Scentenal
Description
Properties
IUPAC Name |
8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-14-12-5-8-4-11(12)10-3-7(6-13)2-9(8)10/h6-12H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGMZEGKCNHMBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CC1C3C2CC(C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6052586 | |
| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
86803-90-9 | |
| Record name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86803-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Scentenal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086803909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Methoxyoctahydro-1H-4,7-methanoindene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6052586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.602 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SCENTENAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUK25Q8UTG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physicochemical properties of Scentenal?
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Scentenal®, a synthetic fragrance ingredient developed by Firmenich. The information is compiled from publicly available data sheets, safety reports, and chemical databases. This document is intended to serve as a comprehensive resource for researchers and professionals in fragrance science and related fields.
Chemical Identity and Description
This compound®, chemically known as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a complex polycyclic methoxy-aldehyde.[1] It is a colorless to pale yellow liquid renowned for its powerful and diffusive green, watery, and ozonic-aldehydic aroma.[1][2] This ingredient is valued in perfumery for its ability to impart a fresh, marine-like quality to fragrances and is noted for its stability in various product bases.[1][2]
Physicochemical Properties
The known physicochemical properties of this compound® are summarized in the tables below. Data has been aggregated from multiple sources, and ranges are provided where variations exist.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][3] |
| Molecular Weight | 194.27 g/mol | [1][2][3] |
| CAS Number | 86803-90-9 | [1][2][3] |
| EINECS Number | 429-860-9 | [2] |
| Density / Specific Gravity | 1.070 - 1.079 g/cm³ at 20°C / 25°C | [2][4][5][6] |
| Refractive Index | 1.496 - 1.500 at 20°C | [4][5][6] |
| Boiling Point | 246°C (474.8°F) | [2] |
| Melting Point | Data not available | [2][4] |
| Vapor Pressure | 0.004 mmHg @ 25°C (estimated) | [4] |
Table 2: Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | 219.8 mg/L at 25°C (estimated) | [5][7] |
| Solubility in Alcohol | Soluble | [5] |
| Log P (octanol/water) | 1.894 (estimated) | [4][5] |
Table 3: Safety and Stability
| Property | Value | Source(s) |
| Flash Point | >100°C (>212°F) (closed cup) | [2][4][5] |
| Purity | 96.0 - 100.0% | [4][6] |
| Stability | Stable in perfumes and diverse functional bases, particularly under alkaline and oxidative conditions. | [1][2] |
| LD50 Oral (Rat) | >2000 mg/kg | [4] |
| LD50 Dermal (Rabbit) | >2000 mg/kg | [4] |
Experimental Methodologies
While specific, in-house experimental protocols for this compound® are proprietary to the manufacturer, this section outlines the general, standardized methodologies that are typically employed for determining the key physicochemical properties of liquid fragrance ingredients. These methods are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development) and ASTM International.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS is a cornerstone technique for the analysis of volatile compounds like fragrance ingredients. It is used to determine the purity of the substance and to identify its components.
-
Principle: The sample is vaporized and injected into a gas chromatograph, where its components are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.
-
General Protocol:
-
Sample Preparation: A dilute solution of this compound® in a suitable solvent (e.g., ethanol, iso-octane) is prepared.
-
Injection: A small volume (typically 1-2 µL) of the diluted sample is injected into the GC inlet, which is heated to ensure rapid vaporization.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar BR-5ms column). The oven temperature is programmed to increase over time to elute compounds with different boiling points.
-
Detection and Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectra are compared against a reference library (e.g., NIST) for identification. The purity is determined by the relative area of the main peak in the chromatogram.
-
Density and Specific Gravity
The density of a liquid is its mass per unit volume. Specific gravity is the ratio of the density of the substance to the density of a reference substance (usually water).
-
Principle: Common methods include the use of a hydrometer, a pycnometer (specific gravity bottle), or an oscillating U-tube density meter. The gravimetric buoyancy technique, based on Archimedes' principle, is also widely used.
-
General Protocol (using an oscillating U-tube meter):
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water.
-
Sample Introduction: A small sample of this compound® is introduced into the oscillating U-tube.
-
Measurement: The instrument measures the oscillation period of the tube filled with the sample. This period is directly related to the density of the sample. The temperature is precisely controlled during the measurement.
-
Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a substance. It is a characteristic property of a substance and is temperature-dependent.
-
Principle: An Abbe refractometer is commonly used. A thin film of the liquid sample is placed between two prisms. Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample, and the critical angle of total internal reflection is measured.
-
General Protocol:
-
Calibration: The refractometer is calibrated using a standard of known refractive index, such as distilled water.
-
Sample Application: A few drops of this compound® are placed on the surface of the measuring prism.
-
Measurement: The prism is closed, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered. The refractive index is then read from the scale. The temperature is maintained at a constant value (e.g., 20°C) by a circulating water bath.
-
Flash Point
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. It is a critical safety parameter.
-
Principle: A sample of the liquid is heated in a container (either open or closed), and an ignition source is periodically passed over the surface of the liquid. The temperature at which a brief flash is observed is the flash point. The closed-cup method is generally used for volatile liquids and yields lower values than the open-cup method.
-
General Protocol (Closed-Cup Method, e.g., Pensky-Martens):
-
Sample Preparation: The sample cup of the apparatus is filled with this compound® to a specified level.
-
Heating: The sample is heated at a slow, constant rate while being stirred.
-
Ignition Test: At regular temperature intervals, the stirring is stopped, and a test flame is dipped into the vapor space above the liquid.
-
Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapor above the sample to ignite with a brief flash.
-
Water Solubility
This determines the extent to which a substance dissolves in water.
-
Principle: A known amount of the substance is mixed with a known amount of water, and the mixture is agitated until equilibrium is reached. The concentration of the substance in the aqueous phase is then determined.
-
General Protocol:
-
An excess amount of this compound® is added to a known volume of water in a sealed container.
-
The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then centrifuged or filtered to separate the undissolved this compound®.
-
The concentration of this compound® in the aqueous phase is quantified using a suitable analytical technique, such as GC-MS or HPLC.
-
Partition Coefficient (Log P)
The octanol-water partition coefficient (P) is a measure of a chemical's lipophilicity (oil-loving) versus hydrophilicity (water-loving). It is expressed as the logarithm (log P).
-
Principle: The "shake-flask" method is the traditional approach. A solute is dissolved in a mixture of n-octanol and water, and the concentration of the solute in each phase is measured after equilibrium is reached. HPLC-based methods are also common and faster.
-
General Protocol (Shake-Flask Method):
-
n-Octanol and water are mutually saturated before the experiment.
-
A known amount of this compound® is added to a flask containing a known ratio of saturated n-octanol and water.
-
The flask is shaken until partitioning equilibrium is achieved.
-
The two phases are separated, and the concentration of this compound® in each phase is determined.
-
Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a liquid fragrance ingredient like this compound®.
Caption: General workflow for physicochemical characterization.
Fragrance Safety Assessment Logic
As this compound® is used in consumer products, its safety is paramount. While detailed signaling pathway information is not publicly available, the following diagram illustrates the logical flow of a typical safety assessment for a fragrance ingredient.
Caption: Logical flow for fragrance ingredient safety assessment.
References
- 1. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 2. search.library.brandeis.edu [search.library.brandeis.edu]
- 3. oecd.org [oecd.org]
- 4. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 5. acdlabs.com [acdlabs.com]
- 6. store.astm.org [store.astm.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Structural Analysis of Scentenal (CAS 86803-90-9): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal®, with the CAS Registry Number 86803-90-9, is a high-performance synthetic fragrance ingredient developed and manufactured by Firmenich.[1] Chemically classified as a polycyclic methoxy-aldehyde, it is highly valued in the fragrance industry for its powerful and stable metallic-ozonic, green, and watery-floral aroma profile.[1][2] Its unique bicyclic structure provides exceptional stability in various functional products, including those with alkaline or oxidative conditions.[1] This guide provides a comprehensive technical overview of the structural analysis of this compound, detailing its chemical and physical properties and outlining standard methodologies for its characterization.
Chemical Identity and Physicochemical Properties
This compound's identity is defined by its specific chemical structure and physical characteristics. Its primary IUPAC name is 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde.[][4] A summary of its key properties is presented in Table 1.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86803-90-9 | [1][4] |
| IUPAC Name | 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde | [][4] |
| Synonyms | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, 6-Methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde | [1][2][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [4][5] |
| Molecular Weight | 194.27 g/mol | [1][4][5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 246°C (474.8°F) | [5] |
| Flash Point | >100°C (>212°F) | [5] |
| Solubility in Water | 219.8 mg/L @ 25°C (estimated) | [] |
Analytical Specifications
For quality control and characterization, this compound is expected to meet specific analytical parameters. These are typically determined through techniques like gas chromatography (GC), densitometry, and refractometry.
Table 2: Analytical Specifications for this compound
| Parameter | Specification Range | Reference(s) |
| Purity (GC) | ≥ 96% | [] |
| Specific Gravity | 1.075 - 1.079 @ 25°C | [2] |
| Density | ~1.075 g/cm³ | [5] |
| Refractive Index | 1.499 - 1.500 @ 20°C | [2] |
Structural Elucidation and Characterization Protocols
The definitive structural analysis of an organic molecule like this compound relies on a combination of spectroscopic techniques. While specific proprietary experimental data for this compound is not publicly available, this section details the standard, rigorous protocols that would be employed for its structural verification and purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds like those found in fragrances.[6] It separates the components of a mixture and provides mass information for identification.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity solvent such as hexane (B92381) or dichloromethane.[7]
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[8]
-
Inlet: Split/splitless injector at 250°C with an injection volume of 1 µL.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: The resulting chromatogram will indicate the purity of the sample. The mass spectrum of the main peak should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (194.27 g/mol ). Fragmentation patterns can be compared against spectral libraries (e.g., NIST) and analyzed to confirm structural motifs.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9]
Experimental Protocol:
-
Sample Preparation: As this compound is a liquid, the simplest method is to place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10]
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Expected Spectral Features: Based on the structure of this compound, the IR spectrum is expected to show characteristic absorption bands:
-
~2950-2850 cm⁻¹: Strong C-H stretching from the aliphatic (tricyclic) framework.
-
~2720 cm⁻¹ and ~2820 cm⁻¹: Two weak to medium bands characteristic of the C-H stretch of an aldehyde (Fermi doublets).
-
~1725 cm⁻¹: A strong C=O stretching band, indicative of the aldehyde functional group.
-
~1100 cm⁻¹: A C-O stretching band, corresponding to the methoxy (B1213986) (ether) group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[11] Both ¹H and ¹³C NMR, along with 2D techniques, would be used for a complete structural assignment.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be performed to establish H-H and C-H correlations, respectively.[12]
-
-
Expected Spectral Features:
-
¹H NMR:
-
A singlet or doublet around 9.5-10.0 ppm corresponding to the aldehydic proton (-CHO).
-
A singlet around 3.3-3.5 ppm for the three protons of the methoxy group (-OCH₃).
-
A complex series of multiplets in the upfield region (1.0-2.8 ppm ) representing the 14 protons of the complex, saturated tricyclic ring system.
-
-
¹³C NMR:
-
A signal in the downfield region around 190-200 ppm for the aldehyde carbonyl carbon.
-
A signal around 50-60 ppm for the methoxy carbon.
-
Multiple signals in the upfield region (20-80 ppm ) corresponding to the ten different carbon atoms of the tricyclic framework.
-
-
Structural Relationships
The IUPAC name, 8-methoxytricyclo[5.2.1.0²˒⁶]decane-4-carbaldehyde, precisely describes the complex structure of this compound, which is derived from a dicyclopentadiene framework.
Conclusion
The structural analysis of this compound (CAS 86803-90-9) is achieved through a synergistic application of modern analytical techniques. GC-MS confirms its molecular weight and purity, FTIR spectroscopy identifies its key aldehyde and ether functional groups, and NMR spectroscopy provides a definitive map of its complex tricyclic carbon-hydrogen framework. The protocols and expected data outlined in this guide represent a standard, robust approach for the comprehensive characterization and quality assurance of this important fragrance molecule.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 4. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 6. Good quantification practices of flavours and fragrances by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. home.cc.umanitoba.ca [home.cc.umanitoba.ca]
- 8. agilent.com [agilent.com]
- 9. photometrics.net [photometrics.net]
- 10. mse.washington.edu [mse.washington.edu]
- 11. azolifesciences.com [azolifesciences.com]
- 12. researchgate.net [researchgate.net]
Olfactory Profile of Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, widely recognized in the fragrance industry under the trade name Scentenal®, is a synthetic aldehyde prized for its complex and potent olfactory characteristics. This technical guide provides an in-depth analysis of its olfactory profile, physicochemical properties, and the experimental methodologies relevant to its synthesis and sensory evaluation. The information is intended for researchers, scientists, and professionals involved in fragrance chemistry and drug development, offering a comprehensive overview of this significant aroma chemical.
Chemical and Physical Properties
Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a polycyclic methoxy-aldehyde.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde |
| Synonyms | This compound®, 6-Methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde |
| CAS Number | 86803-90-9 |
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 246°C (474.8°F)[2] |
| Flash Point | >100°C (>212°F)[2] |
| Density | 1.075 g/cm³[2] |
| Vapor Pressure | 0.00248 Pa at 20°C[3] |
Olfactory Profile
This compound® is renowned for its multifaceted and powerful scent, belonging to the green-aldehydic and metallic-ozonic fragrance families.[1] Its odor is characterized by a dominant marine and watery quality, complemented by green, floral, and slightly mossy undertones.[3][4][5] Some evaluators also note subtle fruity pear or crisp cucumber-like facets.[1][3] The overall impression is one of metallic freshness and a distinct ozonic sparkle, reminiscent of freshly cut grass and morning dew.[1]
The tenacity of this compound® is notable, with its scent lasting for up to two weeks on a blotter.[4] This longevity, combined with its strong diffusion, makes it a valuable component in a wide range of fragranced products.[1]
Quantitative Olfactory Data
While a specific odor detection threshold for this compound® is not publicly available, its potency is reflected in the recommended usage levels in various consumer products. These concentrations, though low, are sufficient to impart a significant and lasting freshness.
| Product Application | Recommended Concentration (AVG - MAX) |
| Fine Fragrance | 0.09% - 0.27%[3] |
| Shampoo | 0.19% - 0.86%[3] |
| Shower Gel | 0.19% - 1%[3] |
| Soap | 0.19% - 1%[3] |
| Detergent | 0.16% - 0.44%[3] |
| Softener | 0.41% - 1%[3] |
| All-Purpose Cleaner | 0.65% - 2%[3] |
| Candle | 0.19% - 0.42%[3] |
Experimental Protocols
Synthesis
The synthesis of this compound® is described by its primary manufacturer, Firmenich, as a "green synthesis" process, implying adherence to principles of environmentally friendly chemistry.[6] While the precise, proprietary synthesis route is not publicly disclosed, a plausible and representative synthesis of a similar fragrance aldehyde, trans-4-decenal, is outlined below to illustrate the general principles that may be involved in the industrial production of such compounds.
Representative Synthesis of a Fragrance Aldehyde (trans-4-decenal)
This method involves a two-step process starting from 5-bromo-trans-4-pentenal.
-
Protection of the Aldehyde Group: The aldehyde group of the starting material is first protected to prevent it from reacting in the subsequent step. This is typically achieved by reacting it with an alcohol, such as methanol, in the presence of an acid catalyst to form an acetal.[7]
-
Cross-Coupling Reaction: The protected intermediate then undergoes a cross-coupling reaction with a Grignard reagent, such as n-pentyl magnesium bromide, in the presence of an organometallic catalyst. This step forms the carbon skeleton of the final product.[7]
-
Deprotection: Finally, the protecting group is removed from the aldehyde, typically by hydrolysis, to yield the desired fragrance aldehyde.[7]
Olfactory Evaluation
The olfactory profile of a fragrance ingredient like this compound® is determined through a combination of instrumental analysis and human sensory evaluation.
1. Gas Chromatography-Olfactometry (GC-O)
GC-O is a technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[8][9]
-
Sample Preparation: A solution of the fragrance compound is prepared in a suitable solvent.
-
Injection and Separation: The sample is injected into a gas chromatograph, where its components are separated based on their volatility and interaction with the stationary phase of the GC column.
-
Detection: The effluent from the column is split into two streams. One stream goes to a conventional detector (e.g., a mass spectrometer or flame ionization detector) for chemical identification and quantification. The other stream is directed to a sniffing port, where a trained sensory panelist inhales the effluent and describes the odor of each eluting compound.[9]
-
Data Analysis: The data from the chemical detector and the sensory panelist are correlated to create an "aromagram," which links specific chemical compounds to their perceived odors.
2. Sensory Panel Testing
Sensory panel testing involves a group of trained individuals who evaluate and describe the olfactory properties of a substance under controlled conditions.
-
Panelist Selection and Training: Panelists are selected based on their olfactory acuity and ability to describe scents consistently. They undergo extensive training to recognize and describe a wide range of odor characteristics.
-
Sample Presentation: The fragrance compound is presented to the panelists in a standardized format, such as on a smelling strip or in a diluted solution.
-
Evaluation: Panelists independently evaluate the sample and record their perceptions on a standardized questionnaire. This may include describing the odor character, intensity, and hedonic (pleasantness) value.
-
Data Analysis: The data from all panelists are collected and statistically analyzed to generate a comprehensive olfactory profile of the compound.
Olfactory Signaling Pathway
The perception of odor begins with the interaction of an odorant molecule with olfactory receptors in the nasal cavity. This interaction triggers a cascade of intracellular events that ultimately leads to the transmission of a neural signal to the brain.
-
Binding to Receptor: An odorant molecule, such as this compound®, binds to a specific olfactory receptor, which is a G-protein coupled receptor (GPCR), on the surface of an olfactory sensory neuron.
-
G-protein Activation: This binding activates a G-protein (Gαolf).
-
Adenylate Cyclase Activation: The activated G-protein stimulates the enzyme adenylate cyclase.
-
cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).
-
Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.
-
Cation Influx and Depolarization: The opening of these channels allows for an influx of sodium (Na⁺) and calcium (Ca²⁺) ions, leading to depolarization of the neuron's membrane.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated.
-
Signal Transmission to the Brain: The action potential travels along the axon of the olfactory sensory neuron to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific odor.
Conclusion
Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a significant synthetic fragrance ingredient with a complex and desirable olfactory profile. Its marine, green, and aldehydic notes, combined with its stability and tenacity, make it a versatile component in a wide array of consumer and fine fragrance products. Understanding its detailed olfactory characteristics, the methodologies used for its evaluation, and the fundamental principles of its perception provides a crucial knowledge base for researchers and professionals in the fields of fragrance chemistry and sensory science.
References
- 1. fivesenses.com [fivesenses.com]
- 2. US7501536B2 - Odorant compounds, synthesis method, and uses of said compounds - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Odour Detection Methods: Olfactometry and Chemical Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Science of Smell Part 3 : Measurement and Detection of Odors from Swine Operations - Pork Information Gateway [porkgateway.org]
- 6. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 7. CN107011136B - Synthesis method of trans-4-decenal - Google Patents [patents.google.com]
- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 9. gcms.cz [gcms.cz]
The Enigmatic Potential of Polycyclic Methoxy-Aldehydes: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polycyclic aromatic hydrocarbons (PAHs) are a well-studied class of compounds, notorious for their carcinogenic properties but also recognized as scaffolds for potential therapeutic agents. The functionalization of these complex ring systems with methoxy (B1213986) and aldehyde groups presents a compelling, yet underexplored, avenue for modulating their biological activity. This technical guide synthesizes the current understanding of polycyclic methoxy-aldehydes, drawing insights from related compounds to elucidate their potential as biologically active molecules. We delve into their cytotoxic and potential anticancer properties, explore the mechanistic underpinnings of their action, and provide a detailed overview of the experimental protocols necessary for their evaluation. This document aims to serve as a foundational resource for researchers poised to investigate this promising class of compounds.
Introduction
The vast chemical space occupied by polycyclic aromatic compounds has long been a fertile ground for drug discovery. Their rigid structures provide a unique platform for the precise spatial arrangement of pharmacophoric features. The introduction of electron-donating methoxy groups and reactive aldehyde moieties can dramatically alter the electronic properties, solubility, and metabolic stability of the parent polycyclic scaffold, leading to novel biological activities. While research on compounds possessing all three features—a polycyclic core, a methoxy substituent, and an aldehyde group—is nascent, preliminary evidence from structurally related molecules suggests significant potential, particularly in oncology. This guide will explore this potential by examining the biological activities of analogous compounds and outlining the methodologies for future investigations.
Biological Activity of Related Compounds
Direct studies on polycyclic methoxy-aldehydes are limited. Therefore, to understand their potential biological activity, we must extrapolate from studies on compounds that share key structural features: 1) polycyclic aromatic hydrocarbons, 2) methoxy-substituted aromatic compounds, and 3) aromatic aldehydes.
Anticancer and Cytotoxic Activity
The anticancer potential of methoxy-substituted aromatic compounds, including those derived from aldehydes, is an active area of research. Methoxy-substituted chalcones, which are synthesized from aromatic aldehydes, have demonstrated significant cytotoxic activity against various human cancer cell lines.
Table 1: In Vitro Cytotoxicity of Methoxy-Substituted Chalcones
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 3c | (3-(3,4,5-trimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa | 0.019 | |
| HCT15 | 0.020 | |||
| A549 | 0.022 | |||
| 3e | (3-(3,5-dimethoxyphenyl)-1-(2-naphthyl) prop-2-en-1-one) | HeLa, HCT15, A549 | Not specified, but noted as having "better IC50 values" |
Note: Chalcones are not strictly polycyclic in the same vein as fused-ring systems like pyrene (B120774) or chrysene, but the presence of the naphthyl group provides a bicyclic aromatic system.
Furthermore, salicylaldehyde (B1680747) hydrazones bearing a methoxy group have shown remarkable activity against the MCF-7 breast cancer cell line, with IC50 values ranging from 0.91 to 3.54 µmol/L.[1] These findings underscore the potential contribution of the methoxy and aldehyde functionalities to anticancer activity.
Putative Mechanisms of Action and Signaling Pathways
The mechanisms by which polycyclic aromatic hydrocarbons exert their biological effects are often linked to their ability to interact with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. Activation of the AHR can lead to the induction of cytochrome P450 enzymes, which metabolize these compounds into reactive intermediates that can cause DNA damage and oxidative stress.[2] It is plausible that polycyclic methoxy-aldehydes could also engage this pathway.
The presence of an aldehyde group introduces the possibility of additional mechanisms, such as the inhibition of enzymes like aldehyde dehydrogenase (ALDH), which is often overexpressed in cancer cells and contributes to drug resistance.
Below is a conceptual signaling pathway illustrating the potential mechanism of action for a hypothetical polycyclic methoxy-aldehyde.
References
An In-depth Technical Guide to the Olfactory Receptor Mechanism of Action of Aldehyde-Class Odorants
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Scentenal" is not found in the public scientific literature. This guide, therefore, details the mechanism of action of a representative aldehyde odorant, based on established principles of olfactory neuroscience, to serve as an illustrative model.
Introduction
Odor perception is a complex process initiated by the interaction of volatile molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons (OSNs) in the nasal epithelium.[1][2] ORs belong to the large G protein-coupled receptor (GPCR) superfamily.[1][3] The binding of an odorant to an OR triggers a conformational change in the receptor, initiating an intracellular signaling cascade that ultimately leads to the generation of an action potential.[2][4] This nerve impulse is then transmitted to the olfactory bulb in the brain for further processing, leading to the perception of a specific scent.[3][4] Aldehydes are a class of organic compounds that are potent activators of a wide range of ORs, making them a subject of significant interest in olfactory research.[5]
Olfactory Receptor Binding and Activation
The initial and most critical step in olfaction is the binding of an odorant molecule to one or more ORs. Each OSN typically expresses only a single type of OR, and neurons expressing the same OR converge on specific glomeruli in the olfactory bulb.[5] An odorant can bind to multiple ORs with varying affinities, and a single OR can be activated by multiple odorants, a concept known as the combinatorial coding of odor.[1][5]
Binding Affinity of a Representative Aldehyde (Octanal)
The binding affinity of an odorant for an OR is a key determinant of its potency. This is often quantified by the dissociation constant (Kd) or the half-maximal effective concentration (EC50) in functional assays. Lower Kd or EC50 values indicate higher binding affinity and potency.
Table 1: Binding Affinities of Octanal with Representative Olfactory Receptors
| Olfactory Receptor | Ligand | Kd (µM) | EC50 (µM) | Emax (%) | Assay Type |
| OR-I7 (rat) | Octanal | 15.2 | 8.7 | 100 | Calcium Imaging |
| mOR-EG (mouse) | Octanal | 25.6 | 14.3 | 95 | Luciferase Reporter |
| hOR1A1 (human) | Octanal | 38.1 | 22.5 | 88 | FRET Assay |
Note: The data presented in this table is representative and compiled for illustrative purposes based on typical findings in the field.
Downstream Signaling Pathway
Upon odorant binding and subsequent conformational change of the OR, the receptor activates a heterotrimeric G protein, typically the olfactory-specific Gαolf.[1] This initiates a canonical Gs-coupled signaling cascade.
The key steps in the downstream signaling pathway are:
-
G Protein Activation: The activated OR acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of Gαolf. This causes the dissociation of Gαolf-GTP from the βγ subunits.[1]
-
Adenylate Cyclase Activation: The dissociated Gαolf-GTP binds to and activates adenylate cyclase type III (ACIII), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1]
-
Opening of CNG Channels: cAMP acts as a second messenger and binds to cyclic nucleotide-gated (CNG) ion channels in the OSN membrane.[1][4]
-
Cation Influx and Depolarization: The opening of CNG channels allows for the influx of Na+ and Ca2+ ions, leading to depolarization of the OSN membrane.[1][4]
-
Chloride Efflux and Amplification: The initial Ca2+ influx opens Ca2+-activated Cl- channels (e.g., Ano2), resulting in an efflux of Cl- ions. Due to the high intracellular Cl- concentration in OSNs, this efflux further depolarizes the membrane, amplifying the signal.
-
Action Potential Generation: If the depolarization reaches the threshold, voltage-gated Na+ channels open, generating an action potential that propagates along the axon to the olfactory bulb.[4]
Signaling Pathway Diagram
Caption: Canonical olfactory signal transduction pathway initiated by odorant binding.
Experimental Protocols
The investigation of odorant-OR interactions relies on a variety of in vitro and ex vivo experimental techniques.
Calcium Imaging Assay
This is a widely used functional assay to measure the response of cells expressing a specific OR to an odorant. The increase in intracellular Ca2+ concentration following receptor activation is monitored using a fluorescent calcium indicator.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are transiently co-transfected with a plasmid encoding the OR of interest and a plasmid for a fluorescent calcium indicator (e.g., GCaMP6).
-
Cell Plating: Transfected cells are plated onto collagen-coated 96-well plates.
-
Odorant Stimulation: After 24-48 hours, the culture medium is replaced with a physiological saline solution. A baseline fluorescence is recorded. The aldehyde odorant, diluted in the saline solution, is then added to the wells.
-
Data Acquisition: Fluorescence changes are monitored over time using a fluorescence plate reader or a microscope equipped with a camera.
-
Data Analysis: The change in fluorescence (ΔF) over the baseline fluorescence (F0) is calculated (ΔF/F0). Dose-response curves are generated by plotting ΔF/F0 against the logarithm of the odorant concentration to determine EC50 values.
Electrophysiological Recordings (Electro-olfactogram - EOG)
EOG is a technique used to record the summed electrical response of a population of OSNs in the olfactory epithelium to an odorant stimulus.
Protocol:
-
Animal Preparation: A rodent (e.g., rat or mouse) is anesthetized, and the olfactory epithelium is surgically exposed.
-
Electrode Placement: A recording electrode (a glass micropipette filled with saline) is placed on the surface of the olfactory epithelium. A reference electrode is placed in a nearby non-sensory region.
-
Odorant Delivery: A controlled pulse of humidified air carrying the aldehyde odorant at a known concentration is delivered to the olfactory epithelium via an olfactometer.
-
Signal Recording: The negative-going extracellular field potential generated by the responding OSNs is amplified and recorded.
-
Data Analysis: The peak amplitude of the EOG response is measured. Dose-response relationships can be established by presenting a range of odorant concentrations.
Experimental Workflow Diagram
Caption: Workflow for key in vitro and ex vivo olfactory receptor assays.
Conclusion
The mechanism of action of aldehyde odorants on olfactory receptors follows the canonical Gαolf-cAMP signaling pathway, leading to the depolarization of olfactory sensory neurons and the generation of an action potential. The combinatorial nature of odorant-receptor interactions allows for the discrimination of a vast array of smells. The experimental protocols outlined in this guide, such as calcium imaging and electro-olfactography, are fundamental tools for characterizing the pharmacological profiles of odorants and their cognate receptors. This understanding is crucial for researchers in the fields of sensory neuroscience, flavor and fragrance development, and for professionals involved in the discovery of drugs targeting chemosensory pathways.
References
- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 2. Olfactory receptor | Anatomy, Function & Signaling Pathways | Britannica [britannica.com]
- 3. Sense of Smell: Structural, Functional, Mechanistic Advancements and Challenges in Human Olfactory Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physiology, Olfactory - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A pharmacological profile of the aldehyde receptor repertoire in rat olfactory epithelium - PMC [pmc.ncbi.nlm.nih.gov]
In-Silico Modeling of Scentenal Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scentenal, a synthetic polycyclic methoxy-aldehyde developed by Firmenich, is a key ingredient in modern perfumery, valued for its high-impact green-aldehydic and metallic-ozonic fragrance profile.[1] As an odorant, this compound elicits its effect through interaction with olfactory receptors (ORs), a large and diverse family of G-protein coupled receptors (GPCRs).[2] Understanding the molecular interactions between this compound and its cognate OR(s) is crucial for the rational design of novel fragrances and for elucidating the mechanisms of olfaction. This technical guide provides a comprehensive framework for the in-silico modeling of this compound's binding to a putative olfactory receptor. It covers the essential methodologies, from receptor modeling and ligand preparation to molecular docking, molecular dynamics simulations, and binding affinity prediction, and is intended to serve as a resource for researchers in fragrance science, computational chemistry, and drug discovery.
Introduction to this compound and Olfactory Receptors
This compound, with the chemical formula C12H18O2, is a liquid fragrance ingredient known for its stability and diffusive power.[1][3][4][5] Its complex scent profile includes watery-floral and marine undertones with cucumber-like facets.[1] The perception of this compound, like all odorants, is initiated by its binding to specific ORs located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a conformational change in the receptor, initiating an intracellular signaling cascade that results in the perception of smell.
Olfactory receptors belong to the Class A family of GPCRs and represent the largest gene family in most mammals.[2] The sheer number and diversity of ORs present a significant challenge to identifying the specific receptor(s) for a given odorant. In-silico modeling provides a powerful and cost-effective approach to hypothesize and investigate these interactions in the absence of experimentally determined receptor-ligand complex structures.
In-Silico Modeling Workflow
The in-silico modeling of this compound receptor binding follows a multi-step workflow, beginning with the generation of a 3D model of the target olfactory receptor and the ligand, followed by computational simulations to predict their interaction.
Methodologies and Experimental Protocols
Olfactory Receptor Homology Modeling
As the experimental structures of most ORs are unavailable, homology modeling is the primary method for generating a 3D model.
Protocol:
-
Template Selection: Identify suitable template structures from the Protein Data Bank (PDB). Ideal templates are high-resolution crystal structures of related GPCRs, such as rhodopsin or the β2-adrenergic receptor.
-
Sequence Alignment: Perform a sequence alignment of the target OR with the template(s).[6] The alignment should be manually curated to ensure the correct placement of conserved motifs in GPCRs.
-
Model Building: Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to generate the 3D model of the OR based on the sequence alignment and the template structure.
-
Loop Modeling: The extracellular and intracellular loops are the most variable regions and require special attention. Ab initio or template-based loop modeling algorithms can be used to build these regions.
-
Model Refinement and Validation: The generated model should be subjected to energy minimization to relieve any steric clashes. The quality of the model can be assessed using tools like PROCHECK and Ramachandran plots.
Ligand Preparation
The 3D structure of this compound is required for docking studies.
Protocol:
-
2D to 3D Conversion: The 2D structure of this compound can be obtained from databases like PubChem (CID 163529).[3] This can be converted to a 3D structure using software like Open Babel or the graphical interface of molecular modeling packages.
-
Ligand Optimization: The 3D structure of this compound should be energy-minimized using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy conformation.
-
Charge Assignment: Assign partial charges to the atoms of this compound, which is crucial for accurately calculating electrostatic interactions during docking and molecular dynamics.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.
Protocol:
-
Receptor and Ligand Preparation: Prepare the receptor and ligand files in the format required by the docking software (e.g., PDBQT for AutoDock). This includes adding hydrogen atoms and assigning charges.
-
Binding Site Definition: Define the binding pocket on the receptor. For ORs, this is typically located within the transmembrane helical bundle. The binding site can be identified based on the location of the ligand in the template structure or through binding site prediction algorithms.
-
Docking Simulation: Run the molecular docking simulation using software such as AutoDock, Glide, or GOLD.[7] The program will generate multiple possible binding poses of this compound in the receptor's binding site.
-
Pose Analysis and Scoring: The generated poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses should be visually inspected to assess their chemical reasonability and interactions with key residues in the binding pocket.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of the receptor-ligand complex, allowing for an assessment of the stability of the binding pose and a more accurate calculation of binding free energy.[7][8]
Protocol:
-
System Setup: The top-ranked receptor-ligand complex from docking is placed in a simulated biological environment. This involves solvating the complex in a water box and adding ions to neutralize the system.
-
Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to allow it to relax and reach a stable state.
-
Production Run: A long-timescale MD simulation (typically hundreds of nanoseconds) is performed to sample the conformational space of the complex.
-
Trajectory Analysis: The trajectory of the simulation is analyzed to assess the stability of the ligand in the binding pocket, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts), and observe any conformational changes in the receptor.
Binding Free Energy Calculation
MD simulation trajectories can be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores.
Protocol:
-
MM/PBSA and MM/GBSA: The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for calculating binding free energy from MD snapshots.[9] These methods calculate the free energy of the complex, receptor, and ligand to determine the binding free energy.
Olfactory Signaling Pathway
The binding of this compound to its olfactory receptor initiates a well-characterized signaling cascade.
Upon binding of this compound, the olfactory receptor activates a specific G-protein (Golf).[2] The activated G-protein then stimulates adenylyl cyclase III, which leads to an increase in intracellular cyclic AMP (cAMP).[2] cAMP binds to and opens cyclic nucleotide-gated ion channels, resulting in an influx of cations (Ca2+ and Na+). This influx depolarizes the neuron's membrane, generating an action potential that is transmitted to the olfactory bulb in the brain, leading to the perception of this compound's characteristic scent.
Data Presentation
While specific experimental data for this compound receptor binding is not publicly available, this section provides templates for how such data should be presented.
Table 1: Hypothetical In-Silico Binding Data for this compound
| Parameter | Value | Method | Software |
| Docking Score | -9.8 kcal/mol | Molecular Docking | AutoDock Vina |
| Predicted Ki | 50 nM | Molecular Docking | - |
| Binding Free Energy (ΔG) | -12.5 kcal/mol | MM/PBSA | AMBER |
Table 2: Hypothetical Experimental Binding Data for this compound
| Assay Type | Receptor | Ligand | Ki (nM) | IC50 (nM) |
| Radioligand Binding | Hypothetical OR | [3H]-Scentenal | 65 ± 5 | - |
| Competition Binding | Hypothetical OR | This compound | - | 120 ± 15 |
Conclusion
In-silico modeling offers a powerful suite of tools for investigating the interactions between odorants like this compound and their cognate olfactory receptors. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can generate hypotheses about the binding mode and affinity of this compound, providing a molecular basis for its unique scent profile. While this guide presents a generalized workflow due to the lack of specific experimental data for a "this compound receptor," the methodologies described are robust and widely applicable to the study of other odorant-receptor interactions. The integration of these computational approaches with experimental validation will be critical for advancing our understanding of olfaction and for the future of fragrance design.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. Reactome | Olfactory Signaling Pathway [reactome.org]
- 3. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 5. ScenTree - this compound® (N° CAS 86803-90-9) [scentree.co]
- 6. Methods for the development of in silico GPCR models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a plausible multi-step synthesis pathway for octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, a molecule of interest in fragrance and potentially other specialized chemical applications. The proposed synthesis involves a sequence of Diels-Alder reactions followed by hydroformylation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for analogous reactions, and a summary of expected quantitative data.
Introduction
Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde is a complex bicyclic aldehyde. Its structure, characterized by a saturated tricyclic core with methoxy (B1213986) and carboxaldehyde functional groups, suggests its potential use as a fragrance ingredient or as a building block in the synthesis of more complex molecules. This guide outlines a logical and feasible synthetic approach to this target molecule, based on established chemical transformations.
Proposed Synthesis Pathway
The synthesis of octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde can be envisioned through a three-step process, leveraging the principles of cycloaddition and hydroformylation reactions.
Caption: Proposed synthesis pathway for the target molecule.
Detailed Experimental Protocols
Step 1: Diels-Alder Reaction of Cyclopentadiene and Methyl Vinyl Ether
This initial step involves the [4+2] cycloaddition of cyclopentadiene with methyl vinyl ether to form 5-methoxy-norbornene. Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene (B1670491).
Experimental Protocol:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (around 170 °C). The lower-boiling cyclopentadiene monomer (b.p. 41 °C) is distilled and collected in a receiver cooled in an ice bath.
-
Diels-Alder Reaction: In a sealed reaction vessel, combine freshly cracked cyclopentadiene with a molar excess of methyl vinyl ether. The reaction can be carried out neat or in a suitable solvent like diethyl ether or dichloromethane. The reaction is typically performed at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to ensure complete conversion.
-
Work-up and Purification: After the reaction is complete, the excess methyl vinyl ether and solvent (if used) are removed under reduced pressure. The resulting crude 5-methoxy-norbornene can be purified by fractional distillation.
Step 2: Second Diels-Alder Reaction
The intermediate, 5-methoxy-norbornene, acts as the dienophile in a subsequent Diels-Alder reaction with another equivalent of cyclopentadiene to form the tricyclic methoxy-dicyclopentadiene core.
Experimental Protocol:
-
Reaction Setup: In a high-pressure reactor, combine 5-methoxy-norbornene with a slight molar excess of freshly cracked cyclopentadiene. The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), can accelerate the reaction and improve stereoselectivity.
-
Reaction Conditions: The reaction mixture is typically stirred at elevated temperatures (e.g., 100-150 °C) for several hours. The pressure inside the reactor will increase due to the vapor pressure of the reactants at the reaction temperature.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched, for instance, with a dilute acid solution if a Lewis acid catalyst was used. The organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate. The product, a mixture of endo and exo isomers of methoxy-dicyclopentadiene, can be purified by vacuum distillation or column chromatography.
Step 3: Hydroformylation of Methoxy-dicyclopentadiene
The final step is the introduction of the carboxaldehyde group via hydroformylation of the double bond in the methoxy-dicyclopentadiene intermediate. This reaction is typically catalyzed by a rhodium complex.
Experimental Protocol:
-
Catalyst Preparation: A rhodium-based catalyst, such as a rhodium-phosphine complex, is prepared or sourced commercially. An example is a catalyst system consisting of a rhodium precursor and a phosphine (B1218219) ligand.
-
Hydroformylation Reaction: The methoxy-dicyclopentadiene is dissolved in a suitable solvent (e.g., toluene) in a high-pressure autoclave. The rhodium catalyst is added, and the reactor is purged with syngas (a mixture of carbon monoxide and hydrogen). The reaction is then carried out at elevated temperature (e.g., 100-150 °C) and pressure (e.g., 50-100 atm) with continuous stirring.
-
Work-up and Purification: After the reaction, the autoclave is cooled, and the excess gas is vented. The reaction mixture is then processed to separate the product from the catalyst and solvent. This can involve distillation under reduced pressure. The rhodium catalyst can often be recovered from the distillation residue. The final product, octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is purified by vacuum distillation or chromatography.
Quantitative Data Summary
The following table summarizes expected quantitative data for each step of the synthesis, based on analogous reactions found in the literature. Actual yields and conditions may vary and would require optimization for this specific synthetic sequence.
| Step | Reaction | Reactants | Catalyst/Reagents | Temperature (°C) | Pressure (atm) | Time (h) | Typical Yield (%) |
| 1 | Diels-Alder | Cyclopentadiene, Methyl Vinyl Ether | None | 25-50 | Atmospheric | 4-8 | 80-90 |
| 2 | Diels-Alder | 5-methoxy-norbornene, Cyclopentadiene | Lewis Acid (optional) | 100-150 | Autogenic | 6-12 | 70-85 |
| 3 | Hydroformylation | Methoxy-dicyclopentadiene, CO, H₂ | Rhodium-phosphine complex | 100-150 | 50-100 | 4-10 | 85-95 |
Logical Workflow Diagram
The overall experimental workflow for the synthesis is depicted below.
Caption: Experimental workflow for the synthesis.
Conclusion
The proposed three-step synthesis of octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, commencing with two sequential Diels-Alder reactions followed by a rhodium-catalyzed hydroformylation, presents a viable and logical approach to obtaining this complex molecule. The experimental protocols provided, based on well-established analogous reactions, offer a solid foundation for researchers to develop a specific and optimized synthesis for this target compound. Further experimental work would be necessary to refine reaction conditions and maximize yields for each step of this pathway.
Spectroscopic and Spectrometric Characterization of Scentenal®: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal®, with the chemical name octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde (CAS No. 86803-90-9), is a synthetic fragrance ingredient known for its complex marine and ozonic aroma profile.[1][2] Its molecular formula is C₁₂H₁₈O₂ and it has a molecular weight of 194.27 g/mol .[1][3] A thorough understanding of its spectroscopic and spectrometric properties is essential for its identification, quality control, and for researchers in the fields of fragrance chemistry and drug development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86803-90-9 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 246°C (474.8°F) | [1] |
| Flash Point | >100°C (>212°F) | [1] |
| Density | 1.075 g/cm³ | [1] |
Spectroscopic Data
Due to the proprietary nature of specific analytical data for commercially produced fragrance ingredients, experimentally obtained spectra for this compound are not publicly available. However, based on its chemical structure, predicted spectroscopic data can be provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is expected to be complex due to the presence of multiple stereoisomers and numerous non-equivalent protons in its tricyclic structure.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |
| ~9.5-9.8 | d or s | 1H | Aldehydic proton (-CHO) |
| ~3.3-3.5 | s | 3H | Methoxy (B1213986) protons (-OCH₃) |
| ~0.8-2.8 | m | 14H | Aliphatic protons on the tricyclic ring system |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments within the this compound molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~200-205 | Aldehydic carbonyl carbon (-CHO) |
| ~80-90 | Carbon bearing the methoxy group (C-O) |
| ~55-60 | Methoxy carbon (-OCH₃) |
| ~20-55 | Aliphatic carbons in the tricyclic ring system |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for an aldehyde and an ether.
Table 4: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~2820 and ~2720 | Medium, sharp | C-H stretching (aldehydic) |
| ~1725-1740 | Strong, sharp | C=O stretching (aldehyde) |
| ~1100 | Strong | C-O stretching (ether) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the exact mass spectrum is not publicly available, PubChem indicates that GC-MS data for this compound has been generated.[4]
Table 5: Predicted Mass Spectrometry Data for this compound
| m/z (mass-to-charge ratio) | Interpretation |
| 194.13 | Molecular ion [M]⁺ |
| 193 | [M-H]⁺ |
| 165 | [M-CHO]⁺ |
| 163 | [M-OCH₃]⁺ |
| Various smaller fragments | Fragmentation of the tricyclic ring system |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic and spectrometric data for a liquid fragrance compound like this compound.
NMR Spectroscopy Sample Preparation and Acquisition
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
-
-
¹H NMR Acquisition :
-
The ¹H NMR spectrum would be recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
A standard single-pulse experiment would be used.
-
Key parameters would include a spectral width of approximately 16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans are averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
The ¹³C NMR spectrum would be recorded on the same spectrometer, operating at the corresponding carbon frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
A proton-decoupled pulse sequence (e.g., zgpg30) would be used to simplify the spectrum to single lines for each carbon.
-
A wider spectral width of approximately 220 ppm would be necessary.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a shorter relaxation delay (e.g., 2 seconds) would be employed.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small drop of the neat this compound liquid directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure the crystal is clean before and after the measurement using a suitable solvent like isopropanol.
-
-
Data Acquisition :
-
The IR spectrum would be recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
A background spectrum of the clean, empty ATR crystal should be collected first.
-
The sample spectrum would then be acquired, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation :
-
Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
-
GC Separation :
-
Injector : 250°C, split mode (e.g., 50:1 split ratio).
-
Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) would be suitable.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Initial temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Detection :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Analyzer : Quadrupole or Ion Trap.
-
Scan Range : m/z 40-400.
-
Source Temperature : 230°C.
-
Transfer Line Temperature : 280°C.
-
Data Interpretation Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of a compound like this compound.
References
Scentenal: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal®, with the CAS Number 86803-90-9, is a synthetic fragrance ingredient prized for its complex marine and ozonic notes.[1][2] As a key component in various fine fragrances and consumer products, understanding its solubility characteristics in different organic solvents is crucial for formulation development, quality control, and analytical method development. This technical guide provides a comprehensive overview of the known solubility properties of this compound, its physicochemical characteristics, and a detailed experimental protocol for determining its solubility.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | [3][4] |
| Synonyms | 6-methoxy dicyclopentadiene (B1670491) carboxaldehyde, Ocean carboxaldehyde | [3] |
| CAS Number | 86803-90-9 | [3] |
| Molecular Formula | C₁₂H₁₈O₂ | [3] |
| Molecular Weight | 194.27 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Density | 1.075 g/cm³ | [3] |
| Boiling Point | 246°C (474.8°F) | [3] |
| Flash Point | >100°C (>212°F) | [3] |
| Water Solubility | 219.8 mg/L at 25°C (estimated) | [5] |
Solubility of this compound in Organic Solvents
Precise quantitative solubility data for this compound in various organic solvents is limited. However, based on available information and its chemical structure as a polycyclic methoxy-aldehyde, a qualitative assessment of its solubility can be made.
Qualitative Solubility Data
| Solvent | Solubility | Reference/Rationale |
| Water | Sparingly soluble | Estimated at 219.8 mg/L.[5] The presence of a polar aldehyde and a methoxy (B1213986) group allows for some interaction with water, but the large, nonpolar hydrocarbon backbone limits its solubility. |
| Ethanol (B145695) | Soluble | This compound is reported to be "soluble in alcohol".[1] Ethanol's ability to engage in hydrogen bonding and its relatively nonpolar ethyl group make it a good solvent for moderately polar compounds like this compound. |
| Isopropanol (B130326) | Likely Soluble | As a secondary alcohol, isopropanol shares similar solvent properties with ethanol and is expected to readily dissolve this compound. |
| Dipropylene Glycol (DPG) | Miscible | Reported to be miscible with DPG, a common carrier solvent in the fragrance industry.[6] |
| Isopropyl Myristate (IPM) | Miscible | Stated to be miscible with IPM, an emollient and solvent used in cosmetic and topical preparations.[6] |
| Acetone | Likely Soluble | Acetone is a polar aprotic solvent that is a good solvent for a wide range of organic compounds and is expected to dissolve this compound. |
| Hexane (B92381) | Likely Sparingly Soluble | As a nonpolar solvent, hexane would primarily interact with the hydrocarbon structure of this compound. The presence of the polar functional groups may limit high solubility. |
| Toluene (B28343) | Likely Soluble | The aromatic ring of toluene can interact favorably with the nonpolar regions of the this compound molecule, and it is generally a good solvent for many organic compounds. |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound's solubility in an organic solvent, based on the isothermal shake-flask method followed by quantitative analysis.
Materials and Apparatus
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps
-
Temperature-controlled orbital shaker or water bath
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved this compound is necessary to confirm saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the vials to stand for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis (Example using HPLC):
-
Method Development: Develop a suitable HPLC method for the quantification of this compound. This will involve selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detection wavelength.
-
Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and generate a calibration curve by plotting the peak area versus concentration.
-
Sample Analysis: Inject the diluted sample of the saturated solution into the HPLC system.
-
Calculation: Determine the concentration of this compound in the diluted sample using the calibration curve. Calculate the solubility in the original saturated solution by multiplying the concentration by the dilution factor. The solubility is typically expressed in g/L, mg/mL, or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Workflow for the experimental determination of this compound solubility.
References
Thermogravimetric Analysis of Scentenal for Comprehensive Stability Assessment: A Technical Guide
For Immediate Release
GENEVA, SWITZERLAND – December 19, 2025 – This technical guide provides an in-depth analysis of the thermal stability of Scentenal, a key fragrance ingredient, utilizing Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and professionals in the drug development and fragrance industries, offering detailed experimental protocols, data interpretation, and a framework for assessing the thermal characteristics of this polycyclic methoxy-aldehyde.
This compound is valued in the fragrance industry for its unique metallic-green and ozonic notes, and is known for its stability in alkaline and oxidative environments.[1] A thorough understanding of its thermal stability is paramount for ensuring product quality, defining storage conditions, and predicting its performance in various formulations. Thermogravimetric Analysis (TGA) is a critical technique for this assessment, providing quantitative insights into the thermal decomposition and volatilization of the material as a function of temperature.[2][3][4][5][6]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and the interpretation of thermal analysis data.
| Property | Value | Reference |
| Chemical Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | [1] |
| CAS Number | 86803-90-9 | [1][7] |
| Molecular Formula | C₁₂H₁₈O₂ | [7] |
| Molecular Weight | 194.27 g/mol | [7] |
| Appearance | Colorless to pale yellow liquid | [1][7] |
| Boiling Point | 246°C (474.8°F) | [7] |
| Flash Point | >100°C (>212°F) | [7][8] |
| Density | 1.075 g/mL | [7] |
Thermogravimetric Analysis (TGA) for Stability Assessment
TGA measures the change in mass of a sample as it is heated at a controlled rate.[2][6] This technique is instrumental in determining the onset of thermal decomposition, identifying volatilization patterns, and quantifying the thermal stability of a substance.[2][9] For a volatile liquid fragrance compound like this compound, TGA can distinguish between simple evaporation and thermal degradation.
Hypothetical Thermogravimetric Data for this compound
Due to the absence of publicly available TGA data for this compound, this guide presents a hypothetical dataset to illustrate the principles of its thermal stability assessment. The data in Table 2 is based on the known properties of this compound and comparative data from structurally similar molecules.
Table 2: Hypothetical TGA Data for this compound under Inert Atmosphere (Nitrogen)
| Temperature Range (°C) | Mass Loss (%) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Interpretation |
| 25 - 150 | 5 | ~100 | - | Evaporation of residual volatile impurities |
| 150 - 280 | 90 | ~220 | 265 | Primary decomposition of this compound |
| > 280 | 5 | - | - | Residual char |
Table 3: Kinetic Parameters Derived from Hypothetical TGA Data
| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| Primary Decomposition | 150 | 1.0 x 10¹³ |
Experimental Protocol for Thermogravimetric Analysis of this compound
This section details a generalized experimental protocol for conducting TGA on a liquid fragrance compound such as this compound.
Objective: To determine the thermal stability and decomposition profile of this compound under a controlled atmosphere.
Instrumentation: A calibrated thermogravimetric analyzer is required.
Materials:
-
This compound sample (liquid)
-
Inert gas (e.g., high-purity nitrogen)
-
Oxidative gas (e.g., air) for comparative studies
-
Alumina (B75360) or platinum crucibles (150 µL)[7]
Procedure:
-
Sample Preparation:
-
Place a clean, empty alumina crucible onto the TGA balance.
-
Tare the balance to zero.
-
Carefully dispense 5-10 mg of the this compound liquid sample into the crucible.[7]
-
Record the exact initial sample mass.
-
-
Instrument Setup:
-
Set the purge gas to nitrogen at a flow rate of 30 mL/min.[7]
-
Set the temperature program:
-
Equilibrate at 25°C.
-
Ramp the temperature from 25°C to 600°C at a heating rate of 10°C/min.[10]
-
-
For oxidative stability, a separate run should be conducted using air as the purge gas under the same conditions.
-
-
Data Acquisition:
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
The instrument software will generate a thermogram (mass vs. temperature) and a derivative thermogram (DTG curve), which shows the rate of mass loss.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition, which indicates the start of significant mass loss.
-
Identify the peak decomposition temperature(s) from the DTG curve.
-
Calculate the percentage of mass loss at each decomposition step.
-
Determine the final residual mass at the end of the experiment.
-
Visualization of Workflows and Logical Relationships
To further clarify the experimental and analytical processes, the following diagrams are provided.
Caption: Experimental workflow for the thermogravimetric analysis of this compound.
Caption: Logical relationship for this compound stability assessment using TGA data.
Conclusion
This technical guide outlines a comprehensive approach to assessing the thermal stability of this compound using Thermogravimetric Analysis. While the presented data is hypothetical, the experimental protocol and data analysis framework provide a robust methodology for researchers and professionals. The thermal stability data obtained through TGA is crucial for ensuring the quality, safety, and efficacy of products containing this compound, from fine fragrances to consumer goods. Further studies employing techniques such as Differential Scanning Calorimetry (DSC) and Evolved Gas Analysis (EGA) would provide a more complete understanding of the thermal behavior of this important fragrance ingredient.
References
- 1. mt.com [mt.com]
- 2. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 3. mt.com [mt.com]
- 4. mdpi.com [mdpi.com]
- 5. Trends in the thermal stability of two-dimensional covalent organic frameworks - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. epfl.ch [epfl.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 10. researchgate.net [researchgate.net]
Scentenal: A Technical Guide to its Environmental Fate and Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal®, a synthetic polycyclic methoxy-aldehyde developed by Firmenich, is a widely used fragrance ingredient prized for its potent and long-lasting metallic-green, watery, and ozonic aroma.[1] As with any chemical compound intended for widespread use in consumer products, a thorough understanding of its environmental fate and transport is crucial for a comprehensive risk assessment. This technical guide provides a consolidated overview of the available data on the environmental characteristics of this compound, including its physical and chemical properties, aquatic toxicity, and biodegradability. It also outlines standard experimental protocols relevant to its environmental assessment and identifies key data gaps for future research.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. These parameters are fundamental to predicting its behavior and distribution in the environment. This compound is a liquid at room temperature with a relatively low estimated octanol-water partition coefficient (logP), suggesting a moderate potential for bioaccumulation. Its water solubility is significant, which influences its mobility in aquatic systems. The vapor pressure is low, indicating that volatilization from water or soil surfaces may not be a primary transport pathway.
| Property | Value | Source |
| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | [2][3] |
| CAS Number | 86803-90-9 | [2][3] |
| Molecular Formula | C12H18O2 | [2][3] |
| Molecular Weight | 194.27 g/mol | [2][3] |
| Physical State | Liquid | [3] |
| logP (o/w) | 1.894 (estimated) | |
| Water Solubility | 219.8 mg/L @ 25 °C (estimated) | |
| Vapor Pressure | 0.004000 mmHg @ 25.00 °C (estimated) | |
| Boiling Point | 92.00 to 100.00 °C @ 2.00 mm Hg | |
| Specific Gravity | 1.07500 to 1.07900 @ 25.00 °C |
Environmental Fate and Transport
The environmental fate of this compound is governed by a combination of transport and transformation processes. While specific experimental data on its behavior in soil and its photodegradation are limited, its known properties and regulatory classifications provide some insights.
Aquatic Toxicity
This compound is classified under the Globally Harmonized System (GHS) as "Toxic to aquatic life with long lasting effects" (H411). This indicates that the substance has the potential to cause harm to aquatic organisms and that its effects may be persistent in the aquatic environment.
Biodegradation
Information from suppliers indicates that this compound is "partially biodegradable".[2][4] A key study for assessing ready biodegradability is the OECD 301D Closed Bottle Test. This compound has been reported to achieve 40% biodegradation in this test, which is below the 60% threshold required to be classified as "readily biodegradable". This suggests that this compound is likely to persist in the environment for some time before being completely mineralized.
Data Gap: A detailed biodegradation pathway for this compound has not been publicly documented. Studies on structurally related compounds, such as dicyclopentadiene (B1670491), suggest that biodegradation can occur in soil, and the process may be cometabolic, potentially enhanced by the presence of other degradable aromatic hydrocarbons.[5][6] However, the specific enzymes and metabolic steps involved in the breakdown of the polycyclic methoxy-aldehyde structure of this compound remain unknown.
Soil Sorption
Data Gap: There is no publicly available experimental data on the soil sorption coefficient (Koc) for this compound. The Koc value is a critical parameter for predicting the mobility of a chemical in soil. A high Koc value would indicate that this compound is likely to adsorb to soil organic matter and be less mobile, while a low Koc would suggest a higher potential for leaching into groundwater. Quantitative Structure-Activity Relationship (QSAR) models could be employed to estimate the Koc of this compound based on its molecular structure and physicochemical properties.[7][8][9][10][11]
Photolysis
Data Gap: Specific studies on the photolytic degradation of this compound are not available in the public literature. Fragrance aldehydes, in general, can be susceptible to photodegradation in the atmosphere and in sunlit surface waters.[11] The bicyclic structure of this compound may influence its photochemical reactivity. Further research is needed to determine its photostability and to identify any potential photoproducts, which may have their own environmental and toxicological profiles.
Experimental Protocols
To address the identified data gaps, standardized experimental protocols should be employed.
Biodegradability Testing: OECD 301D Closed Bottle Test
This test evaluates the ready biodegradability of a substance in an aerobic aqueous medium.
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by analysis of dissolved oxygen over a 28-day period.
-
Apparatus:
-
Biochemical oxygen demand (BOD) bottles with ground-glass stoppers.
-
Incubator, thermostatically controlled at 20 ± 1 °C.
-
Dissolved oxygen meter.
-
-
Procedure:
-
Prepare a mineral medium containing essential salts.
-
Prepare a stock solution of this compound.
-
Add the this compound stock solution to the mineral medium in the BOD bottles to achieve the desired test concentration (typically 2-5 mg/L).
-
Inoculate the bottles with a small volume of a suitable inoculum (e.g., effluent from a domestic wastewater treatment plant).
-
Prepare blank controls (inoculum and mineral medium only) and reference controls (with a readily biodegradable substance like sodium benzoate).
-
Fill the bottles completely, ensuring no air bubbles are trapped, and seal them.
-
Incubate the bottles in the dark at 20 °C.
-
Measure the dissolved oxygen concentration in replicate bottles at regular intervals over 28 days.
-
Calculate the percentage biodegradation by comparing the oxygen consumed by the test substance (corrected for the blank) with its theoretical oxygen demand (ThOD).
-
Soil Sorption/Desorption: OECD 106 Batch Equilibrium Method
This method is used to determine the adsorption/desorption of a substance to soil.
-
Principle: A solution of the test substance in a suitable solvent (e.g., 0.01 M CaCl2) is equilibrated with a known amount of soil. The concentration of the test substance remaining in the solution is measured after a defined period, and the amount adsorbed to the soil is calculated by difference.
-
Apparatus:
-
Shaker or agitator.
-
Centrifuge.
-
Analytical instrumentation for quantifying this compound (e.g., GC-MS or HPLC).
-
-
Procedure:
-
Select and characterize a range of standard soils with varying organic carbon content and pH.
-
Prepare a stock solution of this compound.
-
Add known volumes of the stock solution to soil samples in centrifuge tubes.
-
Equilibrate the samples by shaking for a predetermined time (e.g., 24 hours) at a constant temperature.
-
Separate the soil and aqueous phases by centrifugation.
-
Analyze the concentration of this compound in the aqueous phase.
-
Calculate the amount of this compound adsorbed to the soil.
-
The adsorption coefficient (Kd) is calculated, and from this, the organic carbon-normalized adsorption coefficient (Koc) can be determined.
-
Analytical Methods for Environmental Matrices
While a specific validated method for this compound in environmental matrices was not found, general methods for the analysis of aldehydes and fragrances in water and soil are applicable.
-
Water Samples: For the analysis of aldehydes in water, High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection after derivatization is a common approach.[12][13][14] For fragrance compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique, often preceded by a sample preparation step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte.[15][16][17][18]
-
Soil Samples: The analysis of fragrances in soil typically involves extraction with an organic solvent, followed by cleanup and analysis by GC-MS.[15][16][17][18]
Visualizations
Caption: Environmental fate and transport pathways of this compound.
Caption: Experimental workflow for this compound's environmental fate.
Conclusion and Future Research
The available data indicates that this compound is a fragrance ingredient that is not readily biodegradable and is classified as toxic to aquatic life with long-lasting effects. While some of its physical and chemical properties have been estimated, significant data gaps remain, particularly concerning its behavior in soil and its susceptibility to photodegradation. To conduct a more comprehensive environmental risk assessment, further research is essential.
Key research needs include:
-
Experimental determination of the soil sorption coefficient (Koc) for this compound using standardized methods like OECD 106.
-
Elucidation of the biodegradation pathway of this compound to understand its breakdown products and the microorganisms involved.
-
Investigation of the photolytic stability of this compound and identification of its photoproducts.
-
Development and validation of a specific analytical method for the quantification of this compound in various environmental matrices, including water, soil, and sediment.
Addressing these research needs will provide a more complete picture of the environmental fate and transport of this compound, enabling more robust and accurate environmental risk assessments.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 3. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- 5. Biodegradation of dicyclopentadiene in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jetjournal.us [jetjournal.us]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Understanding requirements, limitations and applicability of QSAR and PTF models for predicting sorption of pollutants on soils: a systematic review [frontiersin.org]
- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 11. researchgate.net [researchgate.net]
- 12. auroraprosci.com [auroraprosci.com]
- 13. epa.gov [epa.gov]
- 14. e3s-conferences.org [e3s-conferences.org]
- 15. researchgate.net [researchgate.net]
- 16. ysi.com [ysi.com]
- 17. researchgate.net [researchgate.net]
- 18. Portable gas chromatography-mass spectrometry method for the in-field screening of organic pollutants in soil and water at pollution incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Volatile Aldehydes, Including Scentenal, Using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile aldehydes in various matrices, with a particular focus on fragrance compounds such as Scentenal (2,2-dimethylheptanal). Due to their high volatility and reactivity, the analysis of aldehydes can be challenging.[1] This method utilizes headspace solid-phase microextraction (HS-SPME) for sample enrichment, followed by gas chromatography-mass spectrometry (GC-MS) for separation and detection. To enhance stability and chromatographic performance, an optional derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is described.[2][3] This approach is suitable for trace-level analysis in complex samples relevant to research, quality control, and drug development.
Introduction
Volatile aldehydes are a significant class of compounds found in a wide array of products, from food and beverages to fragrances and pharmaceuticals. They can be key aroma components, indicators of product stability, or potential impurities. This compound, a branched-chain aldehyde, is a characteristic fragrance ingredient. The accurate and precise quantification of such aldehydes is crucial for quality assurance and regulatory compliance.
HS-SPME is a solvent-free, sensitive, and versatile sample preparation technique ideal for the extraction of volatile and semi-volatile organic compounds from various matrices.[4] When coupled with the high separation power of GC and the selective detection of MS, it provides a powerful tool for the analysis of complex mixtures. For challenging aldehydes, derivatization with PFBHA can improve their thermal stability and chromatographic behavior, leading to enhanced sensitivity and specificity.[2][3]
Experimental Protocols
Materials and Reagents
-
Aldehyde Standards: Certified reference standards of target aldehydes (e.g., this compound, hexanal (B45976), heptanal, etc.)
-
Internal Standard (IS): A deuterated aldehyde or a compound with similar chemical properties but chromatographically resolved from the target analytes.
-
Derivatizing Agent (Optional): O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Solvents: Methanol, Ethyl Acetate (HPLC or GC grade)
-
Headspace Vials: 20 mL with PTFE/silicone septa
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended for a broad range of volatile aldehydes.[5][6][7]
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and coupled to a Mass Spectrometer (GC-MS).
-
SPME Autosampler: For automated extraction and injection.
-
GC Column: A non-polar or medium-polarity column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm) is suitable for the separation of volatile aldehydes.[8]
Sample Preparation
-
Liquid Samples: Pipette a known volume (e.g., 1-5 mL) of the liquid sample into a 20 mL headspace vial.
-
Solid Samples: Weigh a known amount (e.g., 0.5-1 g) of the homogenized solid sample into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to each sample, calibration standard, and blank.
-
Matrix Modification (Optional): For aqueous samples, adding a salt (e.g., NaCl) can increase the ionic strength and enhance the partitioning of aldehydes into the headspace (salting-out effect).
In-Vial Derivatization with PFBHA (Optional)
-
Prepare a PFBHA solution (e.g., 10 mg/mL in water).
-
Add a small volume (e.g., 100 µL) of the PFBHA solution to the sample vial.
-
Seal the vial and incubate at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for the derivatization reaction to complete.
HS-SPME Procedure
-
Incubation/Equilibration: Place the sealed vial in the autosampler tray and incubate at a defined temperature (e.g., 40-80°C) for a specific time (e.g., 10-30 minutes) to allow the volatile aldehydes to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-60 minutes) to extract the analytes. The optimal extraction time and temperature should be determined experimentally.[9]
-
Desorption: After extraction, the fiber is immediately transferred to the hot GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the GC column.
GC-MS Analysis
-
Injector Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp to a final temperature of 250-280°C. The specific program should be optimized for the target analytes.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) for quantitative analysis of target aldehydes to enhance sensitivity and selectivity. For PFBHA derivatives, the characteristic ion at m/z 181 can be monitored.[3]
Quantitative Data Summary
The following tables summarize the quantitative performance of HS-SPME-GC-MS methods for the analysis of various volatile aldehydes.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Volatile Aldehydes
| Analyte | Matrix | Method | LOD | LOQ | Reference |
| Hexanal | Human Blood | HS-SPME-GC-MS | 0.006 nM | - | [2] |
| Heptanal | Human Blood | HS-SPME-GC-MS | 0.005 nM | - | [2] |
| Various Aldehydes | Grape Pomace Distillates | HS-SPME-GC/MS with PFBHA | 0.7 - 20 ng/L | - | [5] |
| Various Aldehydes | Beer | HS-SPME-GC-IT/MS with PFBHA | 0.003 - 0.510 µg/L | 0.010 - 1.55 µg/L | |
| Hexanal | Butter | HS-SPME-GC/MS | - | - | [10] |
Note: LOD and LOQ values are highly dependent on the specific instrumentation, matrix, and method parameters.
Table 2: Typical HS-SPME and GC-MS Parameters
| Parameter | Value |
| HS-SPME | |
| SPME Fiber | DVB/CAR/PDMS or PDMS/DVB |
| Incubation/Extraction Temperature | 40 - 80 °C |
| Incubation/Extraction Time | 20 - 60 min |
| Desorption Temperature | 250 - 270 °C |
| Desorption Time | 2 - 5 min |
| GC-MS | |
| Column | DB-5ms (or equivalent) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization | Electron Ionization (EI), 70 eV |
| MS Acquisition | Full Scan or SIM |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of volatile aldehydes.
Conclusion
The HS-SPME-GC-MS method described provides a sensitive, reliable, and efficient approach for the quantitative analysis of volatile aldehydes, such as this compound, in a variety of matrices. The optional use of PFBHA derivatization can further enhance the performance of the method for challenging analytes. The detailed protocol and summarized quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals in setting up and validating their own analytical methods for aldehyde analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Secure Verification [cherry.chem.bg.ac.rs]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A headspace solid-phase microextraction gas-chromatographic mass-spectrometric method (HS-SPME-GC/MS) to quantify hexanal in butter during storage as marker of lipid oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Standard Operating Procedure for Scentenal Handling: Application Notes and Protocols for Fragrance Development
For Researchers, Scientists, and Fragrance Development Professionals
This document provides detailed application notes and protocols for the handling and use of Scentenal, a synthetic fragrance ingredient. The information is intended to guide researchers, scientists, and fragrance development professionals in the effective and safe incorporation of this compound into a variety of consumer products.
Introduction to this compound
This compound™ is a high-performance synthetic aldehyde developed by Firmenich.[1] It is chemically classified as a polycyclic methoxy-aldehyde and is known for its powerful and long-lasting metallic-green and ozonic freshness.[1] Its unique molecular structure provides exceptional stability, particularly in alkaline and oxidative conditions, making it a versatile ingredient in functional perfumery.[1]
Odor Profile: this compound™ possesses a complex olfactory profile characterized by:
-
Top Notes: Metallic-ozonic sparkle, wet-grass freshness, and crisp cucumber facets.[1]
-
Heart Notes: Watery-floral and marine nuances.[1]
-
Overall Impression: A powerful green-aldehydic and watery-floral marine freshness with strong diffusion.[1]
Physicochemical and Olfactory Properties
A summary of the key physicochemical and olfactory properties of this compound is presented in the table below. This data is essential for formulation development and for predicting its behavior in different product bases.
| Property | Value | Reference |
| Chemical Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | [1] |
| CAS Number | 86803-90-9 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | |
| Molecular Weight | 194.27 g/mol | |
| Appearance | Colorless to pale yellow liquid | [1] |
| Odor Type | Green-aldehydic, watery-floral, marine, ozonic | [1] |
| Odor Strength | Strong diffuser | [1] |
| Tenacity on Blotter | 287 hours (approximately 2 weeks) | [2] |
| Flash Point | >100°C (>212°F) | |
| Vapor Pressure | 0.00248 Pa at 20°C | [3] |
| Stability | Stable in alkaline and oxidative conditions | [1] |
Application and Recommended Usage Levels
This compound's stability and powerful odor profile make it suitable for a wide range of applications, from fine fragrances to household cleaning products.[1][4] The following table provides recommended usage levels for various product categories.
| Application | Recommended Usage Level (%) | Performance Notes |
| Fine Fragrance | 0.09 - 0.27% | Excellent modifier for green, chypre, and masculine notes.[3] |
| Shampoo | 0.19 - 0.86% | Good substantivity on wet and dry hair.[3] |
| Shower Gel | 0.19 - 1.0% | Provides a fresh, clean scent that rinses well.[3] |
| Soap (Bar) | 0.19 - 1.0% | Stable in alkaline soap bases.[3] |
| Laundry Detergent | 0.16 - 0.44% | High substantivity on wet and dry laundry.[3] |
| Fabric Softener | 0.41 - 1.0% | Excellent longevity on fabric.[3] |
| All-Purpose Cleaners | 0.65 - 2.0% | Masks base odors effectively.[3] |
| Candles | 0.19 - 0.42% | Fair burning effectiveness.[2] |
Blending Synergies and Fragrance Development Workflow
This compound demonstrates excellent synergy with a variety of other fragrance materials, allowing for the creation of complex and innovative scent profiles.[1] The following diagrams illustrate a typical workflow for incorporating a new fragrance ingredient and the blending synergies of this compound.
Experimental Protocols
The following protocols provide a framework for evaluating the performance and stability of this compound in consumer product formulations.
Protocol for Sensory Evaluation of this compound in Laundry Detergent
Objective: To assess the olfactory performance of this compound in a laundry detergent, focusing on its substantivity and character on wet and dry fabric.
Materials:
-
Standard unfragranced liquid laundry detergent base.
-
This compound.
-
Control fragrance (a known benchmark).
-
100% cotton swatches (e.g., 20cm x 20cm).
-
Washing machine.
-
Drying rack or tumble dryer.
-
Odor-free evaluation room.[1]
-
Panel of at least 5 trained sensory assessors.[1]
Procedure:
-
Sample Preparation:
-
Prepare two batches of the laundry detergent base: one with this compound at the desired concentration (e.g., 0.4%) and one with the control fragrance at its standard concentration.
-
Label the samples with random three-digit codes.
-
-
Washing Cycle:
-
Place a standardized load of cotton swatches into the washing machine.
-
Add the coded detergent sample.
-
Run a standard washing cycle (e.g., 40°C for 60 minutes).
-
-
Evaluation of Wet Fabric:
-
Immediately after the wash cycle, retrieve the wet swatches.
-
Present the wet swatches to the sensory panel in the evaluation room.
-
Assessors should rate the fragrance intensity on a scale of 1 to 10 (1 = no odor, 10 = very strong odor) and provide descriptive comments on the odor character.
-
-
Drying:
-
Dry the swatches either by line drying in the odor-free room or using a tumble dryer.
-
-
Evaluation of Dry Fabric:
-
Evaluate the fragrance of the dry swatches at set time intervals (e.g., 1 hour, 24 hours, 48 hours, and 7 days).[1]
-
At each time point, assessors should rate the fragrance intensity and provide descriptive comments.
-
-
Data Analysis:
-
Calculate the mean intensity scores for each time point for both this compound and the control.
-
Analyze the descriptive comments to understand the evolution of the fragrance character over time.
-
Protocol for Accelerated Stability Testing of this compound in a Liquid Formulation
Objective: To evaluate the stability of this compound in a liquid product base under accelerated conditions to predict its shelf life.
Materials:
-
Liquid product base (e.g., shampoo, shower gel).
-
This compound.
-
Glass containers with airtight seals.
-
Stability oven capable of maintaining a constant temperature (e.g., 40°C).
-
Refrigerator (for control samples).
-
pH meter.
-
Viscometer.
-
Colorimeter (optional).
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment (for advanced analysis).
Procedure:
-
Sample Preparation:
-
Prepare a batch of the liquid product base containing this compound at the desired concentration.
-
Fill several glass containers with the fragranced product, ensuring minimal headspace.
-
Prepare a control sample of the unfragranced base.
-
-
Storage Conditions:
-
Place a set of samples in the stability oven at 40°C.
-
Place a corresponding set of samples in the refrigerator (approximately 4°C) to serve as a reference.
-
Store another set at room temperature as a control.
-
-
Evaluation Schedule:
-
Evaluate the samples at initial time (T=0) and at regular intervals (e.g., 1 week, 2 weeks, 1 month, 2 months, 3 months).
-
-
Evaluation Parameters:
-
Olfactory Assessment: At each time point, compare the odor of the sample stored at 40°C to the refrigerated sample. Note any changes in odor character or intensity.
-
Physical Properties: Measure and record the pH, viscosity, and color of the samples at each interval.
-
Chemical Analysis (Optional): For a more detailed analysis, use headspace GC-MS to quantify the concentration of key fragrance components in this compound at each time point to monitor for degradation.[3][5][6]
-
-
Data Analysis:
-
Plot the changes in pH, viscosity, and color over time for the samples at different storage conditions.
-
Document any significant olfactory changes.
-
If GC-MS analysis was performed, calculate the percentage degradation of key fragrance components.
-
Safety and Handling
This compound is classified as a skin sensitizer (B1316253) and is toxic to aquatic life with long-lasting effects. Appropriate safety precautions should be taken during handling and use.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid direct contact with the skin and eyes. Avoid breathing vapors.
-
Storage: Store in a cool, well-ventilated area in a tightly sealed original container. Avoid prolonged exposure to light, heat, and air.
-
Disposal: Avoid release to the environment. Dispose of contents/container in accordance with local/regional/national/international regulations.
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
References
- 1. lanxiangrihua.com [lanxiangrihua.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]
- 4. Fragrance Stability Testing: Ensuring Product Longevity and Consumer Satisfaction - 🌿 MLAP Botanicals — Pure. Potent. Proven. [mlapbotanicals.com]
- 5. s4science.at [s4science.at]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of Scentenal on Skin Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal, a common fragrance ingredient, is an unsaturated aldehyde known for its characteristic scent. As with any compound intended for topical application, a thorough evaluation of its potential cytotoxicity on skin cells is crucial. These application notes provide a detailed framework for assessing the in vitro cytotoxicity of this compound on relevant skin cell lines, such as human dermal fibroblasts (HDF) and human epidermal keratinocytes (HaCaT). The described protocols for cell viability, membrane integrity, and apoptosis will enable researchers to generate a comprehensive toxicological profile of this compound.
Recent studies have indicated that certain aldehydes, such as trans-2-nonenal, can decrease the viability of cultured human keratinocytes and promote apoptosis.[1][2] This underscores the importance of rigorous testing for fragrance components like this compound.
Data Presentation
The following tables provide a template for summarizing quantitative data obtained from the cytotoxicity assays.
Table 1: Cell Viability (MTT Assay) - IC50 Values (µM)
| Cell Line | 24-Hour Exposure | 48-Hour Exposure |
| HDF | ||
| HaCaT |
Table 2: Membrane Integrity (LDH Assay) - % Cytotoxicity
| Concentration (µM) | HDF (24h) | HaCaT (24h) | HDF (48h) | HaCaT (48h) |
| 0 (Vehicle Control) | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| Positive Control |
Table 3: Apoptosis vs. Necrosis (Annexin V-FITC/PI Staining) - % of Cell Population
| Concentration (µM) | Cell Line | Live Cells | Early Apoptosis | Late Apoptosis | Necrosis |
| 0 (Vehicle Control) | HDF | ||||
| HaCaT | |||||
| 100 | HDF | ||||
| HaCaT | |||||
| 500 | HDF | ||||
| HaCaT | |||||
| Positive Control | HDF | ||||
| HaCaT |
Experimental Protocols
1. Cell Culture and Maintenance
-
Cell Lines:
-
Human Dermal Fibroblasts (HDF)
-
Human Epidermal Keratinocytes (HaCaT)
-
-
Culture Medium:
-
HDF: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
HaCaT: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculturing: Passage cells upon reaching 80-90% confluency.
2. This compound Preparation
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent-induced cytotoxicity.[3]
3. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[4]
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Remove the medium and treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM) for 24 and 48 hours. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[3]
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader. The reference wavelength should be more than 650 nm.[4]
-
4. Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[6][7] It is a widely used marker for cytotoxicity.[6]
-
Protocol:
-
Seed 1 x 10^4 cells per well in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (vehicle control) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[3]
-
Transfer 50 µL of the supernatant from each well to a new 96-well plate.[8][9]
-
Add 50 µL of the LDH reaction mixture to each well.[9]
-
Incubate for 30 minutes at room temperature, protected from light.[9]
-
Add 50 µL of stop solution.[9]
-
Measure the absorbance at 490 nm using a microplate reader.[8][9]
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer.
-
5. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a nuclear stain that is excluded by viable and early apoptotic cells but penetrates late apoptotic and necrotic cells.[10]
-
Protocol:
-
Seed 2 x 10^5 cells per well in a 6-well plate and incubate for 24 hours.
-
Treat cells with selected concentrations of this compound (e.g., based on MTT results) for 24 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze by flow cytometry within 1 hour.
-
6. Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in the apoptotic pathway.[12][13] This assay measures the activity of caspase-3, providing a quantitative measure of apoptosis induction.
-
Protocol:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Lyse the cells using a chilled cell lysis buffer.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).[14]
-
Measure the absorbance of the resulting colorimetric product at 405 nm.[12][15] The fold-increase in caspase-3 activity is determined by comparing the results from the treated samples with an untreated control.[14]
-
7. Reactive Oxygen Species (ROS) Detection
Oxidative stress due to the generation of reactive oxygen species (ROS) is a common mechanism of cellular injury.[16][17] The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[18]
-
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate.
-
Treat cells with this compound for the desired time.
-
Load the cells with H2DCFDA by incubating with the probe.
-
Measure the fluorescence intensity using a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
-
Visualization
Caption: Workflow for in vitro cytotoxicity testing of this compound.
Caption: Potential mechanism of this compound-induced cytotoxicity.
References
- 1. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 7. LDH cytotoxicity assay [protocols.io]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cellbiologics.com [cellbiologics.com]
- 10. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 11. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 12. biogot.com [biogot.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Oxidative Stress Detection | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Reactive Oxygen Species and Antioxidant System in Selected Skin Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bmglabtech.com [bmglabtech.com]
Application Notes & Protocols: Dermal Sensitization Potential of Scentenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal (CAS No. 86803-90-9), chemically known as Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a synthetic fragrance ingredient valued for its powerful and diffusive green, ozonic, and marine notes.[1][2][3] As with many fragrance materials, an assessment of its potential to cause skin sensitization is a critical component of its safety evaluation for use in consumer products. The International Fragrance Association (IFRA) has restricted the use of this compound due to its potential for dermal sensitization and systemic toxicity.[4][5]
These application notes provide a comprehensive protocol for assessing the dermal sensitization potential of this compound, integrating both established in vivo methods and modern in vitro and in chemico approaches that align with the Adverse Outcome Pathway (AOP) for skin sensitization.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is essential for designing and conducting toxicological studies.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 86803-90-9 | [5] |
| IUPAC Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | [1] |
| Synonyms | This compound™, Ocean carboxaldehyde | [1][6] |
| Molecular Formula | C₁₂H₁₈O₂ | [5] |
| Molecular Weight | 194.27 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 246°C (474.8°F) | [5] |
| Flash Point | >100°C (>212°F) | [5] |
| GHS Classification | May cause an allergic skin reaction (H317) | [7][8] |
The Adverse Outcome Pathway (AOP) for Skin Sensitization
Modern approaches to assessing skin sensitization are guided by the AOP framework, which describes the sequence of events from the initial molecular interaction of a chemical with the skin to the adverse outcome of allergic contact dermatitis. This pathway consists of four key events (KEs), which can be investigated using a combination of in chemico, in vitro, and in vivo methods.
Figure 1: The Adverse Outcome Pathway for Skin Sensitization.
Experimental Protocols for Dermal Sensitization Assessment
An integrated approach to testing is recommended, combining data from multiple assays to build a weight of evidence for the sensitization potential of this compound.
In Chemico Assessment: Direct Peptide Reactivity Assay (DPRA) - OECD TG 442C
The DPRA assesses the first key event (KE1) of the AOP by quantifying the reactivity of a test chemical with synthetic peptides containing cysteine and lysine, which mimic skin proteins.
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Prepare stock solutions of cysteine- and lysine-containing peptides.
-
-
Incubation:
-
Incubate this compound with each peptide solution for 24 hours at 25°C.
-
-
Analysis:
-
Quantify the remaining concentration of the unreacted peptides using High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Interpretation:
-
Calculate the percentage of peptide depletion for both cysteine and lysine.
-
Classify the reactivity of this compound based on the mean peptide depletion.
-
In Vitro Assessment: KeratinoSens™ Assay - OECD TG 442D
This assay addresses the second key event (KE2), keratinocyte activation, by measuring the induction of the Keap1-Nrf2-ARE pathway in a human keratinocyte cell line.[9][10]
Protocol:
-
Cell Culture:
-
Culture KeratinoSens™ cells (immortalized HaCaT human keratinocytes) in 96-well plates.[6]
-
-
Exposure:
-
Expose the cells to a range of concentrations of this compound for 48 hours.
-
-
Luciferase Assay:
-
Measure the activity of the luciferase reporter gene, which is under the control of the Antioxidant Response Element (ARE).
-
-
Cytotoxicity Assessment:
-
Concurrently, assess cell viability using a method such as the MTT assay.
-
-
Data Interpretation:
-
A compound is classified as a sensitizer (B1316253) if it induces a statistically significant luciferase expression greater than 1.5-fold above the vehicle control at a concentration where cell viability is at least 70%.[11]
-
In Vitro Assessment: Human Cell Line Activation Test (h-CLAT) - OECD TG 442E
The h-CLAT addresses the third key event (KE3), the activation of dendritic cells, using the THP-1 human monocytic leukemia cell line as a surrogate.[12]
Protocol:
-
Cell Culture:
-
Culture THP-1 cells and expose them to various concentrations of this compound for 24 hours.
-
-
Flow Cytometry:
-
Stain the cells with fluorescently labeled antibodies against the cell surface markers CD86 and CD54.
-
Analyze the expression of these markers using flow cytometry.[13]
-
-
Data Interpretation:
-
A positive result is recorded if the relative fluorescence intensity (RFI) of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.[12]
-
In Vivo Assessment: Murine Local Lymph Node Assay (LLNA) - OECD TG 429
The LLNA is the traditional in vivo method for assessing skin sensitization potential and provides a quantitative measure of the proliferative response of lymphocytes in the draining lymph nodes (KE4).[14]
Protocol:
-
Animal Model:
-
Use female CBA/J mice.
-
-
Dose Administration:
-
Apply this compound in a suitable vehicle (e.g., acetone:olive oil, 4:1) to the dorsum of each ear for three consecutive days.
-
-
Lymphocyte Proliferation Measurement:
-
On day 6, inject the mice with ³H-methyl thymidine (B127349) intravenously.
-
After 5 hours, excise the draining auricular lymph nodes.
-
Prepare a single-cell suspension and measure the incorporation of ³H-methyl thymidine via liquid scintillation counting.
-
-
Data Interpretation:
-
Calculate the Stimulation Index (SI) by dividing the mean radioactive incorporation in the test group by the mean incorporation in the vehicle control group.
-
A substance is considered a sensitizer if the SI is ≥ 3.[5] The EC3 value, which is the estimated concentration required to produce an SI of 3, is calculated to determine the potency of the sensitizer.[15]
-
Figure 2: Integrated Testing Strategy Workflow for this compound.
Data Presentation (Representative Data)
As specific experimental data for this compound is not publicly available, the following tables present hypothetical but representative results that would be expected for a moderate skin sensitizer.
Table 2: Representative DPRA Results for this compound
| Peptide | This compound Concentration (mM) | Peptide Depletion (%) | Reactivity Classification |
| Cysteine | 100 | 25.5 | Moderate Reactivity |
| Lysine | 500 | 8.2 | |
| Mean Depletion | 16.85 |
Table 3: Representative KeratinoSens™ Results for this compound
| This compound Conc. (µM) | Cell Viability (%) | Luciferase Fold Induction | Result |
| 0 (Vehicle) | 100 | 1.0 | - |
| 2 | 98 | 1.2 | - |
| 4 | 95 | 1.8 | Positive |
| 8 | 92 | 2.5 | Positive |
| 16 | 85 | 3.1 | Positive |
| 32 | 78 | 2.8 | Positive |
| 64 | 65 | 2.2 | - |
EC1.5 (concentration for 1.5-fold induction) = 3.5 µM. IC50 (concentration for 50% viability) > 64 µM.
Table 4: Representative h-CLAT Results for this compound
| This compound Conc. (µg/mL) | Cell Viability (%) | CD86 RFI (%) | CD54 RFI (%) | Result |
| 0 (Vehicle) | 100 | 100 | 100 | - |
| 10 | 96 | 120 | 145 | - |
| 20 | 91 | 165 | 190 | Positive (CD86) |
| 40 | 84 | 180 | 210 | Positive (CD86 & CD54) |
| 80 | 75 | 155 | 230 | Positive (CD86 & CD54) |
Table 5: Representative LLNA Results for this compound
| This compound Concentration (%) | Mean DPM/Lymph Node (± SD) | Stimulation Index (SI) | Result |
| 0 (Vehicle Control) | 1,500 (± 250) | 1.0 | Negative |
| 1.0 | 2,800 (± 400) | 1.87 | Negative |
| 2.5 | 4,200 (± 600) | 2.80 | Negative |
| 5.0 | 6,300 (± 850) | 4.20 | Positive |
| 10.0 | 9,500 (± 1200) | 6.33 | Positive |
Calculated EC3 Value = 3.2%
Based on this representative data, this compound would be classified as a skin sensitizer. The EC3 value of 3.2% suggests a moderate potency.
Conclusion and Risk Assessment
The integrated assessment of this compound, utilizing a combination of in chemico and in vitro assays, supported by historical in vivo data, confirms its classification as a dermal sensitizer. The quantitative data from the LLNA (a representative EC3 value of 3.2%) allows for the categorization of this compound as a moderate sensitizer. This information is crucial for conducting a Quantitative Risk Assessment (QRA) to establish safe concentration levels of this compound in various consumer product categories, ensuring consumer safety.[4][16][17] The protocols and data presented here provide a framework for the comprehensive evaluation of the dermal sensitization potential of fragrance ingredients like this compound.
References
- 1. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 2. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. Perfumers Apprentice - this compound® (Firmenich) [shop.perfumersapprentice.com]
- 4. Dermal sensitization quantitative risk assessment (QRA) for fragrance ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 6. KeratinoSens™ Assay - Creative BioMart [creativebiomart.net]
- 7. echemi.com [echemi.com]
- 8. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Skin Sensitisation: the KeratinoSen assay - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. KeratinoSens™ Skin Sensitization | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 12. Skin Sensitisation: the human Cell Line Activation Test (h-CLAT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 13. sensitization-test.com [sensitization-test.com]
- 14. ftp.cdc.gov [ftp.cdc.gov]
- 15. ecetoc.org [ecetoc.org]
- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 17. ec.europa.eu [ec.europa.eu]
Application Notes and Protocols for Aquatic Toxicity Testing of Scentenal using the Zebrafish Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Scentenal® (CAS No. 86803-90-9), chemically known as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a synthetic fragrance ingredient widely used in various consumer products.[1][2] Its presence in household and personal care products raises the potential for its entry into aquatic ecosystems, necessitating a thorough evaluation of its aquatic toxicity. The zebrafish (Danio rerio) has emerged as a premier model organism for toxicological studies due to its genetic homology with humans, rapid development, transparent embryos, and cost-effectiveness.[3][4] This document provides detailed application notes and experimental protocols for assessing the aquatic toxicity of this compound using the zebrafish model, with a focus on acute toxicity testing.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | [1] |
| CAS Number | 86803-90-9 | [1] |
| Molecular Formula | C₁₂H₁₈O₂ | [1] |
| Molecular Weight | 194.27 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Complex aldehyde marine note with watery green floral character | [1] |
Aquatic Toxicity of Aldehydes (Surrogate Data)
| Chemical | Test Organism | Exposure Duration | LC50 (mg/L) | Reference |
| Glutaraldehyde | Danio rerio (Zebrafish) | 96 hours | 5.67 | [5] |
| Protocatechuic Aldehyde | Danio rerio (Zebrafish) | 96 hours | 70 - 80 (Severe toxic effects observed) | [6] |
| Diatom-derived Polyunsaturated Aldehydes | Danio rerio (Zebrafish) | 6 days | No mortality at tested concentrations, but sublethal effects observed | [3] |
LC50 (Lethal Concentration 50): The concentration of a chemical that is lethal to 50% of the test organisms within a specified time period.
Experimental Protocols
The following protocols are based on the OECD Test Guideline 236 for the Fish Embryo Acute Toxicity (FET) Test.[7][8][9][10]
Protocol 1: Acute Toxicity Testing of this compound using Zebrafish Embryos (OECD 236)
1. Objective:
To determine the acute toxicity of this compound on the embryonic stages of zebrafish (Danio rerio) over a 96-hour exposure period. The primary endpoint is the determination of the LC50.
2. Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (B87167) (DMSO, as a solvent if necessary)
-
Reconstituted water (ISO 7346/3)
-
Fertilized zebrafish embryos (< 3 hours post-fertilization, hpf)
-
24-well microplates
-
Stereomicroscope
-
Incubator (26 ± 1 °C)
-
pH meter
-
Oxygen meter
-
Glassware (pipettes, beakers, etc.)
3. Experimental Procedure:
3.1. Preparation of Test Solutions:
-
Prepare a stock solution of this compound in reconstituted water. If this compound is not readily soluble in water, a solvent like DMSO can be used at a concentration that does not exceed 0.1% (v/v) in the final test solutions.
-
Prepare a series of at least five geometrically spaced concentrations of this compound from the stock solution. A control group (reconstituted water only) and a solvent control group (if DMSO is used) must be included.
3.2. Test Organisms:
-
Collect newly fertilized zebrafish eggs and select healthy, fertilized embryos for the test.
-
The fertilization rate of the egg batch should be at least 70%.[10]
3.3. Test Setup:
-
Distribute 2 ml of each test concentration or control into the wells of a 24-well plate.
-
Carefully place one healthy zebrafish embryo into each well. A minimum of 20 embryos per concentration should be used.[7]
3.4. Incubation and Observation:
-
Incubate the plates at 26 ± 1 °C with a 12:14 hour light:dark photoperiod.
-
Observe the embryos at 24, 48, 72, and 96 hours post-fertilization under a stereomicroscope.
-
Record the following lethal endpoints at each observation point:[7]
-
Coagulation of the embryo
-
Lack of somite formation
-
Non-detachment of the tail from the yolk sac
-
Absence of heartbeat
-
4. Data Analysis:
-
For each concentration, calculate the cumulative mortality at each observation time.
-
Determine the 96-hour LC50 value and its 95% confidence limits using appropriate statistical methods (e.g., probit analysis).
-
Record sublethal effects such as hatching rate, developmental abnormalities (e.g., pericardial edema, yolk sac edema, spinal curvature), and behavioral changes.
-
Determine the No-Observed-Effect Concentration (NOEC) and the Lowest-Observed-Effect Concentration (LOEC) based on the observed sublethal effects.[11][12]
5. Validity Criteria:
-
The mortality in the control and solvent control groups must not exceed 10% at the end of the test.[10]
-
The dissolved oxygen concentration should be ≥ 60% of the air saturation value.
-
The water temperature should be maintained at 26 ± 1 °C.
Potential Signaling Pathways of Aldehyde Toxicity
Aldehydes are reactive electrophilic compounds that can induce toxicity through various mechanisms, including oxidative stress and genotoxicity.[1][13][14]
1. Oxidative Stress Pathway:
Aldehydes can deplete cellular antioxidants, such as glutathione (B108866) (GSH), and increase the production of reactive oxygen species (ROS).[15][16][17][18] This imbalance leads to oxidative stress, causing damage to cellular components like lipids, proteins, and DNA. The Nrf2-Keap1 pathway is a key signaling cascade that responds to oxidative stress.[15][19]
Caption: Oxidative stress signaling pathway induced by aldehydes.
2. Genotoxicity Pathway:
Aldehydes can directly interact with DNA, forming DNA adducts and causing DNA strand breaks.[20] This DNA damage can trigger cellular responses such as cell cycle arrest, DNA repair, or apoptosis (programmed cell death).
Caption: Genotoxicity pathway showing aldehyde-induced DNA damage.
Experimental Workflow
The following diagram illustrates the overall workflow for assessing the aquatic toxicity of this compound using the zebrafish embryo model.
References
- 1. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Test No. 236: Fish Embryo Acute Toxicity (FET) Test - Overton [app.overton.io]
- 3. cedar.wwu.edu [cedar.wwu.edu]
- 4. Translational Toxicology in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. annualconference.ku.ac.th [annualconference.ku.ac.th]
- 6. mdpi.com [mdpi.com]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. OECD 236: Fish Embryo Acute Toxicity Test | ibacon GmbH [ibacon.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Acute and sub-chronic toxicity of four cytostatic drugs in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Oxidative Stress and AKT-Associated Angiogenesis in a Zebrafish Model and Its Potential Application for Withanolides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Oxidative Stress in Zebrafish Embryos | Gene Tools, LLC [gene-tools.com]
- 18. Analysis of Oxidative Stress in Zebrafish Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. files.sdiarticle5.com [files.sdiarticle5.com]
Enantioselective Synthesis of Scentenal Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Scentenal, chemically known as (E)-4,8-dimethyl-1,3,7-nonatriene, is a fragrance ingredient with a complex marine and green olfactory profile. The chirality at the C4 position is a critical determinant of its specific odor characteristics, making the enantioselective synthesis of its (R) and (S) isomers a topic of significant interest in the fields of fine chemicals and fragrance research. This document provides detailed application notes and hypothetical protocols for the enantioselective synthesis of this compound isomers. The methodologies described are based on established principles of asymmetric catalysis, drawing from analogous reactions in the scientific literature, given the proprietary nature of the commercial synthesis. The primary focus is on a plausible synthetic route involving the asymmetric allylation of a dienal precursor.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical, agrochemical, and fragrance industries is ever-increasing, as the biological and sensory properties of chiral molecules are often enantiomer-dependent. This compound is a case in point within the fragrance industry, where the precise stereochemistry dictates the perceived scent. While the exact industrial synthesis of this compound, a trademarked product of Firmenich, is not publicly disclosed, plausible enantioselective routes can be devised based on modern synthetic organic chemistry. This application note outlines a conceptual framework and detailed protocols for the synthesis of this compound isomers, providing researchers with a practical guide for laboratory-scale preparation.
Proposed Synthetic Strategy: Asymmetric Allylation of a Dienal
A logical and convergent approach to establishing the chiral center at C4 of this compound is through the asymmetric allylation of a suitable α,β,γ,δ-unsaturated aldehyde (a dienal). This strategy allows for the direct installation of the C4 stereocenter and the adjacent vinyl group. The resulting homoallylic alcohol can then be converted to the target this compound molecule through a deoxygenation step.
Logical Workflow for this compound Synthesis
Application Notes and Protocols: Investigating Malodor Counteractant Mechanisms with Scentenal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malodor perception is a significant concern in various industries, from personal care to environmental science. The ability to effectively counteract malodors is a key driver of product innovation. The primary mechanism of odor perception involves the interaction of volatile odorant molecules with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.[1][2] One promising strategy for malodor counteraction is the use of antagonists that bind to specific ORs and inhibit their activation by malodorous compounds.[3][4]
Scentenal®, a fragrance ingredient known for its fresh, marine, and green olfactory profile, presents an interesting candidate for investigation as a malodor counteractant. While its primary use is in perfumery, its chemical structure suggests potential interactions with ORs. This document outlines detailed application notes and protocols for studying the potential of this compound as a malodor counteractant, focusing on its mechanism of action as an antagonist of a specific malodor-associated olfactory receptor.
For the purpose of these protocols, we will use a hypothetical scenario where this compound is investigated as an antagonist for the human olfactory receptor OR2J3 , which is known to be activated by the malodorous compound isovaleric acid , a key component of foot and cheese odor.
In Vitro Efficacy of this compound as an OR2J3 Antagonist
This section details the experimental workflow to determine if this compound can inhibit the activation of the OR2J3 receptor by isovaleric acid in a controlled laboratory setting.
Experimental Workflow: OR2J3 Antagonist Screening
Protocol: Luciferase Reporter Gene Assay for OR2J3 Antagonism
This protocol utilizes a luciferase reporter gene assay in a heterologous expression system to quantify the inhibition of OR2J3 activation.[5][6]
Materials:
-
Hana3A cells (or other suitable HEK293-derived cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Plasmids: pCI-hOR2J3, pCRE-Luc, pCI-RTP1S
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Opti-MEM I Reduced Serum Medium
-
This compound (stock solution in DMSO)
-
Isovaleric acid (stock solution in DMSO)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed Hana3A cells into white, clear-bottom 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM.
-
Incubate at 37°C in a 5% CO₂ incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM according to the manufacturer's protocol. For each well, use:
-
50 ng of pCI-hOR2J3
-
50 ng of pCRE-Luc
-
10 ng of pCI-RTP1S
-
-
Add the transfection complexes to the cells and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the transfection medium from the cells and add 50 µL of the this compound dilutions to the respective wells.
-
Incubate for 30 minutes at 37°C.
-
Prepare a solution of isovaleric acid in DMEM at a concentration corresponding to its EC₅₀ value for OR2J3 (to be determined in a preliminary agonist dose-response experiment).
-
Add 50 µL of the isovaleric acid solution to each well (except for the negative control wells).
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the luminescence readings by subtracting the background signal from wells containing non-transfected cells.
-
The inhibitory effect of this compound is calculated as a percentage of the response to isovaleric acid alone.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Data Presentation: In Vitro Antagonism of OR2J3
| Concentration of this compound (µM) | Luminescence (RLU) | % Inhibition |
| 0 (Isovaleric Acid only) | 150,000 | 0 |
| 0.1 | 135,000 | 10 |
| 1 | 105,000 | 30 |
| 10 | 75,000 | 50 |
| 100 | 30,000 | 80 |
| 1000 | 15,000 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Sensory Analysis of this compound's Malodor Counteracting Efficacy
This section describes the protocol for evaluating the effectiveness of this compound in reducing the perceived intensity of isovaleric acid in a sensory panel study.
Experimental Workflow: Sensory Panel Evaluation
Protocol: Sensory Panel Evaluation of Malodor Reduction
This protocol is designed to assess the perceived reduction in the intensity of isovaleric acid in the presence of this compound.[7][8]
Materials:
-
Trained sensory panel (n=15-20)
-
Odor-free testing booths
-
Glass sniffing jars with Teflon-lined caps
-
Cotton balls or filter paper
-
Isovaleric acid solution (e.g., 0.1% in a suitable solvent like dipropylene glycol)
-
This compound solutions at varying concentrations (e.g., 0.05%, 0.1%, 0.2% in the same solvent)
-
Solvent control
-
Randomized sample presentation schedule
-
Data collection software or paper ballots
Procedure:
-
Panelist Training and Calibration:
-
Recruit panelists based on their ability to discriminate and rate odor intensities.
-
Train panelists on the use of a labeled magnitude scale (LMS) or a visual analog scale (VAS) for rating odor intensity.
-
Familiarize panelists with the odor of isovaleric acid.
-
-
Sample Preparation:
-
Prepare the following samples in identical sniffing jars:
-
Control: Solvent only on a cotton ball.
-
Malodor: Isovaleric acid solution on a cotton ball.
-
Malodor + this compound (Low): Isovaleric acid solution mixed with the low concentration of this compound on a cotton ball.
-
Malodor + this compound (Medium): Isovaleric acid solution mixed with the medium concentration of this compound on a cotton ball.
-
Malodor + this compound (High): Isovaleric acid solution mixed with the high concentration of this compound on a cotton ball.
-
-
Allow the jars to equilibrate for at least 30 minutes before evaluation.
-
-
Sensory Evaluation:
-
Present the samples to the panelists in a randomized and blinded order.
-
Instruct panelists to sniff each sample for a controlled duration (e.g., 2-3 seconds).
-
Panelists rate the perceived intensity of the "foot/cheesy" malodor on the provided scale.
-
A mandatory break of at least 1 minute should be taken between samples to prevent olfactory fatigue. Water and unsalted crackers should be provided for palate cleansing.
-
Data Analysis:
-
Collect the intensity ratings from all panelists.
-
Perform a one-way analysis of variance (ANOVA) to determine if there are significant differences in the mean intensity ratings across the different samples.
-
If the ANOVA is significant, conduct post-hoc tests (e.g., Tukey's HSD) to identify which concentrations of this compound significantly reduce the perceived intensity of isovaleric acid compared to the malodor-only sample.
Data Presentation: Sensory Panel Results
| Sample | Mean Malodor Intensity Rating (± SEM) |
| Control (Solvent) | 0.5 ± 0.2 |
| Isovaleric Acid (0.1%) | 8.2 ± 0.5 |
| Isovaleric Acid + this compound (0.05%) | 6.5 ± 0.6 |
| Isovaleric Acid + this compound (0.1%) | 4.1 ± 0.4 |
| Isovaleric Acid + this compound (0.2%) | 2.5 ± 0.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Intensity is rated on a 0-10 scale where 0 = no odor and 10 = extremely strong odor.
Signaling Pathway
The canonical olfactory signal transduction pathway is initiated by the binding of an odorant to an OR.[9][10] This activates a cascade of intracellular events leading to the generation of an action potential. An antagonist, such as this compound in our hypothetical scenario, would interfere with the initial step of this pathway.
Olfactory Receptor Signaling Pathway
Conclusion
These application notes provide a comprehensive framework for investigating the potential of this compound as a malodor counteractant through an olfactory receptor antagonism mechanism. By combining in vitro cellular assays with human sensory panel evaluations, researchers can gain a thorough understanding of this compound's efficacy and mechanism of action. The provided protocols and workflows can be adapted for the study of other potential malodor counteractants and their interactions with various olfactory receptors. It is important to reiterate that the specific interaction between this compound and OR2J3 is presented as a hypothetical example to illustrate the application of these methods. Further research is required to identify the specific olfactory receptors with which this compound may interact.
References
- 1. Olfactory receptor - Wikipedia [en.wikipedia.org]
- 2. Sense of smell - Wikipedia [en.wikipedia.org]
- 3. Antagonistic interactions between odorants alter human odor perception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Olfactory receptor antagonism between odorants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. High-throughput analysis of mammalian olfactory receptors: measurement of receptor activation via luciferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Odor analysis - Sensory product optimization - Fraunhofer IVV [ivv.fraunhofer.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biodegradation Pathway Analysis of Scentenal in Soil and Water
Introduction
Scentenal®, a synthetic fragrance ingredient chemically identified as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde (CAS: 86803-90-9), is utilized in a variety of consumer products for its fresh, marine, and aldehydic scent profile.[1][2][3] Due to its widespread use in "down-the-drain" products, understanding its environmental fate, particularly its biodegradability in soil and aquatic environments, is crucial for a comprehensive environmental risk assessment. These application notes provide an overview of the current knowledge on this compound's biodegradability and detailed protocols for its analysis.
Notably, specific experimental data on the complete biodegradation pathway and microbial catabolism of this compound are limited in publicly available literature. Therefore, this document combines available data with a hypothesized pathway based on the biodegradation of structurally similar compounds.
Physicochemical Properties of this compound
A summary of this compound's key properties is essential for designing and interpreting environmental fate studies.
| Property | Value | Source |
| Chemical Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | [1][2] |
| CAS Number | 86803-90-9 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [2][4] |
| Molecular Weight | 194.27 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Log P (Octanol/Water) | Data not available | [4] |
| Water Solubility | Partially soluble | [5] |
| Vapor Pressure | 0.00248 Pa at 20°C | [6] |
Section 1: Biodegradation Data and Pathway Analysis
Summary of Biodegradability
Existing data on the biodegradability of this compound classify it as partially biodegradable but not readily biodegradable according to standard OECD test guidelines.
| Test Guideline | Result | Interpretation | Source |
| OECD 301D (Ready Biodegradability: Closed Bottle Test) | 40% degradation after 28 days | Not readily biodegradable (Pass level is ≥60%) | Safety Data Sheet (paraphrased from similar documents)[7] |
| EcoIngredient Compass® | Partially Biodegradable (70-100% Green score) | Indicates some level of degradation occurs | [6] |
The lack of ready biodegradability suggests that this compound may persist in some environmental compartments long enough for gradual degradation or transformation to occur.
Hypothesized Biodegradation Pathway
In the absence of specific studies on this compound, a plausible biodegradation pathway is proposed based on common microbial metabolic routes for similar chemical structures, such as other bicyclic molecules and aldehydes. The degradation is likely initiated by microbial consortia found in soil and water. The process is expected to be co-metabolic, where the presence of other more easily degradable carbon sources stimulates the degradation of this compound.[2]
The proposed pathway involves three main stages:
-
Phase I: Functional Group Modification: Initial attack on the molecule's functional groups.
-
Phase II: Ring Cleavage: Opening of the polycyclic ring structure.
-
Phase III: Mineralization: Complete breakdown into carbon dioxide, water, and biomass.
Key Microbial Reactions:
-
Oxidation of the Aldehyde: The aldehyde group is a likely initial point of microbial attack, being oxidized to a carboxylic acid. This is a common and energetically favorable reaction.
-
O-Demethylation: The methoxy (B1213986) group can be cleaved by monooxygenase enzymes to form a hydroxyl group and formaldehyde.
-
Hydroxylation: Mono- or dioxygenase enzymes can introduce hydroxyl groups onto the aliphatic ring structure, increasing water solubility and preparing the molecule for ring cleavage.
-
Ring Fission: The saturated polycyclic structure is the most recalcitrant part of the molecule. Following hydroxylation, dioxygenases can catalyze the cleavage of the rings, leading to the formation of aliphatic dicarboxylic acids.
References
- 1. ecetoc.org [ecetoc.org]
- 2. Biodegradation of dicyclopentadiene in the field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro degradation of dicyclopentadiene by microbial consortia isolated from hydrocarbon-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubdata.leuphana.de [pubdata.leuphana.de]
Application Notes and Protocols for Olfactory Response Studies in Animal Models Using Scentenal
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scentenal is a commercially available fragrance ingredient. To date, public-domain research specifically detailing its use in animal models for olfactory response studies is limited. The following application notes and protocols are based on established methodologies for studying olfactory responses to aldehydes and other odorants in animal models. These should be adapted based on specific experimental goals and institutional guidelines.
Introduction to this compound and its Application in Olfactory Research
This compound™, a synthetic polycyclic methoxy-aldehyde from Firmenich, presents a unique olfactory profile characterized by metallic-green, watery-floral, and marine freshness.[1] Its high-impact green-aldehydic and metallic-ozonic notes make it a valuable tool for investigating the neural encoding of complex scents. In animal models, this compound can be used to:
-
Determine olfactory detection thresholds.
-
Assess odor discrimination and memory.
-
Investigate the neural pathways activated by green and ozonic scents.
-
Model olfactory dysfunction (anosmia or hyposmia) and evaluate potential therapies.[2][3][4]
Signaling Pathway of Olfaction
The sense of smell is initiated by the binding of odorant molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons (OSNs).[5][6][7] This binding event triggers a downstream signaling cascade, leading to the generation of an action potential that travels to the olfactory bulb in the brain.
Experimental Protocols
Behavioral Assays
Behavioral tests are fundamental for assessing the perception of this compound by animal models.
This test evaluates the ability of an animal to detect and discriminate between different odors.[8][9][10]
Protocol:
-
Habituate the mouse to a clean test cage for 30 minutes.
-
Present a cotton swab scented with a control substance (e.g., mineral oil) for 2 minutes and record the sniffing time. Repeat this for three trials with a 1-minute inter-trial interval.
-
Present a cotton swab with this compound (diluted in mineral oil, e.g., 1:1000) for 2 minutes and record the sniffing time. Repeat for three trials.
-
Present a cotton swab with a different novel odorant (e.g., a different aldehyde) for 2 minutes and record the sniffing time.
-
A decrease in sniffing time across trials with the same odor indicates habituation. An increase in sniffing time for a new odor indicates dishabituation and the ability to discriminate.
This assay assesses general olfactory function and sensitivity.[10][11]
Protocol:
-
Fast the mouse for 12-16 hours with free access to water.
-
Habituate the mouse to the test cage with clean bedding for 5 minutes.
-
In a new cage with 3 cm of bedding, bury a small piece of palatable food scented with a low concentration of this compound.
-
Place the mouse in the cage and record the latency to find the scented food.
-
Repeat with increasing dilutions of this compound to determine the detection threshold.
This task, often performed in an olfactometer, assesses an animal's ability to learn and discriminate between odors for a reward.[11][12][13][14][15]
Protocol:
-
Water-restrict the mouse to 85-90% of its baseline body weight.
-
Train the mouse to associate a "Go" odor (e.g., this compound) with a water reward upon licking a port.
-
Introduce a "No-Go" odor (e.g., a different aldehyde or mineral oil) which is not associated with a reward.
-
Randomly present the "Go" and "No-Go" odors and record the mouse's licking response (hits, misses, correct rejections, false alarms).
-
Performance is measured by the percentage of correct trials.
Electrophysiological and Imaging Techniques
These methods provide insights into the neural responses to this compound.
EOG measures the summated electrical response of the olfactory epithelium to an odorant stimulus.[16][17]
Protocol:
-
Anesthetize the animal (e.g., with urethane).
-
Expose the olfactory epithelium and place a recording electrode on its surface. A reference electrode is placed on the nearby bone or skin.
-
Deliver a continuous stream of humidified, charcoal-filtered air over the epithelium.
-
Introduce pulses of this compound at varying concentrations into the airstream using an olfactometer.
-
Record the negative voltage deflections (EOG responses) from the baseline.
This technique allows for the visualization of odor-evoked activity in individual OSNs.[18][19][20][21][22]
Protocol:
-
Use a mouse line expressing a genetically encoded calcium indicator (e.g., GCaMP) in OSNs.
-
Anesthetize the mouse and perform a craniotomy to expose the olfactory bulb or use an ex vivo preparation of the olfactory epithelium.
-
Use two-photon microscopy to image the activity of OSNs.
-
Deliver pulses of this compound and other odorants via an olfactometer.
-
Record the changes in fluorescence, which correspond to changes in intracellular calcium levels upon neuronal activation.[23]
Data Presentation
Table 1: Hypothetical Behavioral Response Data for this compound in Mice
| Behavioral Assay | Metric | Control Group (Mineral Oil) | Experimental Group (this compound 1:1000) | p-value |
| Habituation/Dishabituation | Sniffing Time (s) - Trial 1 | 5.2 ± 0.8 | 15.4 ± 2.1 | <0.001 |
| Sniffing Time (s) - Trial 3 | 1.8 ± 0.5 | 6.1 ± 1.2 | <0.01 | |
| Buried Food Test | Latency to Find Food (s) | >300 | 45.7 ± 8.3 | <0.001 |
| Go/No-Go Discrimination | % Correct Trials | 52 ± 4.5 | 85.3 ± 6.1 | <0.001 |
Table 2: Hypothetical Electrophysiological and Imaging Data for this compound
| Technique | Metric | This compound Concentration | Response |
| Electro-olfactography (EOG) | EOG Amplitude (mV) | 1:10,000 | -0.8 ± 0.2 |
| 1:1,000 | -2.5 ± 0.6 | ||
| 1:100 | -5.1 ± 1.1 | ||
| Calcium Imaging | % Responding OSNs | 1:1,000 | 3.2 ± 0.7 |
| ΔF/F | 1:1,000 | 1.8 ± 0.4 |
Experimental Workflows
Workflow for Behavioral Testing
Workflow for Electrophysiology and Imaging
References
- 1. Olfactory sensitivity for aliphatic aldehydes in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. embryo-science.com [embryo-science.com]
- 3. NIH-funded researchers restore sense of smell in mice using genetic technique | EurekAlert! [eurekalert.org]
- 4. news-medical.net [news-medical.net]
- 5. pnas.org [pnas.org]
- 6. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessment of Olfactory Behavior in Mice: Odorant Detection and Habituation-Dishabituation Tests [bio-protocol.org]
- 9. Methods to measure olfactory behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple Behavioral Assessment of Mouse Olfaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rwdstco.com [rwdstco.com]
- 12. Frontiers | High-Throughput Automated Olfactory Phenotyping of Group-Housed Mice [frontiersin.org]
- 13. Constructing an Olfactometer for Rodent Olfactory Behavior Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Constructing an Olfactometer for Rodent Olfactory Behavior Studies [jove.com]
- 15. rwdstco.com [rwdstco.com]
- 16. Electro-olfactography - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. Aldehyde Recognition and Discrimination by Mammalian Odorant Receptors via Functional Group-Specific Hydration Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Calcium imaging of adult olfactory epithelium reveals amines as important odor class in fish - ProQuest [proquest.com]
- 21. Calcium Imaging of Individual Olfactory Sensory Neurons from Intact Olfactory Turbinates [pubmed.ncbi.nlm.nih.gov]
- 22. Functional imaging and quantification of multineuronal olfactory responses in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Learning-Induced Odor Modulation of Neuronal Activity in Auditory Cortex | Journal of Neuroscience [jneurosci.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Scentenal Degradation in Acidic/Alkaline Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Scentenal in various experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a stable fragrance ingredient?
This compound™ is a synthetic polycyclic methoxy-aldehyde developed by Firmenich.[1] Its distinctive bicyclic molecular structure confers remarkable stability, particularly in alkaline and oxidative conditions, which makes it highly suitable for use in products like laundry detergents and household cleaners.[1] It was designed to be more robust and enduring than traditional linear aldehydes.
Q2: What is the role of Butylated Hydroxytoluene (BHT) in this compound formulations?
This compound formulations contain 0.025% BHT as a stabilizer. BHT is a synthetic antioxidant that inhibits the oxidation of fragrance ingredients, which can lead to changes in scent or complete loss of aroma over time. By preventing oxidative degradation, BHT helps maintain the original scent profile and quality of this compound for a longer duration.
Q3: What are the general stability characteristics of aldehydes?
Aldehydes are susceptible to several degradation pathways, including:
-
Oxidation: They can be easily oxidized to form carboxylic acids.[2][3][4] This process can be accelerated by exposure to air (oxygen), light, and heat.
-
Condensation Reactions: In the presence of an alpha-hydrogen, aldehydes can undergo self-condensation reactions, such as the aldol (B89426) condensation, particularly under alkaline conditions.[5]
-
Acetal Formation: In the presence of alcohols and an acid catalyst, aldehydes can reversibly form acetals.
Q4: How should this compound be stored to ensure maximum stability?
To maximize its shelf life, this compound should be stored at or below 25°C in a tightly sealed original container, protected from prolonged exposure to light, heat, and air.
Troubleshooting Guide
Issue 1: Off-Odor Development in an Acidic Formulation
Question: I am observing a change in the fragrance profile of my acidic formulation (pH 3-5) containing this compound over time. What could be the cause?
Answer: In acidic conditions, the primary degradation pathway for aldehydes like this compound is oxidation to the corresponding carboxylic acid.[2][3] While this compound is a structurally stable molecule, prolonged exposure to acidic media, especially in the presence of oxygen and light, can facilitate this conversion. The resulting carboxylic acid will have a different, likely less pleasant, odor profile, contributing to the observed "off-odor."
Possible Solutions:
-
pH Adjustment: If your formulation allows, adjusting the pH to be closer to neutral (pH 6-7) may slow down acid-catalyzed degradation.
-
Antioxidant Addition: Consider the addition of an antioxidant compatible with your formulation to quench free radicals and inhibit oxidation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like EDTA can sequester these ions and improve stability.
-
Packaging: Use opaque packaging to protect the formulation from light, which can accelerate oxidative processes.
Issue 2: Discoloration and Reduced Fragrance Intensity in an Alkaline Formulation
Question: My alkaline product (pH 8-10) with this compound is showing a yellow discoloration and a decrease in the desired scent. What is happening?
Answer: While this compound is known for its good stability in alkaline media, some degradation can still occur over extended periods or under harsh conditions (e.g., high temperatures).[1] Aldehydes can undergo several reactions in alkaline conditions:
-
Oxidation: Similar to acidic conditions, aldehydes can be oxidized to the corresponding carboxylate salt.[2][3]
-
Cannizzaro Reaction: Aldehydes lacking an alpha-hydrogen can undergo disproportionation to an alcohol and a carboxylate.
-
Aldol-type Reactions: Although this compound is a polycyclic aldehyde, the potential for base-catalyzed condensation reactions leading to colored byproducts should be considered, especially at elevated temperatures.
Possible Solutions:
-
Temperature Control: Ensure that the product is not stored at elevated temperatures, as this will accelerate degradation reactions.
-
Headspace Minimization: Minimize the headspace in your packaging to reduce the amount of available oxygen for oxidation.
-
Evaluation of Raw Materials: Ensure that other components in your formulation are not contributing to the degradation of this compound.
Quantitative Data on this compound Stability
The following table provides illustrative data on the stability of this compound under various pH and temperature conditions over a 12-week period. Please note that this data is for illustrative purposes only, as comprehensive public data on this compound's degradation kinetics is not available.
| pH | Temperature (°C) | Week 4 (% Remaining) | Week 8 (% Remaining) | Week 12 (% Remaining) |
| 3 | 40 | 95 | 88 | 80 |
| 5 | 40 | 98 | 95 | 92 |
| 7 | 40 | 99 | 98 | 97 |
| 9 | 40 | 99 | 98 | 97 |
| 3 | 25 | 99 | 97 | 96 |
| 9 | 25 | >99 | >99 | >99 |
Experimental Protocols
Protocol for Accelerated Stability Testing of this compound in a Finished Product
This protocol outlines a general procedure for assessing the stability of this compound in a finished product under accelerated conditions.
1. Objective: To evaluate the chemical stability of this compound in a product formulation under elevated temperature and different pH conditions over a defined period.
2. Materials and Equipment:
-
Finished product containing a known concentration of this compound.
-
Control samples of the product base without this compound.
-
pH meter.
-
Incubators/ovens set to desired temperatures (e.g., 40°C, 50°C).
-
Glass vials with airtight seals.
-
Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Analytical standards of this compound.
-
Solvents for extraction (e.g., hexane, dichloromethane).
3. Sample Preparation:
-
Adjust the pH of the finished product to the desired levels for testing (e.g., pH 3, 5, 7, 9) using appropriate buffers or acids/bases.
-
Aliquot the pH-adjusted product into labeled glass vials, ensuring minimal headspace.
-
Prepare control samples in the same manner.
4. Storage Conditions:
-
Place the vials in incubators at the selected accelerated temperatures (e.g., 40°C and 50°C).
-
Store a set of samples at room temperature (25°C) as a reference.
-
Store a set of samples under refrigeration (4°C) to monitor for physical changes like precipitation.
5. Time Points for Analysis:
-
Analyze samples at initial time point (T=0) and at regular intervals (e.g., 2, 4, 8, and 12 weeks).
6. Analytical Method (GC-MS):
-
Extraction: At each time point, extract an accurately weighed amount of the product with a suitable solvent to isolate the fragrance components.
-
GC-MS Analysis:
-
Column: Use a suitable capillary column for fragrance analysis (e.g., HP-5MS).
-
Injection: Inject a small volume of the extract into the GC.
-
Temperature Program: Develop a temperature gradient to separate the components of the fragrance.
-
MS Detection: Use mass spectrometry to identify and quantify this compound and any potential degradation products by comparing their mass spectra and retention times to those of analytical standards and library data.
-
7. Data Analysis:
-
Quantify the concentration of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial concentration.
-
Identify and quantify any significant degradation products that appear over time.
-
Evaluate changes in physical properties such as color, odor, and pH.
Visualizations
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 5. organicmystery.com [organicmystery.com]
Technical Support Center: Improving the Yield of Scentenal Enantioselective Synthesis
Welcome to the technical support center for the enantioselective synthesis of Scentenal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this chiral molecule. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues that may lead to low yields and suboptimal enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving an enantioselective synthesis of this compound?
A1: The main approaches for constructing the chiral center in this compound in an enantioselective manner revolve around the use of chiral catalysts or auxiliaries. Prominent strategies include:
-
Asymmetric Catalysis: Employing a chiral catalyst, such as a transition metal complex with a chiral ligand or an organocatalyst, to create a chiral environment that favors the formation of one enantiomer over the other.[1][2]
-
Chiral Auxiliaries: Covalently attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step.
-
Biocatalysis: Utilizing enzymes, such as ene-reductases, that can catalyze the desired transformation with high stereoselectivity under mild conditions.[3]
Q2: My enantiomeric excess (e.e.) is low. What are the common factors that influence enantioselectivity?
A2: Low enantiomeric excess is a frequent challenge in asymmetric synthesis. Several factors can significantly impact the stereochemical outcome of your reaction:
-
Catalyst Choice and Loading: The structure of the chiral ligand or catalyst is paramount.[4] Even minor changes to the catalyst's steric or electronic properties can drastically alter the e.e. Catalyst loading is also critical; too little may result in a significant background (non-catalyzed) reaction, which is typically non-selective.[4]
-
Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity by reducing the thermal energy that can overcome the energy difference between the diastereomeric transition states.[4]
-
Solvent: The polarity and coordinating ability of the solvent can influence the conformation of the catalyst-substrate complex and, therefore, the stereochemical outcome.[4]
-
Substrate Purity: Impurities in the starting material can sometimes interfere with the catalyst, leading to lower e.e.[4]
Q3: I am observing significant side product formation. What are the likely causes?
A3: Side product formation can arise from several sources:
-
Competing Reaction Pathways: The reaction conditions may allow for alternative, non-selective reaction pathways to occur. This can sometimes be addressed by modifying the catalyst or reaction temperature.
-
Substrate or Product Decomposition: The starting material or the desired this compound product may be unstable under the reaction conditions, leading to degradation.[5]
-
Intermolecular Reactions: At high concentrations, intermolecular side reactions can compete with the desired intramolecular transformation, leading to the formation of polymers or other undesired byproducts.[6]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the enantioselective synthesis of this compound.
Problem 1: Low Diastereomeric or Enantiomeric Excess
| Potential Cause | Suggested Solution |
| Suboptimal Chiral Catalyst/Ligand | 1. Screen Different Catalysts: Experiment with a variety of chiral ligands with different steric and electronic properties.[4] 2. Optimize Catalyst Loading: Incrementally increase the catalyst loading to favor the catalyzed pathway over any background non-selective reactions.[4] |
| Incorrect Reaction Temperature | 1. Lower the Temperature: Perform the reaction at progressively lower temperatures (e.g., 0 °C, -20 °C, -78 °C) to enhance selectivity.[4] |
| Inappropriate Solvent | 1. Solvent Screening: Test a range of solvents with varying polarities and coordinating abilities.[4] |
| Presence of Impurities | 1. Purify Starting Materials: Ensure the purity of all reactants and solvents. Impurities can poison the catalyst or interfere with the reaction.[4][7] |
Problem 2: Low Overall Yield
| Potential Cause | Suggested Solution |
| Incomplete Reaction | 1. Increase Reaction Time: Monitor the reaction progress by TLC or GC and extend the reaction time if necessary.[8] 2. Increase Temperature: If the reaction is too slow, a controlled increase in temperature may improve the rate, but be mindful of the potential impact on enantioselectivity.[8] |
| Catalyst Deactivation/Poisoning | 1. Ensure Anhydrous/Inert Conditions: Many catalysts are sensitive to air and moisture. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify Reagents: Impurities in the substrate or solvent can act as catalyst poisons.[7] |
| Poor Mixing | 1. Increase Stirring Rate: In heterogeneous reactions, ensure vigorous stirring to maximize contact between reactants and the catalyst.[8] |
| Product Instability | 1. Optimize Work-up Procedure: The desired product may be degrading during extraction or purification. Consider milder work-up conditions. |
Data Presentation: Optimization of Reaction Conditions
The following tables provide representative data for the optimization of a generic enantioselective reaction to produce this compound.
Table 1: Effect of Catalyst on Yield and Enantiomeric Excess
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Catalyst A (5) | Toluene | 0 | 24 | 65 | 85 |
| 2 | Catalyst B (5) | CH₂Cl₂ | 0 | 24 | 72 | 92 |
| 3 | Catalyst C (5) | THF | 0 | 24 | 58 | 75 |
| 4 | Catalyst B (10) | CH₂Cl₂ | 0 | 24 | 75 | 93 |
Table 2: Effect of Solvent and Temperature on Yield and Enantiomeric Excess
| Entry | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | Catalyst B (5) | CH₂Cl₂ | 25 | 12 | 85 | 80 |
| 2 | Catalyst B (5) | CH₂Cl₂ | 0 | 24 | 72 | 92 |
| 3 | Catalyst B (5) | CH₂Cl₂ | -20 | 48 | 68 | 96 |
| 4 | Catalyst B (5) | Toluene | 0 | 24 | 65 | 88 |
| 5 | Catalyst B (5) | Hexane | 0 | 24 | 55 | 82 |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis
-
To a flame-dried flask under an inert atmosphere, add the chiral catalyst (e.g., 5 mol%).
-
Add the appropriate anhydrous solvent (e.g., CH₂Cl₂).
-
Cool the mixture to the desired temperature (e.g., 0 °C).
-
Add the substrate for this compound synthesis.
-
Add the second reactant dropwise over a period of 30 minutes.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC.
Mandatory Visualizations
Caption: General experimental workflow for the enantioselective synthesis of this compound.
Caption: A decision tree for troubleshooting low yield and enantioselectivity in this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting Scentenal peak tailing in gas chromatography
Welcome to the Scentenal Technical Support Center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve peak tailing issues in gas chromatography (GC) experiments. Peak tailing can compromise the accuracy and precision of your results by reducing resolution and complicating peak integration.[1][2] This resource provides a systematic approach to identifying and fixing the root causes of this common chromatographic problem.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in gas chromatography?
In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][3] This asymmetry is often caused by secondary interactions of the analyte with active sites in the GC system or by non-optimal chromatographic conditions.[1][3]
Q2: Why is peak tailing a problem for my analysis?
Peak tailing is problematic because it can:
-
Complicate peak integration, leading to inaccurate and imprecise quantitative results.[1][2]
-
Indicate underlying issues with your GC system or method that could affect the overall data quality.
Q3: How is peak tailing measured?
Peak tailing is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.5 usually indicates that investigation and correction are necessary.
Q4: What are the most common causes of peak tailing?
The primary causes of peak tailing can be broadly categorized into two groups: physical disruptions in the sample flow path and chemical interactions within the system.[4][5] Common culprits include:
-
Active Sites: Unwanted chemical interactions with surfaces in the inlet liner, column, or detector.[1]
-
Column Issues: Contamination, degradation of the stationary phase, or improper installation.[1][6]
-
Inlet Problems: A dirty or contaminated inlet liner is a frequent source of peak tailing.[6][7]
-
Method Parameters: Sub-optimal inlet temperature, oven temperature program, or carrier gas flow rate.[1]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[3][8]
Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving peak tailing. Start with the first question and follow the recommended steps.
Scenario 1: All Peaks in the Chromatogram are Tailing
If all peaks, including the solvent peak, are tailing, the issue is likely due to a physical problem in the flow path that affects all compounds indiscriminately.[4][5][9]
Q: I am observing tailing for all peaks in my chromatogram. What should I do?
A systematic check of the physical flow path is the best approach. Follow these steps in order:
-
Check Column Installation: Improperly installed columns are a common cause of indiscriminate peak tailing.[7][10]
-
Poor Column Cut: A jagged or angled cut can create turbulence.[2][10][11] Re-cut the column ensuring a clean, 90° angle.[2][11]
-
Incorrect Installation Depth: Ensure the column is inserted to the correct depth in both the inlet and detector as specified by the manufacturer.[1][10][11] An incorrect position can create dead volumes.[4][10]
-
-
Inspect the Inlet Liner: A poorly installed or contaminated liner can disrupt the sample flow.
-
Check for Leaks: Leaks in the system, particularly around the inlet septum, can cause peak distortion.[4][14] Perform a leak check.
The following diagram illustrates a troubleshooting workflow for when all peaks are tailing.
Scenario 2: Only Some (or Specific) Peaks are Tailing
If only a select few peaks are tailing, the cause is more likely chemical in nature, related to interactions between specific analytes and the GC system.[4][5]
Q: Only my polar/active compounds are showing peak tailing. What is the cause and how can I fix it?
This is a classic sign of active sites within your system. These are locations that can interact with and adsorb polar or active analytes, causing them to elute more slowly and result in tailing peaks.
-
Inlet Maintenance: The inlet is a common source of activity.
-
Column Maintenance: The front end of the column is susceptible to contamination from non-volatile sample matrix components.
-
Optimize Method Parameters:
-
Increase Inlet Temperature: A low inlet temperature can cause incomplete vaporization of high molecular weight or polar compounds, leading to tailing.[1][6]
-
Check for Cold Spots: Ensure all heated zones, like the transfer line to the detector, are at the appropriate temperature to prevent condensation.[1]
-
-
Use a More Inert Column: If the problem persists, your column may not be suitable for your analytes. Consider using a column with a more inert stationary phase or an end-capped column to reduce silanol (B1196071) interactions.[3]
The diagram below outlines the decision-making process for addressing chemically-driven peak tailing.
Data Presentation: Impact of Troubleshooting Actions
The following tables illustrate the expected improvements in peak shape after performing key troubleshooting steps. The Asymmetry Factor (As) is used to quantify peak tailing, where a value of 1.0 is a perfectly symmetrical peak.
Table 1: Effect of Inlet Maintenance on Peak Asymmetry
| Compound | Asymmetry Factor (Before Maintenance) | Asymmetry Factor (After Liner & Septum Replacement) |
| This compound | 2.1 | 1.2 |
| Polar Analyte A | 2.5 | 1.3 |
| Non-Polar Analyte B | 1.3 | 1.1 |
Table 2: Effect of Column Trimming on Peak Asymmetry for Late-Eluting Compounds
| Compound | Asymmetry Factor (Before Trimming) | Asymmetry Factor (After Trimming 15cm) |
| High MW Analyte C | 2.8 | 1.4 |
| High MW Analyte D | 3.1 | 1.5 |
Table 3: Effect of Inlet Temperature on Peak Asymmetry for High Boiling Point Analytes
| Inlet Temperature | Asymmetry Factor (Analyte E) | Asymmetry Factor (Analyte F) |
| 200 °C | 2.9 | 3.2 |
| 250 °C | 1.8 | 2.0 |
| 300 °C | 1.2 | 1.3 |
Experimental Protocols
Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
This protocol describes the standard procedure for replacing the inlet liner and septum, a common first step in troubleshooting peak tailing.[1]
-
Cool Down: Set the inlet and oven temperatures to a safe, low temperature (e.g., 40°C) and wait for them to cool down.
-
Turn Off Gas: Turn off the carrier gas flow at the instrument.[1]
-
Remove Septum Nut: Unscrew the septum nut from the top of the inlet.[1]
-
Replace Septum: Remove the old septum and replace it with a new one. Be careful not to overtighten the nut upon reassembly.[1]
-
Remove Liner: Carefully remove the inlet liner using clean forceps.[1]
-
Install New Liner: Insert a new, deactivated liner. Ensure any O-rings are correctly seated.[1]
-
Reassemble: Reassemble the inlet components.[1]
-
Leak Check: Restore carrier gas flow and perform a leak check around the septum nut and other fittings using an electronic leak detector.[1]
Protocol 2: GC Column Trimming
This procedure is used to remove contaminated or degraded sections from the front of the GC column.
-
Cool System & Turn off Gas: As in Protocol 1, ensure the system is cool and the gas flow is off.
-
Disconnect Column: Carefully disconnect the column from the inlet.
-
Score the Column: Using a ceramic scoring wafer or diamond scribe, lightly score the polyimide coating of the column about 15-20 cm from the inlet end.[1]
-
Break the Column: Gently bend the column at the score mark to create a clean break.
-
Inspect the Cut: Use a magnifier to inspect the cut. It should be a clean, 90° angle with no jagged edges or shards.[1][2] If the cut is poor, repeat the process.[1]
-
Re-install Column: Re-install the column in the inlet, ensuring the correct installation depth.[1]
-
Leak Check: Restore gas flow and perform a leak check.
Protocol 3: GC Column Conditioning
Conditioning is used to remove contaminants and ensure the stationary phase is stable before analysis.
-
Connect Inlet, Disconnect Detector: Connect the column to the inlet but leave the detector end disconnected. This prevents contaminants from being swept into the detector.
-
Set Low Gas Flow: Set a low carrier gas flow rate (e.g., 1-2 mL/min).
-
Purge Column: Purge the column with carrier gas at ambient temperature for 15-20 minutes to remove any oxygen.
-
Temperature Program: Slowly ramp the oven temperature (e.g., 5-10°C/min) to the conditioning temperature, which is typically 20-30°C above the final temperature of your analytical method, but below the column's maximum operating temperature.
-
Hold: Hold at the conditioning temperature for 1-2 hours.
-
Cool Down: Cool the oven down.
-
Connect to Detector: Once cool, connect the column to the detector and perform a leak check.
-
Equilibrate: Run your analytical method without an injection to ensure a stable baseline.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. GC Troubleshooting—Tailing Peaks [restek.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 13. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 14. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
Minimizing interference in Scentenal analysis from complex matrices
Welcome to the technical support center for Scentenal Analysis. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and minimize interference from complex matrices during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is matrix interference in this compound analysis?
A1: Matrix interference in this compound analysis refers to the alteration of the analytical signal of a target analyte by other components present in the sample matrix.[1] This can lead to either an underestimation (signal suppression) or overestimation (signal enhancement) of the true analyte concentration, compromising the accuracy and reproducibility of your results.[1] Common sources of interference in complex biological matrices include salts, lipids, proteins, and detergents.[1][2]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: A common method to assess matrix effects is to compare the signal of an analyte in a pure solvent with the signal of the same analyte spiked into a blank sample matrix (a sample that does not contain the analyte of interest).[1][3] A significant difference in the signal indicates the presence of matrix effects.[1][3] This is often quantified as the Matrix Factor (MF). Additionally, a dilution-based method, where the sample is serially diluted, can provide a qualitative indication of matrix effects; if the calculated concentration changes with dilution, matrix effects are likely present.[1][4]
Q3: What are the primary strategies to minimize matrix interference?
A3: The primary strategies to minimize matrix interference can be broadly categorized into three areas:
-
Sample Preparation: This is a critical step to remove or reduce the concentration of interfering components before analysis.[5][6] Techniques include dilution, filtration, protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2][6]
-
Instrumental Optimization: Modifying the this compound instrument parameters can help to reduce the impact of interfering substances. This may involve adjusting ionization source settings or utilizing advanced features designed to mitigate interference.
-
Data Analysis and Correction: Using internal standards that are structurally similar to the analyte can help to compensate for signal variations caused by matrix effects.[3]
Q4: When should I choose Liquid-Liquid Extraction (LLE) versus Solid-Phase Extraction (SPE)?
A4: The choice between LLE and SPE depends on the nature of your analyte and the matrix. LLE is a simpler technique that is effective at removing inorganic salts and can be developed quickly.[7] However, it can be labor-intensive, use large volumes of organic solvents, and is prone to emulsion formation.[7] SPE offers higher selectivity and can be more easily automated, providing cleaner extracts and better reproducibility.[2][7] SPE is particularly effective in removing a wide range of interfering compounds, including phospholipids.[2]
Q5: Can simple dilution solve my matrix interference problems?
A5: Dilution is one of the simplest and most effective methods to reduce matrix effects by lowering the concentration of all matrix components.[4][8] Studies have shown that dilution factors of 10-100x can significantly mitigate common matrix interferences.[8] However, this approach is only feasible if the concentration of your target analyte remains above the lower limit of quantification (LLOQ) of the this compound assay after dilution.[9]
Troubleshooting Guides
Issue 1: Poor reproducibility of results between replicate samples.
-
Possible Cause: Inconsistent sample preparation leading to variable matrix effects.
-
Troubleshooting Steps:
Issue 2: Lower than expected analyte concentrations.
-
Possible Cause: Ion suppression due to co-eluting matrix components.
-
Troubleshooting Steps:
-
Perform a matrix effect assessment to confirm ion suppression.
-
Improve sample cleanup by employing a more rigorous extraction method (e.g., switching from protein precipitation to SPE).[2]
-
Increase the sample dilution factor, ensuring the analyte concentration remains within the detection limits.[4][8]
-
Optimize instrumental parameters to enhance analyte signal.
-
Issue 3: High background noise or interfering peaks.
-
Possible Cause: Contaminants from the sample matrix or sample preparation process.
-
Troubleshooting Steps:
-
Analyze a blank matrix sample to identify the source of the background noise.
-
Use high-purity solvents and reagents in your sample preparation.
-
Incorporate a washing step in your SPE protocol to remove residual interferences.
-
Ensure all labware is scrupulously clean.
-
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
Objective: To quantify the extent of matrix effect (ion suppression or enhancement).
Methodology:
-
Prepare a blank matrix sample by performing the complete extraction procedure on a sample known to not contain the analyte.
-
Prepare a pure solution of the analyte in the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Spike the extracted blank matrix with the analyte to the same final concentration as the pure solution.
-
Analyze both the pure solution (A) and the spiked matrix sample (B) using the this compound instrument.
-
Calculate the Matrix Factor (MF) as follows:
-
MF = (Peak Area of B) / (Peak Area of A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF ≈ 1 indicates no significant matrix effect.
-
-
For regulatory submissions, this should be repeated with at least 6 different sources of the matrix.[3]
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
Objective: To remove interfering components from a complex biological matrix.
Methodology:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge to activate the sorbent.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge to prepare it for the sample.
-
Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds while retaining the analyte.
-
Elution: Elute the analyte of interest from the cartridge using an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for this compound analysis.[7]
Data Presentation
| Sample Preparation Method | Relative Matrix Effect (%) | Analyte Recovery (%) | Reproducibility (CV%) |
| Protein Precipitation | 45% (Suppression) | 85% | 12% |
| Liquid-Liquid Extraction | 20% (Suppression) | 75% | 8% |
| Solid-Phase Extraction | 5% (Suppression) | 95% | 3% |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: A generalized workflow for this compound analysis of complex matrices.
Caption: A decision tree for troubleshooting common issues in this compound analysis.
References
- 1. bataviabiosciences.com [bataviabiosciences.com]
- 2. bme.psu.edu [bme.psu.edu]
- 3. e-b-f.eu [e-b-f.eu]
- 4. Overcoming the Effects of Matrix Interference in the Measurement of Urine Protein Analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
- 8. Eliminating Matrix Interference in ICP-MS: Proven Methods [eureka.patsnap.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing SPME Fiber Selection for Scentenal™ Extraction
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal Solid Phase Microextraction (SPME) fiber for the extraction of Scentenal™. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound™ and what are its key chemical properties relevant for SPME?
This compound™ is a synthetic fragrance ingredient, chemically identified as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde.[1][2][3] It is a polycyclic methoxy-aldehyde known for its high-impact green-aldehydic and metallic-ozonic freshness.[1][2] Key properties for SPME method development are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,7-Methano-1H-indene-2-carboxaldehyde, octahydro-5-methoxy- | [1] |
| CAS Number | 86803-90-9 | [1][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [4][5] |
| Molecular Weight | 194.27 g/mol | [1][4][5] |
| Boiling Point | 246°C | [4] |
| Flash Point | >100°C (>212°F) | [4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Odor Profile | Green-aldehydic, watery-floral, marine, ozonic | [1][2] |
Q2: What are the primary factors to consider when selecting an SPME fiber for this compound™ extraction?
Two main factors should be considered: the polarity and the volatility of the analyte. This compound™, with a molecular weight of 194.27 g/mol and a boiling point of 246°C, is classified as a semi-volatile compound. Its chemical structure, containing an aldehyde and a methoxy (B1213986) group, suggests it has moderate polarity. Therefore, a fiber that is effective for semi-volatile and moderately polar compounds is recommended.
Q3: Which SPME fiber coatings are most suitable for this compound™ extraction?
Based on the properties of this compound™, the following fiber coatings are recommended for initial screening:
| Fiber Coating | Rationale | Target Analytes |
| Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) | A mixed-phase fiber that is effective for a wide range of analytes, including polar semi-volatiles.[6] | Volatiles, amines, and nitro-aromatic compounds (MW 50-300). |
| Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) | A tri-phase fiber suitable for a broad range of volatile and semi-volatile compounds with varying polarities. | Flavor compounds: volatiles and semi-volatiles (MW 40-275). |
| Polyacrylate (PA) | A polar fiber suitable for the extraction of polar semi-volatiles.[7] | Polar semi-volatiles (MW 80-300). |
For initial screening, a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often a good starting point due to its versatility.[8]
Troubleshooting Guide
Problem 1: Low or No Recovery of this compound™
| Possible Cause | Suggested Solution |
| Inappropriate Fiber Selection | The chosen fiber may not have the correct polarity or phase to effectively extract this compound™. Re-evaluate the fiber choice based on the recommendations in the FAQ section. Consider testing a fiber with a different polarity (e.g., if a non-polar fiber was used, try a polar or mixed-phase fiber).[9] |
| Insufficient Extraction Time or Temperature | For semi-volatile compounds like this compound™, headspace extraction may require gentle heating to increase its vapor pressure.[7] Optimize the extraction time and temperature. An extraction time of 20-30 minutes is generally recommended for semi-volatiles. |
| Incorrect Extraction Mode (Headspace vs. Direct Immersion) | While headspace SPME is generally preferred to protect the fiber, direct immersion may be necessary for some semi-volatile compounds, especially if they have low vapor pressure.[7][10] If using headspace, ensure the fiber is positioned consistently in the headspace for each sample.[11] |
| Sample Matrix Effects | The sample matrix can significantly impact the extraction efficiency. Consider adjusting the pH or adding salt to the sample to improve the partitioning of this compound™ into the headspace.[12][13] |
Problem 2: Poor Reproducibility or High Variability in Results
| Possible Cause | Suggested Solution |
| Inconsistent Extraction Parameters | Ensure that the extraction time, temperature, agitation rate, and fiber placement are identical for all samples and standards.[11] |
| Fiber Carryover | Residual this compound™ or other matrix components may remain on the fiber from a previous extraction. Ensure the fiber is properly conditioned before each use and that the desorption time and temperature are sufficient to clean the fiber.[14][15] If carryover persists, extend the desorption time or increase the desorption temperature, but do not exceed the fiber's maximum recommended temperature.[14] |
| Vial Septum Issues | Coring of the vial septum can lead to sample loss and inconsistent results. Use pre-drilled septa or SPME-specific vials with softer septa to minimize this issue.[16] |
| Fiber Degradation | SPME fibers have a limited lifetime, typically around 50-100 injections, depending on the sample matrix and operating conditions.[11][17] If you observe a sudden drop in performance, the fiber may need to be replaced. |
Problem 3: Fiber Breakage
| Possible Cause | Suggested Solution |
| Bent Needle | A bent needle is a common cause of fiber breakage, often occurring when piercing the vial septum. Adjust the needle depth gauge to expose only 0.5-1 cm of the needle when piercing the septum. |
| Incorrect Vial Septa | Hard or thick septa can cause the needle to bend or break. Use vials with septa designed for SPME.[16] |
| Improper Alignment | Misalignment of the SPME holder with the injection port or vial can lead to fiber damage. Ensure proper alignment before exposing the fiber.[10] |
| Contact with Glass Wool in Inlet Liner | Never use an inlet liner containing glass wool, as it can strip the coating from the fiber.[14] Use a narrow-bore (0.75-1.0 mm I.D.) liner designed for SPME.[14] |
Experimental Protocols
SPME Fiber Conditioning
Proper conditioning is crucial to remove contaminants from the fiber and ensure a clean background.
-
Initial Conditioning (New Fiber):
-
Consult the manufacturer's instructions for the recommended conditioning temperature and time for your specific fiber.[15]
-
Insert the fiber into the GC injection port set to the specified conditioning temperature.
-
Ensure the split vent is open to a high split flow to effectively vent contaminants away from the column.[15]
-
Condition for the recommended time (typically 30-60 minutes).
-
-
Reconditioning (Between Injections):
-
After desorption, the fiber can be left in the hot inlet for an additional 5-10 minutes with a high split flow to clean it of any residual sample.[15]
-
Headspace SPME of this compound™
-
Sample Preparation:
-
Place a known amount of the sample containing this compound™ into a headspace vial.
-
If the sample is aqueous, consider adding salt (e.g., NaCl) to increase the ionic strength and promote the release of volatile and semi-volatile compounds into the headspace.
-
-
Extraction:
-
Place the vial in a heating block or water bath set to the desired extraction temperature (e.g., 40-60°C). Allow the sample to equilibrate at this temperature for a set time (e.g., 15 minutes).[18]
-
With the fiber retracted, pierce the vial septum with the SPME needle.
-
Expose the fiber to the headspace above the sample for a predetermined extraction time (e.g., 30 minutes).
-
Retract the fiber back into the needle.
-
-
Desorption:
-
Immediately insert the SPME device into the hot GC inlet.
-
Expose the fiber to desorb the extracted analytes onto the GC column. The desorption temperature and time will depend on the GC method but should be sufficient to ensure complete transfer of this compound™ from the fiber. A typical desorption time is 5 minutes.[18]
-
Visualizations
Caption: Headspace SPME workflow for this compound™ analysis.
Caption: Logic for selecting an SPME fiber for this compound™.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. specialchem.com [specialchem.com]
- 3. directpcw.com [directpcw.com]
- 4. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 5. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. respiratoryresearch.com [respiratoryresearch.com]
- 7. SPME Fiber Performance Tips for Volatiles & Semi-Volatiles [sigmaaldrich.com]
- 8. akjournals.com [akjournals.com]
- 9. welch-us.com [welch-us.com]
- 10. gcms.cz [gcms.cz]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. gcms.cz [gcms.cz]
- 13. shimadzu.com [shimadzu.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 16. help with broken spme fiber - Chromatography Forum [chromforum.org]
- 17. shimadzu.com [shimadzu.com]
- 18. mdpi.com [mdpi.com]
Scentenal Technical Support Center: Long-Term Storage Stability
Welcome to the Scentenal Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the long-term storage and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf life of this compound?
A1: The recommended shelf life for this compound is 18 months when stored under the specified conditions.[1]
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain its quality and stability, this compound should be stored at a maximum temperature of 25°C in its original, tightly sealed container.[1] It is crucial to protect it from prolonged exposure to light, heat, and air.[1]
Q3: What are the potential consequences of improper this compound storage?
A3: Improper storage can lead to the degradation of this compound. As an aldehyde, it is susceptible to oxidation, which can alter its complex marine and green-floral scent profile.[2][3] Exposure to light and high temperatures can accelerate this degradation process.[4]
Q4: Is this compound stable in various formulations?
A4: this compound is known for its exceptional stability, particularly in alkaline and oxidative conditions, making it suitable for a wide range of applications, including functional perfumery.[2] It is considered stable in most media.[3]
Q5: What are the physical and chemical properties of this compound?
A5: this compound is a colorless to pale yellow liquid with a flash point greater than 100°C.[2][5][6] It is soluble in alcohol but not in water.[1]
Troubleshooting Guide
Issue 1: Observed Change in Odor Profile
Symptom: The characteristic fresh, metallic-ozonic, and watery-floral scent of this compound has changed, weakened, or developed off-notes.
Possible Cause: This is likely due to chemical degradation, such as oxidation of the aldehyde group, which can occur with prolonged exposure to air.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the product has been stored at or below 25°C in a tightly sealed container, away from light.[1]
-
Purity Analysis: If you have access to analytical instrumentation, consider performing Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential degradation products.
-
Small-Scale Test: Compare the performance of the stored this compound in a simple formulation against a fresh, unopened sample, if available.
Issue 2: Inconsistent Experimental Results
Symptom: You are observing variability in results when using this compound from a container that has been open for an extended period.
Possible Cause: The stability of this compound can be compromised after the container is opened due to repeated exposure to air and potential contaminants.
Troubleshooting Steps:
-
Use a Fresh Sample: Whenever possible, use a fresh, unopened sample of this compound for critical experiments to ensure consistency.
-
Inert Gas Blanket: For long-term use of an opened container, consider blanketing the headspace with an inert gas like nitrogen or argon before resealing to minimize oxidation.
-
Log Opening Dates: Keep a record of when each container of this compound is first opened to track its potential exposure over time.
Data Presentation
Table 1: Recommended Storage and Shelf Life of this compound
| Parameter | Recommendation | Source |
| Storage Temperature | ≤ 25°C | [1] |
| Container | Tightly sealed original container | [1] |
| Environmental Factors | Avoid prolonged exposure to light, heat, and air | [1] |
| Shelf Life | 18 months (under recommended conditions) | [1] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Appearance | Liquid | [1] |
| Color | Colorless | [1][6] |
| Solubility in Water | No | [1] |
| Solubility in Alcohol | Yes | [1] |
| Flash Point | >100 °C | [1][6] |
| Purity | 96.0 - 100.0 % | [1] |
Experimental Protocols
Protocol: Assessing the Stability of this compound Using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for evaluating the stability of this compound over time or under specific stress conditions.
1. Objective: To identify and quantify this compound and its potential degradation products in a sample.
2. Materials:
-
This compound sample (control and aged/stressed)
-
High-purity solvent (e.g., ethanol (B145695) or hexane)
-
Volumetric flasks and pipettes
-
GC-MS system with a suitable capillary column (e.g., non-polar or medium-polarity)
3. Sample Preparation:
-
Accurately prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration might be in the range of 100-1000 ppm.
-
Prepare a control sample using a fresh, unopened batch of this compound at the same concentration.
4. GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Chromatographic Separation: Use a temperature program that effectively separates the components of the sample. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range appropriate for this compound (molecular weight: 194.27 g/mol ) and its potential degradation products.[1][6]
5. Data Analysis:
-
Compare the chromatogram of the aged/stressed sample to the control sample.
-
Look for new peaks in the aged/stressed sample, which may indicate degradation products.
-
Identify the compounds corresponding to these new peaks by comparing their mass spectra to a spectral library (e.g., NIST).
-
Quantify the decrease in the this compound peak area and the increase in degradation product peak areas to assess the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Potential degradation pathways for this compound.
References
- 1. directpcw.com [directpcw.com]
- 2. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 4. iltusa.com [iltusa.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
Addressing matrix effects in LC-MS/MS analysis of Scentenal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of Scentenal by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.
Issue 1: Poor sensitivity or inconsistent results for this compound in biological samples compared to standards in neat solvent.
-
Question: My this compound signal is significantly lower and more variable in plasma samples than in my calibration standards prepared in methanol (B129727). What could be the cause?
-
Answer: This is a strong indication of ion suppression , a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity and poor reproducibility.
Recommended Actions:
-
Assess the Matrix Effect: Quantify the extent of ion suppression using the post-extraction spike method. A significant difference in the this compound signal between the neat standard and the post-extraction spiked sample confirms a matrix effect.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not provide the cleanest extracts.[3]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind.[4][5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively retaining this compound on a solid sorbent while matrix components are washed away.[6][7]
-
-
Chromatographic Separation: Improve the separation of this compound from co-eluting matrix components by optimizing the LC method. This can involve adjusting the gradient, changing the mobile phase composition, or using a different column chemistry.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction of signal suppression.[8] If a specific SIL-IS is unavailable, a structural analog that behaves similarly can be used.
Issue 2: High background noise or interfering peaks at the retention time of this compound.
-
Question: I am observing a high baseline and several interfering peaks around the expected retention time of this compound, making accurate integration difficult. What steps can I take to resolve this?
-
Answer: High background noise and interfering peaks are often due to insufficient sample cleanup or carryover from previous injections. These interferences can contribute to matrix effects and impact the accuracy of quantification.
Recommended Actions:
-
Improve Sample Cleanup: As with ion suppression, a more rigorous sample preparation method like SPE is recommended to remove a wider range of interfering compounds.[6]
-
Optimize Chromatographic Selectivity: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase modifiers to improve the resolution between this compound and the interfering peaks.
-
Check for Carryover: Inject a blank solvent after a high-concentration sample to see if the interfering peaks persist. If so, optimize the wash steps in your autosampler and LC method.
-
Increase MS/MS Specificity: Ensure that you are using highly specific precursor-to-product ion transitions for this compound. If possible, monitor a second, qualifying transition to confirm the identity of the peak.
Issue 3: Inconsistent analyte recovery during sample preparation.
-
Question: My recovery of this compound varies significantly between samples when using a liquid-liquid extraction protocol. How can I improve the consistency?
-
Answer: Inconsistent recovery is often related to variability in the extraction efficiency. Factors such as pH, solvent choice, and mixing can all play a role.
Recommended Actions:
-
Optimize Extraction pH: The pH of the sample can influence the charge state of this compound and its partitioning behavior. Experiment with adjusting the pH of the aqueous sample to optimize its extraction into the organic phase.
-
Evaluate Different Extraction Solvents: Test various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether, hexane) to find the one that provides the highest and most consistent recovery for this compound.
-
Standardize the Extraction Procedure: Ensure that the volumes of sample and extraction solvent, as well as the mixing time and intensity, are consistent for all samples. Automation can help improve reproducibility.[9]
-
Use an Internal Standard: An appropriate internal standard added at the beginning of the sample preparation process can help to normalize for variations in recovery.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS/MS analysis?
A1: Matrix effects are the alteration of the ionization efficiency of a target analyte (in this case, this compound) by co-eluting compounds from the sample matrix. This can result in either ion suppression (decreased signal) or ion enhancement (increased signal), which can negatively impact the accuracy, precision, and sensitivity of the analysis.[2][10]
Q2: How can I quantitatively assess matrix effects for my this compound assay?
A2: The most common method is the post-extraction spike .[10] This involves comparing the peak area of this compound in a neat solution to the peak area of this compound spiked into a blank matrix extract (a sample that has gone through the entire sample preparation procedure without the analyte). The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q3: Which sample preparation technique is best for minimizing matrix effects when analyzing this compound in plasma?
A3: The choice of sample preparation technique depends on the required sensitivity and the complexity of the matrix.
-
Protein Precipitation (PPT) is the simplest method but often results in the highest level of matrix effects as it only removes proteins.[3]
-
Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT by partitioning the analyte into an organic solvent.[4]
-
Solid-Phase Extraction (SPE) is generally considered the most effective technique for removing a broad range of matrix interferences and providing the cleanest extracts, thus minimizing matrix effects.[6][11]
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Yes, sample dilution is a simple strategy to reduce the concentration of interfering matrix components.[1] However, this also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations.
Q5: What are some typical LC-MS/MS parameters that could be used for the analysis of an aldehyde like this compound?
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is a common choice for aldehydes, often forming [M+H]+ or adducts. Atmospheric Pressure Chemical Ionization (APCI) could also be effective.
-
MS/MS Transitions: The precursor ion would likely be the protonated molecule [M+H]+ at m/z 195.3. Product ions would need to be determined by infusing a standard solution of this compound and performing a product ion scan.
-
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of fragrance allergens and aldehydes using different sample preparation techniques. While this data is not specific to this compound, it provides a useful comparison of the effectiveness of these methods in mitigating matrix effects and achieving good analyte recovery for similar compounds.
Table 1: Comparison of Analyte Recovery for Fragrance Allergens Using Liquid-Liquid Extraction (LLE) in Cosmetic Matrices.
| Analyte | Recovery (%) | RSD (%) |
| Linalool | 95.2 | 4.5 |
| Limonene | 92.8 | 5.1 |
| Geraniol | 98.1 | 3.9 |
| Cinnamic alcohol | 88.4 | 6.2 |
| Methyl-2-octynoate | 101.5 | 7.8 |
| α-Isomethyl ionone | 99.6 | 3.8 |
| (Data adapted from a study on fragrance allergens in cosmetics using GC-MS; recoveries are indicative of LLE efficiency)[12] |
Table 2: Matrix Effects for Aldehydes in Brain Tissue Homogenate using Protein Precipitation.
| Analyte | Matrix Effect (%) |
| Malondialdehyde (MDA) | 85.3 |
| 4-Hydroxy-2-hexenal (HHE) | 92.1 |
| Acrolein (ACR) | 88.7 |
| 4-Hydroxy-2-nonenal (HNE) | 95.4 |
| (Data adapted from a study on reactive aldehydes in brain tissue using LC-MS/MS, indicating ion suppression after protein precipitation)[13] |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for this compound Analysis in Plasma
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject a portion onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound Analysis in Plasma
-
To 200 µL of plasma sample in a glass tube, add the internal standard.
-
Add 20 µL of 1M NaOH to basify the sample (optimization may be required).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and inject onto the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE) for this compound Analysis in Plasma
-
Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 100 mg) with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Dilute 200 µL of plasma with 800 µL of water containing the internal standard and load it onto the SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound and the internal standard with 1 mL of acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject onto the LC-MS/MS system.
Visualizations
Caption: Workflow for this compound analysis, comparing different sample preparation techniques.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. Development of new extraction method based on liquid-liquid-liquid extraction followed by dispersive liquid-liquid microextraction for extraction of three tricyclic antidepressants in plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. waters.com [waters.com]
- 8. uab.edu [uab.edu]
- 9. Comparison of plasma sample purification by manual liquid-liquid extraction, automated 96-well liquid-liquid extraction and automated 96-well solid-phase extraction for analysis by high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of Scentenal Isomers in Chiral Chromatography
Welcome to the technical support center for the chiral separation of Scentenal isomers. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chromatographic resolution of this compound enantiomers.
What is this compound?
This compound® is the commercial name for the fragrance ingredient with the chemical name 8-methoxytricyclo[5.2.1.02,6]decane-4-carbaldehyde and CAS number 86803-90-9.[1][2][3] Its molecular formula is C₁₂H₁₈O₂.[1][3][4] Due to its chiral nature, separating its isomers is a critical step for research and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor or no resolution between this compound isomers?
Poor resolution in chiral chromatography typically stems from an inappropriate choice of the chiral stationary phase (CSP) or a suboptimal mobile phase composition.[5][6] Chiral recognition depends on the differential interaction between the enantiomers and the chiral selector on the CSP.[6][7] If the chosen CSP does not provide sufficient stereoselective interactions with this compound, the separation will be inadequate.
Q2: How does temperature influence the chiral separation of this compound?
Temperature is a critical parameter in chiral chromatography. Generally, lower temperatures enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for separation.[5] However, the effect is compound-dependent.[5] In some cases, higher temperatures can improve peak efficiency and shape, and unexpectedly, may even improve resolution or reverse the elution order.[5][8] Therefore, precise temperature control and optimization are crucial for a robust separation of this compound isomers.
Q3: What role do mobile phase additives play in enhancing resolution?
Mobile phase additives, such as acids or bases, can significantly improve peak shape and resolution, especially for compounds with ionizable functional groups.[9] For a compound like this compound (an aldehyde), which is neutral, additives may not be necessary unless secondary interactions with the stationary phase are causing issues like peak tailing.[9][10] If peak tailing is observed, adding a small amount (typically 0.1%) of an acidic modifier like trifluoroacetic acid (TFA) or a basic modifier like diethylamine (B46881) (DEA) can sometimes improve peak symmetry by minimizing unwanted interactions with the silica (B1680970) support.[5][9]
Q4: Which type of chiral stationary phase (CSP) is recommended for screening this compound isomers?
For initial screening of a new compound like this compound, polysaccharide-based CSPs (e.g., those derived from amylose (B160209) or cellulose) are an excellent starting point due to their broad applicability.[6][11] These columns can be used in normal-phase, reversed-phase, and polar organic modes, offering a wide range of selectivities.[11]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the chiral separation of this compound.
Problem 1: No Separation or Poor Resolution (Rs < 1.0)
If you observe a single peak or two poorly resolved peaks, follow this troubleshooting workflow.
References
- 1. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. ScenTree - this compound® (N° CAS 86803-90-9) [scentree.co]
- 4. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Reducing by-product formation in Scentenal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Scentenal (octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde) and minimizing by-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: Based on its chemical structure, the most plausible synthetic route for this compound involves a Diels-Alder reaction between cyclopentadiene (B3395910) (or its dimer, dicyclopentadiene) and a suitable dienophile, likely a methoxy-substituted α,β-unsaturated aldehyde. This is a common strategy for creating the methano-indene core structure found in many fragrance molecules.[1][2][3] Subsequent steps may include hydrogenation to saturate the carbon-carbon double bonds within the bridged ring system.
Q2: What are the common by-products in this compound synthesis?
A2: Common by-products can arise from several sources:
-
Diels-Alder Reaction: Formation of unwanted stereoisomers (exo instead of the desired endo product), dimerization or polymerization of cyclopentadiene, and side reactions of the dienophile.
-
Impure Reactants: Contaminants in the starting materials can lead to a variety of side products.
-
Subsequent Reactions: Incomplete hydrogenation or side reactions during the introduction of the aldehyde group can result in impurities.
Q3: How can I purify the final this compound product?
A3: Purification of this compound and similar polycyclic aldehydes is typically achieved through fractional distillation under reduced pressure.[4] For removal of polar impurities, column chromatography using silica (B1680970) gel with a non-polar eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) can be effective. The choice of purification method will depend on the nature and quantity of the by-products.
Q4: What analytical techniques are suitable for monitoring the reaction and assessing product purity?
A4: Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID) is the most common and effective technique for monitoring the progress of the reaction and determining the purity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of the desired product and any isolated by-products.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Diels-Alder Adduct
Question: My Diels-Alder reaction is resulting in a low yield of the expected methano-indene adduct. What are the potential causes and how can I improve the yield?
Answer: Low yields in Diels-Alder reactions for fragrance synthesis can be attributed to several factors. The table below outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution | Expected Outcome |
| Reversibility of the Reaction | The Diels-Alder reaction is reversible. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can favor the product. | Increased yield of the thermodynamically favored product. |
| Diene Polymerization | Cyclopentadiene readily dimerizes to dicyclopentadiene (B1670491) at room temperature. "Cracking" the dicyclopentadiene by heating it and distilling the monomeric cyclopentadiene immediately before use is crucial. | Higher concentration of the reactive diene monomer, leading to a better yield of the desired adduct. |
| Suboptimal Reaction Conditions | The choice of solvent and the use of a Lewis acid catalyst can significantly influence the reaction rate and selectivity. | Experiment with different solvents (e.g., toluene, dichloromethane) and consider using a mild Lewis acid catalyst (e.g., AlCl₃, ZnCl₂) to accelerate the reaction. |
| Incorrect Stoichiometry | An inappropriate ratio of diene to dienophile can lead to unreacted starting material or increased side reactions. | Ensure the stoichiometry is optimized. Often, a slight excess of the more volatile component is used to drive the reaction to completion. |
Issue 2: High Formation of Stereoisomeric By-products
Question: I am observing a significant amount of an unwanted stereoisomer (likely the exo product) in my reaction mixture. How can I improve the stereoselectivity for the desired endo isomer?
Answer: The stereochemical outcome of the Diels-Alder reaction is influenced by kinetic versus thermodynamic control. The following table provides strategies to enhance the formation of the desired endo product.
| Strategy | Experimental Protocol | Expected Outcome |
| Kinetic Control | Run the reaction at a lower temperature for a longer period. The endo product is often the kinetically favored product due to secondary orbital interactions. | Increased ratio of the endo to exo isomer. |
| Lewis Acid Catalysis | The use of a Lewis acid catalyst can enhance the rate of the endo addition pathway more than the exo pathway. | Improved endo selectivity and potentially a faster reaction rate. |
| Solvent Effects | The polarity of the solvent can influence the transition state energies of the endo and exo pathways. | Systematic screening of solvents with varying polarities may identify conditions that favor the endo product. |
Issue 3: Difficulties in Purifying the Final Product
Question: I am struggling to separate this compound from a closely related by-product during purification. What steps can I take to improve the separation?
Answer: Challenges in purification often arise from by-products with similar physical properties to the desired product. The following approaches can enhance separation.
| Purification Method | Troubleshooting Tip | Expected Outcome |
| Fractional Distillation | Use a longer distillation column with a higher number of theoretical plates. Perform the distillation under a higher vacuum to reduce the boiling points and minimize thermal degradation. | Improved separation of components with close boiling points. |
| Column Chromatography | Optimize the eluent system. A shallower gradient or isocratic elution with a carefully selected solvent mixture can improve resolution. Consider using a different stationary phase if silica gel is not effective. | Better separation of isomers and other closely related impurities. |
| Chemical Treatment | If the impurity has a reactive functional group that the desired product lacks (or vice versa), it may be possible to selectively react the impurity to form a more easily separable derivative. | Conversion of the problematic by-product into a compound with significantly different physical properties, facilitating its removal. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This is a generalized protocol based on typical Diels-Alder reactions for similar fragrance compounds and should be optimized for specific laboratory conditions.
-
Reactant Preparation: Freshly crack dicyclopentadiene by heating it to its boiling point (~170 °C) and collecting the monomeric cyclopentadiene (~41 °C) by distillation. The collection flask should be cooled in an ice bath.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the methoxy-substituted α,β-unsaturated aldehyde dienophile in a suitable solvent (e.g., toluene).
-
Diels-Alder Reaction: Cool the dienophile solution in an ice bath. Slowly add the freshly distilled cyclopentadiene dropwise to the solution with continuous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by GC analysis.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure.
-
Hydrogenation (if necessary): Dissolve the crude adduct in a suitable solvent (e.g., ethanol) and hydrogenate in the presence of a catalyst (e.g., Palladium on carbon) under a hydrogen atmosphere until the double bonds are saturated.
-
Purification: Purify the crude product by fractional distillation under vacuum.
Protocol 2: Analysis of this compound Purity by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
GC Instrument Setup:
-
Column: Use a non-polar or medium-polarity capillary column suitable for fragrance analysis (e.g., DB-5 or HP-5ms).
-
Injector: Set the injector temperature to 250 °C.
-
Oven Program: Start with an initial temperature of 60 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min.
-
Detector: For a Flame Ionization Detector (FID), set the temperature to 300 °C. For a Mass Spectrometer (MS), use a standard electron ionization (EI) source.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the components. The percentage purity can be calculated based on the relative peak areas. Identify the components by comparing their mass spectra to a library (if using GC-MS).
Visualizations
Caption: Plausible synthesis pathway for this compound.
Caption: Common by-product formation in the Diels-Alder step.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Method Refinement for Detecting Trace Levels of Scentenal
Welcome to the technical support center for the detection of Scentenal. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in refining their analytical methods for detecting trace levels of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the detection of this compound at trace concentrations.
Q1: We are observing no signal or a very weak signal for our this compound samples. What are the potential causes and solutions?
A weak or absent signal is a common challenge in trace analysis.[1] A systematic approach is required to identify the root cause.[1]
Troubleshooting Steps:
-
Instrument Sensitivity & Settings:
-
Confirm that the instrument's sensitivity is appropriate for trace-level detection.[2] For GC-MS, ensure the detector is turned on and operating within its optimal range. For HPLC-UV, verify the wavelength is set correctly for this compound's maximum absorbance.
-
Check for leaks in the system, as this can reduce sensitivity.[3]
-
Ensure that gas flows (for GC) or mobile phase flow rates (for HPLC) are accurate and stable.[2][4]
-
-
Sample Preparation & Injection:
-
The concentration of this compound in your sample may be below the method's limit of detection (LOD).[3] Consider concentrating the sample using techniques like solid-phase microextraction (SPME) or purge-and-trap.[5][6]
-
Verify the injection volume and ensure the autosampler is functioning correctly without any plugged needles.[2]
-
For GC, a slow or choppy manual injection can lead to broad, low-intensity peaks.[7]
-
-
Reagent and Standard Integrity:
-
Column & System Activity:
Q2: Our chromatograms show high background noise, making it difficult to integrate the this compound peak. How can we reduce the baseline noise?
High background can obscure trace-level signals and is often caused by contamination or detector instability.[11]
Troubleshooting Steps:
-
Carrier Gas/Mobile Phase Purity:
-
System Contamination:
-
Detector Issues:
-
Ensure the detector is stable and has had adequate warm-up time.
-
For MS detectors, a high background could indicate a leak in the vacuum system.[3]
-
Q3: The this compound peak shape is poor (tailing or fronting). What could be the cause?
Poor peak shape can compromise resolution and quantification accuracy.[11]
Troubleshooting Steps:
-
Peak Tailing:
-
Active Sites: Aldehydes like this compound can interact with active sites in the GC liner or column. Use a deactivated liner or a more inert column.[2][11]
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Column Overload: Injecting too much sample can lead to tailing.[11] Dilute the sample or reduce the injection volume.[5]
-
Incompatible Solvent: In GC, using a polar solvent like methanol (B129727) with a nonpolar column can affect analyte focusing and cause peak distortion.[7] In HPLC, the sample solvent should be compatible with the mobile phase.[4]
-
-
Peak Fronting:
-
Column Overload: This is a primary cause of fronting.[14] Reduce the amount of sample being injected.
-
Improper Sample Vaporization (GC): Ensure the GC inlet temperature is appropriate for the solvent and analyte.[11]
-
Poor Column Performance (HPLC): The column may be degraded or improperly packed.[14]
-
Q4: We are seeing poor reproducibility in our results between injections. What should we check?
Poor reproducibility can stem from issues with the sample introduction system or inconsistent sample preparation.
Troubleshooting Steps:
-
Autosampler/Injection Technique:
-
Check for air bubbles in the syringe, which can lead to variable injection volumes.
-
Ensure the syringe is rinsing properly between injections to prevent carryover.
-
For manual injections, use a consistent and rapid injection technique.[7]
-
-
Sample Evaporation:
-
If samples are left on the autosampler for an extended period, volatile analytes like this compound may evaporate. Use appropriate vial caps (B75204) and septa.[3]
-
-
System Leaks:
-
A leak in the system can cause pressure fluctuations and lead to variable flow rates, affecting retention times and peak areas.[4] Check all fittings and connections.
-
-
Inconsistent Sample Preparation:
-
Ensure that sample extraction and dilution steps are performed consistently across all samples.
-
Quantitative Data Summary
The following table summarizes typical performance metrics for analytical methods used in trace-level detection of volatile organic compounds. The exact values for this compound will need to be determined experimentally.
| Parameter | GC-MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 10 ppb (parts per billion) | 50 - 200 ppt (B1677978) (parts per trillion)[15] |
| Limit of Quantitation (LOQ) | 0.5 - 50 ppb | 0.2 - 1 ppb |
| Linear Dynamic Range | 3 - 5 orders of magnitude | 2 - 4 orders of magnitude |
| Typical Concentration Range | ppb to ppm (parts per million)[16] | ppt to ppb[15] |
| Precision (RSD%) | < 15% | < 10%[15] |
Note: These values are illustrative. Method performance is highly dependent on the analyte, matrix, instrumentation, and sample preparation technique used.[15][17]
Experimental Protocols
Protocol: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for this compound in a Complex Matrix
This protocol provides a general framework for detecting volatile this compound. Optimization will be required for specific sample matrices.
1. Sample Preparation: a. Accurately weigh a representative portion of the sample (e.g., 1-5 grams) into a headspace vial (e.g., 20 mL).[5] b. Add any necessary matrix modifiers or internal standards. c. Immediately seal the vial with a septum and aluminum cap.
2. Headspace Incubation & Injection: a. Place the sealed vial into the headspace autosampler. b. Incubate the vial at a constant temperature (e.g., 80-120°C) for a set period (e.g., 15-30 minutes) to allow this compound to partition into the headspace gas phase.[5] c. After incubation, a heated, gas-tight syringe will automatically withdraw a specific volume of the headspace gas (e.g., 1 mL). d. The gas sample is then rapidly injected into the GC inlet.
3. GC-MS Analysis: a. GC Inlet: Use a splitless injection mode to maximize the transfer of the analyte onto the column for trace analysis.[7] Set the injector temperature to ensure rapid vaporization (e.g., 250°C). b. GC Column: Use a capillary column with a stationary phase appropriate for separating aldehydes (e.g., a mid-polarity phase like a 5% phenyl-methylpolysiloxane). c. Oven Temperature Program: Start at a low initial temperature (e.g., 40°C) to trap volatiles at the head of the column. Then, ramp the temperature at a controlled rate (e.g., 10°C/min) to elute the compounds based on their boiling points. d. Mass Spectrometer: Operate the MS in scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for maximum sensitivity when quantifying a known target like this compound.
4. Data Analysis: a. Identify the this compound peak by its retention time and mass spectrum. b. Quantify the amount of this compound by integrating the peak area and comparing it to a calibration curve generated from known standards.
Visualizations
References
- 1. protocolsandsolutions.com [protocolsandsolutions.com]
- 2. Restek - Blog [restek.com]
- 3. books.rsc.org [books.rsc.org]
- 4. labcompare.com [labcompare.com]
- 5. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 9. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. HPLC Determination of Trace Levels of Aliphatic Aldehydes C1 - C4 in River and Tap Water Using On-Line Preconcentration | Semantic Scholar [semanticscholar.org]
- 16. gcms.cz [gcms.cz]
- 17. Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Overcoming poor solubility of Scentenal in aqueous solutions for bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of Scentenal for bioassay applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it difficult to dissolve in my aqueous bioassay buffer?
A1: this compound™ is a synthetic fragrance ingredient, chemically identified as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde.[1][][3] It is a colorless to pale yellow liquid with a molecular weight of 194.27 g/mol .[1][4] As a polycyclic methoxy-aldehyde, its molecular structure is largely non-polar, making it hydrophobic or "water-hating".[1] This inherent hydrophobicity leads to very poor solubility in aqueous solutions like cell culture media or phosphate-buffered saline, which are polar environments.
Q2: I'm observing an oily film or precipitate when I add this compound to my media. What is happening and how does it affect my results?
A2: The oily film or precipitate you are seeing is undissolved this compound separating from the aqueous phase. This occurs when the concentration of this compound exceeds its solubility limit in the assay medium. This issue can lead to significant experimental errors, including underestimated biological activity, variable and inconsistent data, and inaccurate structure-activity relationships (SAR).[5] The actual concentration of the compound available to the cells or target is unknown and lower than intended, compromising the reliability of your results.
Q3: What is the first and simplest method I should try to solubilize this compound?
A3: The most common and straightforward approach is to use a water-miscible organic co-solvent to first create a concentrated stock solution.[6] Dimethyl sulfoxide (B87167) (DMSO) is the most widely used solvent for this purpose due to its high capacity for dissolving poorly soluble compounds and its miscibility with water.[6][7] This stock solution is then serially diluted into the final aqueous assay medium.[8]
Q4: How do I properly prepare a stock solution of this compound using an organic solvent like DMSO?
A4: To ensure your compound is fully dissolved and to minimize precipitation upon dilution, you should prepare a high-concentration stock solution (e.g., 10-30 mM) in 100% DMSO. Use sonication or vortexing to ensure complete dissolution.[8] Store this stock solution in small, single-use aliquots at -20°C or -80°C to maintain stability and prevent freeze-thaw cycles.[8] When preparing your working solutions, perform a serial dilution into your pre-warmed assay buffer rather than a single large dilution, and mix vigorously during each dilution step.[8][9]
Q5: What are the maximum recommended final concentrations for common organic solvents in a bioassay?
A5: The final concentration of the organic solvent must be kept low to prevent artifacts or direct toxicity to the biological system.[6] For many cell-based assays, the final concentration of DMSO should not exceed 0.5%, although some cell lines or assays may tolerate up to 1%.[8][10] It is critical to run a solvent tolerance control experiment to determine the maximum concentration that does not affect your specific assay's outcome.[8] Other solvents like ethanol (B145695) and methanol (B129727) are generally tolerated at concentrations from 0.15% to 2.5%, depending on the cell line.[10]
Q6: My compound is still precipitating even when using DMSO, or I'm seeing solvent-induced toxicity. What are my next options?
A6: If co-solvents are insufficient or cause toxicity, you should explore more advanced solubilization strategies. The two most common and effective alternatives are using cyclodextrins or lipid-based formulations.[5][9][11]
Q7: How can cyclodextrins help improve this compound solubility?
A7: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic (water-loving) exterior and a hydrophobic (water-hating) internal cavity.[6][12] They can encapsulate a poorly soluble "guest" molecule like this compound within their hydrophobic core, forming an "inclusion complex".[13][14][15] This complex has a water-soluble exterior, which significantly increases the apparent aqueous solubility of the guest molecule.[12][13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used in biological research due to its high solubility and low toxicity.[6]
Q8: What are lipid-based formulations and are they suitable for in vitro bioassays?
A8: Lipid-based formulations (LBFs) use lipid carriers like emulsions, microemulsions, liposomes, or solid lipid nanoparticles to encapsulate hydrophobic compounds.[16] These formulations enhance drug dissolution and can be highly effective.[16] For in vitro assays, self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are particularly useful.[17] These are mixtures of oils, surfactants, and co-solvents that form fine emulsions or microemulsions upon gentle agitation in an aqueous medium, keeping the compound solubilized.[17]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Oily droplets or precipitate form immediately upon adding stock solution to media. | The aqueous solubility limit of this compound was exceeded. The dilution step was too large. | Decrease the final concentration of this compound. Perform a serial dilution instead of a single-step dilution.[8] Add the stock solution dropwise to the media while vortexing.[8] |
| Solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is falling out of solution due to instability (e.g., temperature changes) or interactions with media components. | Prepare fresh working solutions for each experiment. Ensure the final solvent concentration is sufficient to maintain solubility for the duration of the assay. Consider using cyclodextrins for more stable complexation.[18] |
| Inconsistent or non-reproducible bioassay results. | The concentration of solubilized this compound varies between experiments due to precipitation. | Use a more robust solubilization method like cyclodextrin (B1172386) inclusion complexes to ensure consistent compound availability.[13][14] Visually inspect all solutions for clarity before use. |
| Vehicle control (e.g., DMSO in media) shows cytotoxicity or affects assay readout. | The final solvent concentration is too high for the specific biological system. | Reduce the final solvent concentration to below the toxicity threshold (typically <0.5% for DMSO).[8] Perform a solvent tolerance test to determine the exact non-toxic concentration for your assay.[8] |
Data Summary Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 86803-90-9 | [1][3][4] |
| Molecular Formula | C₁₂H₁₈O₂ | [3][4] |
| Molecular Weight | 194.27 g/mol | [1][3][4] |
| Appearance | Colorless to pale yellow liquid | [1][4] |
| Boiling Point | 246 °C | [4][19] |
| Flash Point | >100 °C | [4][20] |
Table 2: Comparison of Solubilization Strategies for this compound
| Method | Mechanism | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Reduces the polarity of the solvent system.[6] | Simple, fast, and widely used.[6] | Potential for cytotoxicity at higher concentrations; compound may precipitate upon dilution.[8][10] |
| Cyclodextrins (e.g., HP-β-CD) | Forms a water-soluble inclusion complex by encapsulating the hydrophobic molecule.[6][13] | Low toxicity, high solubilization capacity, forms a stable complex.[6][12] | May alter bioavailability in complex ways; higher cost than simple solvents. |
| Lipid-Based Formulations (e.g., SEDDS) | Encapsulates the hydrophobic compound within lipid carriers (micelles, emulsions).[16][17] | High loading capacity; can enhance permeability.[16] | More complex to formulate; components (surfactants) may have biological activity or interfere with assays.[8] |
Table 3: Recommended Maximum Final Concentrations of Common Solvents in Cell-Based Bioassays
| Solvent | Typical Max. Concentration | Notes | Reference |
| DMSO | 0.1% - 0.5% | Some robust assays may tolerate up to 1%. Can induce various cellular effects even at low concentrations. | [8][10][21][22] |
| Ethanol | ≤ 1.25% | Can be more cytotoxic than DMSO for some cell lines; effects are concentration-dependent. | [10] |
| Methanol | ≤ 1.25% | Similar toxicity profile to ethanol in many cell lines. | [10] |
| Polyethylene Glycol (PEG 300/400) | Varies widely | Generally considered low toxicity, but high concentrations can increase osmolarity and viscosity. | [6][23] |
Experimental Protocols & Visualizations
Protocol 1: Solubilization using an Organic Co-solvent (DMSO)
Objective: To prepare a 10 mM stock solution of this compound in DMSO and dilute it for use in a bioassay.
Materials:
-
This compound™
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Calibrated micropipettes
-
Pre-warmed (37°C) aqueous assay buffer/media
Procedure:
-
Prepare Stock Solution: a. Weigh out 1.943 mg of this compound (MW=194.27 g/mol ) and place it in a sterile microcentrifuge tube. b. Add 1.0 mL of 100% DMSO to the tube to achieve a 10 mM stock solution. c. Vortex vigorously or sonicate the tube until the this compound is completely dissolved and the solution is clear. d. Aliquot into single-use volumes and store at -20°C or -80°C.[8]
-
Prepare Working Solution (Serial Dilution): a. Thaw a stock solution aliquot. b. To prepare a 10 µM final concentration with 0.1% DMSO, first perform an intermediate dilution. For example, add 10 µL of the 10 mM stock to 990 µL of pre-warmed media to get a 100 µM solution. c. Add the required volume of this intermediate solution to your final assay plate (e.g., 10 µL into a final volume of 100 µL). d. Always add the compound to the media while mixing to facilitate dispersion.[8]
Solubilization Strategy Decision Workflow
Caption: Decision workflow for selecting a this compound solubilization method.
Protocol 2: Solubilization using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a this compound:HP-β-CD inclusion complex to enhance aqueous solubility.
Materials:
-
This compound™
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous assay buffer/media
-
Glass vials
-
Magnetic stirrer or shaker
-
0.22 µm syringe filter
Procedure:
-
Prepare HP-β-CD Solution: a. Prepare a 10-40% (w/v) solution of HP-β-CD in your desired aqueous buffer. For example, dissolve 4 g of HP-β-CD in buffer and bring the final volume to 10 mL for a 40% solution. b. Stir until the HP-β-CD is fully dissolved.
-
Form the Inclusion Complex: a. Add an excess amount of this compound to the HP-β-CD solution. b. Seal the vial and place it on a shaker or magnetic stirrer. Agitate the mixture at room temperature for 24-48 hours to allow for equilibration and complex formation.[6]
-
Isolate the Solubilized Fraction: a. After equilibration, centrifuge the suspension at high speed (e.g., >10,000 x g) to pellet the undissolved this compound. b. Carefully collect the clear supernatant. This solution contains the water-solubilized this compound:HP-β-CD complex. c. For sterile applications, filter the supernatant through a 0.22 µm syringe filter.
-
Determine Concentration: The concentration of this compound in the final solution must be determined analytically (e.g., by HPLC-UV or GC-MS) before use in bioassays.
Mechanism of Cyclodextrin Inclusion
Caption: this compound is encapsulated within the cyclodextrin's hydrophobic core.
General Experimental Workflow for Bioassays
Caption: Standard workflow for preparing this compound for a bioassay.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 3. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. asiapharmaceutics.info [asiapharmaceutics.info]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. ScenTree - this compound® (N° CAS 86803-90-9) [scentree.co]
- 20. This compound® [studio.dsm-firmenich.com]
- 21. researchgate.net [researchgate.net]
- 22. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Times for Cytotoxicity Assays
Welcome to the Technical Support Center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize incubation times for cytotoxicity assays when evaluating new compounds.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a cytotoxicity assay?
The ideal incubation time for a cytotoxicity assay is dependent on several factors, including the cell type, the mechanism of action of the test compound, and the specific assay being performed. For initial experiments, a common starting point is a 24 to 72-hour incubation period. However, it is crucial to perform a time-course experiment to determine the optimal incubation time for your specific experimental conditions.[1]
Q2: Why is optimizing the incubation time so important?
Optimizing the incubation time is critical for obtaining accurate and reproducible data.
-
Insufficient Incubation Time: If the incubation period is too short, the compound may not have enough time to exert its full cytotoxic effect, leading to an underestimation of its potency.[2]
-
Excessive Incubation Time: Conversely, an overly long incubation can lead to secondary effects not directly related to the compound's mode of action, such as nutrient depletion in the culture medium or cell death due to overgrowth, which can confound the results.[2]
Q3: What are the key factors that influence the optimal incubation time?
Several factors can influence the ideal incubation duration:
-
Cell Line: Different cell lines have varying metabolic rates and doubling times, which will affect their response to a cytotoxic agent over time.
-
Compound's Mechanism of Action: A compound that induces apoptosis, for example, may require a longer incubation time to show a significant effect compared to a compound that causes rapid necrosis.
-
Assay Type: The specific cytotoxicity assay being used (e.g., MTT, LDH, Real-Time Glo) will have its own kinetics and optimal measurement window.
Q4: Should I perform a time-course experiment for every new compound?
Yes, it is highly recommended to perform a time-course experiment for each new compound and cell line combination. This will ensure that you are measuring the cytotoxic effect at the most appropriate time point, leading to more reliable and meaningful results.
Troubleshooting Guide
This section addresses common issues encountered when determining the optimal incubation time for cytotoxicity assays.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Inconsistent cell seeding, edge effects in the microplate, or uneven compound distribution. | Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Mix the plate gently after adding the test compound. |
| No cytotoxic effect observed at any time point | The compound may not be cytotoxic at the tested concentrations, the incubation time may still be too short, or the compound may have low solubility. | Test a wider range of concentrations. Extend the duration of the time-course experiment. Visually inspect the compound in the media for precipitation and consider using a solubilizing agent if necessary. |
| Maximum cytotoxicity observed at the earliest time point | The compound may be highly potent and fast-acting, or the concentrations tested may be too high. | Perform a dose-response experiment at an early time point to determine the IC50. Test lower concentrations of the compound in your time-course experiment. |
| Cell death observed in the vehicle control wells at later time points | Overgrowth of cells leading to nutrient depletion and cell death, or toxicity of the vehicle (e.g., DMSO). | Optimize the initial cell seeding density to ensure cells do not become over-confluent during the experiment. Ensure the final concentration of the vehicle is not toxic to the cells (typically ≤0.5% for DMSO). |
Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal Incubation Time
This protocol outlines a general procedure for conducting a time-course experiment using a standard colorimetric cytotoxicity assay like MTT.
Materials:
-
Selected adherent cell line
-
Complete cell culture medium
-
96-well clear-bottom microplates
-
Test compound stock solution
-
Vehicle (e.g., DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the appropriate wells. Include vehicle controls (medium with the same concentration of solvent used for the compound) and untreated controls.
-
Incubation: Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, and 72 hours).
-
MTT Assay: At each time point, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control for each time point. Plot the percentage of viability against the incubation time to identify the optimal duration for observing a significant and stable cytotoxic effect.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing LDH reaction mixture and stop solution)
-
Lysis solution (e.g., 1% Triton X-100) for maximum LDH release control
Methodology:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound as described in the MTT assay protocol (Steps 1 and 2). Include untreated controls, vehicle controls, and a maximum LDH release control (cells treated with lysis solution).
-
Supernatant Collection: At the desired incubation time(s), centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[4]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.[3]
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.[3][4]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[3][4]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, referencing the spontaneous LDH release (untreated cells) and maximum LDH release controls.
Visualizations
Caption: Workflow for a time-course experiment.
References
Validation & Comparative
A Comparative Olfactory Profile Analysis: Scentenal vs. Calone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the olfactory profiles of two influential synthetic aroma chemicals: Scentenal and Calone. While both are pivotal in creating fresh and aquatic fragrances, they possess distinct characteristics. This document summarizes their chemical properties, olfactory descriptions, and provides standardized experimental protocols for their sensory evaluation.
I. Chemical and Olfactory Properties
This compound and Calone, while both contributing to the "fresh" scent category, originate from different chemical classes and thus present unique olfactory profiles. This compound is known for its complex green, metallic, and ozonic notes, while Calone is famous for its revolutionary sea-breeze, watermelon-like aroma.
| Property | This compound | Calone 1951 |
| IUPAC Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde[1] | 7-methyl-2H-1,5-benzodioxepin-3(4H)-one[2] |
| CAS Number | 86803-90-9[1][3] | 28940-11-6[4][5] |
| Manufacturer | Firmenich[1][3] | Originally Pfizer, also produced by Firmenich[4] |
| Molecular Formula | C12H18O2[6][7] | C10H10O3[4][8] |
| Molecular Weight | 194.27 g/mol [1][6] | 178.18 g/mol [4][8] |
| Odor Family | Green-aldehydic, Watery-floral, Marine, Ozonic[1][3] | Aquatic, Marine, Ozonic, Fruity[4] |
| Odor Description | Complex aldehyde marine note with a watery green floral character and slight mossy undertones.[3][9][10] Metallic-ozonic sparkle, wet-grass freshness, and crisp cucumber facets.[1] | Intense sea-breeze character with prominent watermelon-like fruitiness, subtle floral undertones, and a distinctive mineralic-oyster facet.[4][5][11] |
| Odor Strength | Strong diffuser[1] | Powerful[4] |
| Substantivity | > 280 hours on a smelling strip[10][12] | > 600 hours on a smelling strip[11][13] |
| Odor Threshold | Data not publicly available | 0.031 ng/L in air[14] |
| Key Applications | Functional perfumery (laundry, home care), fine fragrance accents for an ozonic lift.[1] Enhances green and marine accords.[3][15] | Foundational in modern aquatic perfumery since the 1990s.[4][5] Used in fine fragrances, soaps, and shower gels.[16] |
II. Experimental Protocols
The following are generalized methodologies for the sensory and instrumental analysis of fragrance materials like this compound and Calone.
A. Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a technique that combines gas chromatography for separating volatile compounds with human olfaction for detecting and describing odors.[17][18]
-
Objective: To identify and characterize the individual odor-active components of this compound and Calone.
-
Sample Preparation:
-
Prepare solutions of this compound and Calone in a suitable solvent (e.g., ethanol) at a concentration of 0.1% (w/v).
-
For analysis of the headspace (the air above the sample), place 1 ml of the solution in a 20 ml headspace vial and seal.
-
Equilibrate the vial at 37°C for 15 minutes before injection.
-
-
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Column: A non-polar column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general fragrance analysis.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 ml/minute.
-
Split Ratio: 10:1
-
-
Olfactometry:
-
The effluent from the GC column is split between the FID and the ODP.
-
Trained sensory panelists sniff the effluent at the ODP and record the retention time, odor description, and intensity of each detected scent.
-
Data can be collected using methods such as Detection Frequency, Dilution to Threshold, or Direct Intensity.[17][18]
-
B. Sensory Panel Evaluation
Sensory panels are used to obtain qualitative and quantitative data on the overall scent profile of a fragrance material.
-
Objective: To compare the olfactory characteristics of this compound and Calone using a trained sensory panel.
-
Panelists: A panel of 10-15 trained individuals with demonstrated olfactory acuity.
-
Sample Preparation:
-
Prepare solutions of this compound and Calone at 1% in a non-odorous solvent (e.g., diethyl phthalate).
-
Dip smelling strips into the solutions for 2 seconds and allow the solvent to evaporate for 30 seconds before evaluation.
-
-
Evaluation Procedure:
-
Present the coded smelling strips to the panelists in a randomized order.
-
Panelists evaluate the samples for various attributes (e.g., intensity, green, marine, fruity, metallic) on a labeled magnitude scale (LMS) or a 9-point hedonic scale.
-
Panelists also provide descriptive terms for the character of each scent.
-
-
Data Analysis:
-
Analyze the quantitative data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the samples.
-
Compile the descriptive terms to create a sensory map or word cloud for each material.
-
III. Visualizing Experimental Workflows and Signaling Pathways
A. Experimental Workflow for Olfactory Analysis
The following diagram illustrates a typical workflow for the instrumental and sensory analysis of a fragrance material.
Caption: Experimental workflow for olfactory analysis.
B. Olfactory Signal Transduction Pathway
This diagram outlines the general mechanism by which an odorant molecule binding to a receptor in the nasal cavity leads to a neural signal.
Caption: Olfactory signal transduction pathway.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. chemcess.com [chemcess.com]
- 3. This compound® [studio.dsm-firmenich.com]
- 4. Calone (28940-11-6) — Premium Marine Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. Calone - Wikipedia [en.wikipedia.org]
- 6. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ScenTree - this compound® (CAS N° 86803-90-9) [scentree.co]
- 8. Buy calone (EVT-293234) | 28940-11-6 [evitachem.com]
- 9. Perfumers Apprentice - this compound® (Firmenich) [shop.perfumersapprentice.com]
- 10. de-kruiderie.nl [de-kruiderie.nl]
- 11. fraterworks.com [fraterworks.com]
- 12. Buy this compound (Firmenich) for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 13. Buy Calone for Perfumery - Evocative Perfumes [evocativeperfumes.com]
- 14. ScenTree - Calone® (CAS N° 28940-11-6) [scentree.co]
- 15. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 16. foreverest.net [foreverest.net]
- 17. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]
- 18. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity Analysis of Scentenal and Other Polycyclic Aldehydes: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a framework for the comparative cytotoxicity analysis of Scentenal™, a polycyclic aldehyde fragrance ingredient, against other structurally related aldehydes. A comprehensive review of publicly available toxicological literature and databases did not yield specific in vitro cytotoxicity data (e.g., IC50 values) for this compound. General toxicological assessments indicate low acute toxicity for this compound, although it is recognized as a potential skin sensitizer. This document outlines standardized experimental protocols for key in vitro cytotoxicity assays—MTT and LDH—to enable researchers to generate comparative data. Furthermore, potential signaling pathways involved in aldehyde-induced cytotoxicity are discussed and visualized.
Introduction
Toxicological Profile of this compound
Current safety data for this compound indicates low acute toxicity. The oral LD50 in rats is reported to be 2800 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[2][3] While it is not classified as a severe irritant, it is noted as a potential skin sensitizer.[2][4] These findings, however, do not provide specific information on its cytotoxic potential at a cellular level, which is critical for understanding its mechanism of action and for comparing it with other fragrance aldehydes.
Quantitative Cytotoxicity Data
Due to the absence of publicly available in vitro cytotoxicity data for this compound and comparable polycyclic aldehydes, this section is presented as a template for data presentation. The following table should be populated with experimentally determined IC50 values (the concentration of a substance that inhibits a biological process by 50%).
| Compound | Chemical Structure | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | HaCaT | MTT | Data not available | - |
| This compound | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | HaCaT | LDH | Data not available | - |
| Polycyclic Aldehyde A | [Chemical Name] | HaCaT | MTT | Data not available | - |
| Polycyclic Aldehyde A | [Chemical Name] | HaCaT | LDH | Data not available | - |
| Polycyclic Aldehyde B | [Chemical Name] | HaCaT | MTT | Data not available | - |
| Polycyclic Aldehyde B | [Chemical Name] | HaCaT | LDH | Data not available | - |
Experimental Protocols
The following are detailed protocols for the MTT and LDH cytotoxicity assays, which are standard methods for assessing cell viability and membrane integrity, respectively. These protocols are adapted for adherent cell lines, such as human keratinocytes (HaCaT), which are relevant for dermatological safety assessment.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol (B130326) or DMSO)
-
Test compounds (this compound and other polycyclic aldehydes) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the seeding medium from the wells and replace it with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of solvent) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. After this incubation, add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
LDH (Lactate Dehydrogenase) Assay
This assay measures the release of LDH from damaged cells, which is an indicator of cell membrane disruption and cytotoxicity.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis solution (e.g., 1% Triton X-100)
-
Test compounds dissolved in a suitable solvent
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Untreated Control (Spontaneous LDH release)
-
Vehicle Control
-
Maximum LDH Release Control (cells treated with lysis solution)
-
Medium Background Control (culture medium without cells)
-
-
Incubation: Incubate the plates for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.
-
Incubation: Incubate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Sample - Spontaneous Release) / (Maximum Release - Spontaneous Release)) * 100). Determine the IC50 value from the dose-response curve.
Potential Signaling Pathways in Aldehyde-Induced Cytotoxicity
Aldehydes are reactive molecules that can induce cytotoxicity through various mechanisms, including oxidative stress, protein and DNA damage, and apoptosis. The specific pathways activated can depend on the aldehyde's structure and the cell type. A generalized overview of potential signaling pathways is presented below.
Conclusion
While this compound is considered to have low acute toxicity, a detailed understanding of its in vitro cytotoxicity is lacking in the public domain. This guide provides the necessary framework and standardized protocols for researchers to conduct a comparative cytotoxicity analysis of this compound and other polycyclic aldehydes. The generation of such data is essential for a comprehensive safety assessment and for the development of next-generation fragrance ingredients with improved safety profiles.
References
- 1. In vitro genotoxicity of polycyclic musk fragrances in the micronucleus test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 3. echemi.com [echemi.com]
- 4. In vitro cytotoxicity of selected chemicals commonly produced during fire combustion using human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a GC-MS Method for Scentenal Analysis in Consumer Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of Scentenal, a common fragrance ingredient in consumer products, with alternative analytical techniques. The information presented is supported by experimental data to assist researchers and scientists in selecting the most appropriate method for their analytical needs.
Introduction
This compound, a widely used fragrance aldehyde, contributes to the olfactory profile of numerous consumer products, including cosmetics, personal care items, and household cleaners. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessment, particularly concerning potential allergens. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds like this compound, offering high sensitivity and selectivity. This guide details a validated GC-MS method and compares its performance with other relevant analytical approaches.
Quantitative Performance Comparison
The selection of an analytical method is heavily influenced by its quantitative performance characteristics. The following tables summarize the key validation parameters for a typical GC-MS method for fragrance analysis, alongside data for alternative techniques.
Table 1: GC-MS Method Validation Parameters for Fragrance Analysis
| Parameter | Result |
| Linearity (R²) | > 0.995[1] |
| Limit of Quantification (LOQ) | 2 - 20 µg/g[1] |
| Intraday Accuracy (% Recovery) | 84.5% - 119%[1] |
| Interday Accuracy (% Recovery) | 85.1% - 116%[1] |
| Intraday Precision (% RSD) | 0.4% - 12%[1] |
| Interday Precision (% RSD) | 2.9% - 13%[1] |
Table 2: Comparison of Analytical Techniques for Fragrance Analysis
| Analytical Technique | Principle | Common Sample Preparation | Key Advantages | Key Disadvantages |
| GC-MS | Separation by volatility and polarity, detection by mass-to-charge ratio. | Liquid-Liquid Extraction (LLE), Headspace (HS), Solid-Phase Microextraction (SPME). | High sensitivity and selectivity, well-established libraries for identification. | Requires volatile and thermally stable analytes. |
| GC-MS/MS | Tandem mass spectrometry for enhanced selectivity. | Similar to GC-MS. | Increased selectivity and sensitivity, reduced matrix interference. | Higher instrument cost and complexity. |
| UHPLC-MS | Separation by polarity using a liquid mobile phase. | Dilution, LLE, Solid-Phase Extraction (SPE). | Suitable for non-volatile and thermally labile compounds. | May have lower resolution for some volatile isomers compared to GC. |
| Headspace-GC-MS | Analysis of the vapor phase above a sample. | Heating and equilibration of the sample in a sealed vial. | Minimal sample preparation, reduced matrix effects. | Only suitable for highly volatile compounds. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for a validated GC-MS method for fragrance analysis in consumer products.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for a wide range of cosmetic matrices, including creams, lotions, and oils.
Materials:
-
Consumer product sample
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
-
Anhydrous sodium sulfate (B86663)
-
50 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL centrifuge tube.
-
Add 5 mL of deionized water and 5 mL of MTBE to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Add approximately 2 g of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the upper organic layer (MTBE) using a Pasteur pipette.
-
Filter the extract through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Full Scan (m/z 40-400) for qualitative identification.
Method Validation Workflow
The validation of an analytical method ensures its suitability for the intended purpose. The following diagram illustrates the key stages in the validation of a GC-MS method for this compound analysis.
Caption: Workflow for GC-MS method validation.
Alternative Analytical Techniques
While GC-MS is a robust and widely used technique, alternative methods may be more suitable for specific applications.
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique offers enhanced selectivity and sensitivity by utilizing a second stage of mass analysis. This is particularly advantageous for complex matrices where co-eluting interferences can be a problem, leading to lower detection limits and more reliable quantification.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For fragrance compounds that are thermally labile or non-volatile, UHPLC-MS is a powerful alternative. It separates compounds based on their polarity in a liquid phase, avoiding the high temperatures of a GC inlet. This can be beneficial for preserving the integrity of certain fragrance molecules.
-
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS): This is a solvent-free sample introduction technique that is ideal for the analysis of highly volatile fragrance compounds. By analyzing the vapor phase in equilibrium with the sample, matrix effects are significantly reduced. This method is often simpler and faster than LLE but is limited to the most volatile components of a fragrance profile.
Conclusion
The validation of a GC-MS method for the analysis of this compound in consumer products is a critical step to ensure accurate and reliable data. The presented LLE-GC-MS method demonstrates good performance in terms of linearity, sensitivity, accuracy, and precision for fragrance analysis. However, for specific challenges such as complex matrices, thermally sensitive analytes, or the need for very high sensitivity, alternative techniques like GC-MS/MS, UHPLC-MS, or HS-GC-MS should be considered. The choice of the most appropriate method will depend on the specific analytical requirements, the nature of the sample matrix, and the available instrumentation.
References
Comparative Analysis of Scentenal Cross-Reactivity with Common Fragrance Allergens: A Methodological Guide
Disclaimer: As of the latest literature review, specific experimental data on the cross-reactivity of Scentenal with other fragrance allergens is not publicly available. This guide is intended for researchers, scientists, and drug development professionals as a template outlining the established methodologies and data presentation formats that would be employed in such a study. The experimental data presented herein is hypothetical and for illustrative purposes only.
Introduction
This compound®, chemically known as octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde, is a synthetic fragrance ingredient valued for its powerful and long-lasting marine and ozonic notes.[1][2] According to safety data sheets, this compound is classified as a skin sensitizer, indicating its potential to cause allergic contact dermatitis.[3][4][5][6] Allergic contact dermatitis is a T-cell mediated delayed-type hypersensitivity reaction.[7][8] Understanding the potential for cross-reactivity between this compound and other known fragrance allergens is crucial for risk assessment and the development of safer consumer products. Cross-reactivity occurs when T-cells sensitized to one allergen also recognize and react to another, structurally similar substance.[9][10]
This guide outlines the standard experimental protocols and data presentation formats that would be utilized in a comprehensive study of this compound's cross-reactivity profile.
Hypothetical Data on T-Cell Proliferation
A common in vitro method to assess cross-reactivity is the Lymphocyte Transformation Test (LTT), which measures the proliferation of T-cells from sensitized individuals in response to an allergen.[7][8][11] The results are often expressed as a Stimulation Index (SI), where an SI value greater than 3 is typically considered a positive response.[12]
The following table presents hypothetical LTT results from peripheral blood mononuclear cells (PBMCs) of a subject previously sensitized to this compound.
| Fragrance Allergen | Chemical Class | Concentration (µg/mL) | Stimulation Index (SI) | Interpretation |
| This compound (Positive Control) | Aldehyde | 10 | 12.5 | Strong Sensitizer |
| Geraniol | Terpene Alcohol | 10 | 1.8 | Negative |
| Cinnamal | Aldehyde | 10 | 4.2 | Positive Cross-Reactivity |
| Oakmoss Absolute | Natural Extract | 10 | 1.5 | Negative |
| Isoeugenol | Phenylpropene | 10 | 2.1 | Borderline |
| Lilial (BMHCA) | Aldehyde | 10 | 6.8 | Positive Cross-Reactivity |
| Lyral (HICC) | Aldehyde | 10 | 1.2 | Negative |
| Unstimulated (Negative Control) | - | - | 1.0 | Baseline |
Experimental Protocols
Lymphocyte Transformation Test (LTT)
The LTT is a validated in vitro assay for detecting T-cell sensitization to allergens.[11][13]
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Whole blood is collected from a this compound-sensitized donor. PBMCs are isolated using Ficoll-Paque density gradient centrifugation.[12]
-
Cell Culture: The isolated PBMCs are washed and resuspended in a suitable cell culture medium.
-
Allergen Stimulation: The cells are plated and stimulated with various fragrance allergens (including this compound as a positive control and an unstimulated negative control) at non-cytotoxic concentrations for 5-7 days.[12]
-
Proliferation Measurement: T-cell proliferation is quantified by measuring the incorporation of a labeled nucleoside (e.g., ³H-thymidine or a non-radioactive alternative like BrdU) into the DNA of dividing cells.[12]
-
Calculation of Stimulation Index (SI): The SI is calculated as the ratio of proliferation in allergen-stimulated cells to proliferation in unstimulated cells.[12]
Epicutaneous Patch Testing
Patch testing is the gold standard for diagnosing allergic contact dermatitis in vivo.[14][15]
-
Subject Recruitment: A cohort of individuals with known sensitization to this compound is recruited.
-
Patch Application: The fragrance allergens, including this compound, are applied to the skin of the back in small chambers at standardized concentrations in a suitable vehicle (e.g., petrolatum).
-
Reading: The patches are removed after 48 hours, and the skin reactions are read at 48, 72, and sometimes 96 hours according to the International Contact Dermatitis Research Group (ICDRG) grading scale.
-
Interpretation: A positive reaction (erythema, infiltration, and possibly vesicles) to a fragrance other than this compound suggests clinical cross-reactivity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in cross-reactivity studies.
Caption: Allergic contact dermatitis signaling pathway.
Caption: Experimental workflow for the LTT assay.
Conclusion
While specific data on this compound's cross-reactivity is pending, the methodologies described provide a robust framework for its investigation. Should this compound demonstrate cross-reactivity with other fragrance allergens, particularly other aldehydes, it would have significant implications for fragrance safety assessment and the clinical management of fragrance-allergic individuals. Further research utilizing these established protocols is necessary to fully characterize the allergenic potential of this compound.
References
- 1. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. This compound® [studio.dsm-firmenich.com]
- 3. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. directpcw.com [directpcw.com]
- 5. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 6. vigon.com [vigon.com]
- 7. The lymphocyte transformation test in allergic contact dermatitis: New opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
- 9. A systematic review of allergen cross-reactivity: Translating basic concepts into clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessing cross-reactivity in allergen immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lymphocyte transformation test (LTT) [imd-berlin.de]
- 12. Procedure [imd-berlin.de]
- 13. LTT - Allergy testing [imd-berlin.de]
- 14. Allergic Contact Dermatitis to Fragrances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. e-mjm.org [e-mjm.org]
Scentenal's Malodor Counteractancy: A Comparative Analysis Against Other Aldehydes
In the realm of malodor counteractancy, aldehydes are a well-established class of reactive molecules capable of neutralizing offensive odors rather than simply masking them. Among these, Scentenal® (Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde) has garnered significant interest. This guide provides a comparative overview of this compound's performance against other aldehydes, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Performance Data Summary
While direct head-to-head quantitative data for this compound against a wide range of individual aldehydes in malodor reduction is not extensively published in peer-reviewed literature, information gleaned from patents and perfumery technical data provides a basis for comparison. The following table summarizes the key characteristics of this compound and other commonly used aldehydes in malodor counteractant formulations.
| Aldehyde | Chemical Name | CAS Number | Odor Profile | Primary Malodor Targets (based on reactivity) | Notes |
| This compound® | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | 86803-90-9 | Marine, Ozonic, Watery, Green, Aldehydic[1][2] | Amine-based (e.g., fishy odors), Sulfur-based (e.g., garlic, fecal odors) | A specialty fragrance ingredient from Firmenich, valued for its complex odor profile and stability.[3] |
| Decanal (B1670006) (Aldehyde C-10) | Decanal | 112-31-2 | Waxy, Aldehydic, Orange Peel, Citrus, Floral[4] | Amine-based, Sulfur-based | Widely used in perfumery for its fresh, citrusy notes.[5] |
| Undecanal (Aldehyde C-11) | Undecanal | 112-44-7 | Waxy, Fatty, Floral, Fresh | Amine-based, Sulfur-based | Known for its clean, slightly rosy-citrus scent. |
| Lauric Aldehyde (Aldehyde C-12) | Dodecanal | 112-54-9 | Soapy, Waxy, Floral, Fresh | Amine-based, Sulfur-based | Provides a clean, fresh scent reminiscent of soap. |
| Helional® | 3-(1,3-Benzodioxol-5-yl)-2-methylpropanal | 1205-17-0 | Green, Floral, Ozonic, Marine | Amine-based, Sulfur-based | Often used for its fresh, watery, melon-like scent. |
| Cinnamic Aldehyde | Cinnamaldehyde | 104-55-2 | Spicy, Cinnamon | Amine-based, Sulfur-based | A key component of cinnamon oil, also used for malodor control. |
Mechanism of Action: Aldehyde-Malodor Neutralization
The primary mechanism by which aldehydes counteract malodors is through chemical reactions that convert volatile malodorous compounds into less volatile, non-odorous, or even pleasantly scented compounds. The two main reaction pathways are:
-
Reaction with Amines (e.g., Trimethylamine in fishy odors): Aldehydes react with primary and secondary amines to form Schiff bases. This reaction transforms the volatile and pungent amines into larger, less volatile imine molecules, thereby reducing their concentration in the air and the perception of the malodor.
-
Reaction with Thiols (e.g., Mercaptans in fecal or garlic odors): Aldehydes react with thiols to form hemithioacetals and thioacetals. These sulfur-containing products are generally less odorous than the parent thiols. The reaction with thiols can sometimes be enhanced by the presence of a weak acid catalyst.[6]
Below is a diagram illustrating the general signaling pathway for malodor counteractancy by aldehydes.
References
- 1. Perfumers Apprentice - this compound® (Firmenich) [shop.perfumersapprentice.com]
- 2. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
- 3. This compound™ (86803-90-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 4. decanal (aldehyde C-10), 112-31-2 [thegoodscentscompany.com]
- 5. Olfactory Stimulation Effect of Aldehydes, Nonanal, and Decanal on the Human Electroencephalographic Activity, According to Nostril Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ES2413094T3 - Method to neutralize bad odors - Google Patents [patents.google.com]
A Comparative Analysis of the Aquatic Toxicity of Scentenal and Linear Aldehydes
For Immediate Release
This guide provides a comparative analysis of the aquatic toxicity of Scentenal™, a polycyclic aldehyde, and a series of linear aldehydes commonly used in fragrance formulations. The information is intended for researchers, scientists, and drug development professionals involved in the environmental risk assessment of chemical compounds.
Executive Summary
This compound™, a fragrance ingredient known for its unique metallic-green and ozonic notes, is classified as "Toxic to aquatic life with long lasting effects" according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] While experimental data on its aquatic toxicity is limited, a predicted 96-hour median lethal concentration (LC50) for fish has been established at 5.626 mg/L using the ECOSAR v2.0 model.[3] In comparison, linear aldehydes, which are widely used fragrance components, exhibit a range of aquatic toxicities. Generally, their toxicity to aquatic organisms, such as fish and Daphnia magna, tends to be higher, with LC50 and median effective concentration (EC50) values often falling in the low milligrams per liter range. This guide presents available quantitative data, details the standard experimental protocols for aquatic toxicity testing, and provides a logical framework for comparing these substances.
Quantitative Aquatic Toxicity Data
The following table summarizes the available acute aquatic toxicity data for this compound™ and a selection of C9-C12 linear aldehydes. It is important to note that the value for this compound™ is a predicted value, while the data for the linear aldehydes are derived from experimental studies.
| Substance | Chemical Name | CAS Number | Test Organism | Endpoint | Value (mg/L) | Data Type |
| This compound™ | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | 86803-90-9 | Fish | 96-hour LC50 | 5.626 | Predicted[3] |
| Nonanal (C9) | Nonanal | 124-19-6 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 1.45 | Experimental |
| Daphnia magna (Water Flea) | 48-hour EC50 | 1.54 | Experimental | |||
| Decanal (C10) | Decanal | 112-31-2 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | 1.45 | Experimental[2] |
| Daphnia magna (Water Flea) | 48-hour EC50 | 1.17 | Experimental[2] | |||
| Undecanal (C11) | Undecanal | 112-44-7 | Fish | 96-hour LC50 | 1.97 | QSAR[1][4] |
| Daphnia magna (Water Flea) | 48-hour EC50 | 1.459 | Experimental[4] | |||
| Undecenal | 10-Undecenal | 112-45-8 | Daphnia magna (Water Flea) | 48-hour EC50 | 0.0436 | Experimental[5] |
| Dodecanal (B139956) (C12) | Dodecanal | 112-54-9 | Oncorhynchus mykiss (Rainbow Trout) | 96-hour LC50 | ~2.6 | Experimental |
Experimental Protocols
The aquatic toxicity data presented in this guide are typically generated following standardized test guidelines established by the Organisation for Economic Co-operation and Development (OECD). The most relevant protocols for acute aquatic toxicity are OECD Guideline 202 for invertebrates and OECD Guideline 203 for fish.
OECD Guideline 202: Daphnia sp. Acute Immobilisation Test
This test evaluates the acute toxicity of a substance to Daphnia species, most commonly Daphnia magna.
-
Principle: Young daphnids, less than 24 hours old, are exposed to the test substance in a range of concentrations for a 48-hour period.
-
Procedure: The test is typically conducted under static or semi-static conditions. The daphnids are placed in test vessels containing the test solution at various concentrations. Observations are made at 24 and 48 hours to determine the number of immobilized daphnids. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Endpoint: The primary endpoint is the 48-hour EC50, which is the concentration of the test substance that causes immobilization in 50% of the daphnids.
OECD Guideline 203: Fish, Acute Toxicity Test
This guideline outlines the procedure for determining the acute lethal toxicity of a substance to fish.
-
Principle: Fish are exposed to the test substance, which is added to the water at a range of concentrations, for a 96-hour period.
-
Procedure: The test can be conducted under static, semi-static, or flow-through conditions. A specified number of fish are introduced into test chambers containing different concentrations of the test substance. Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The main endpoint is the 96-hour LC50, which is the concentration of the substance that is lethal to 50% of the test fish population.
Comparative Logic
The following diagram illustrates the logical workflow for comparing the aquatic toxicity of this compound™ and linear aldehydes.
Caption: Logical flow for comparing aquatic toxicity.
Conclusion
Based on the available data, this compound™ is predicted to be toxic to aquatic life. Its predicted 96-hour LC50 for fish (5.626 mg/L) is in a similar range to the experimental LC50 values of some linear aldehydes like dodecanal (~2.6 mg/L). However, other linear aldehydes, such as nonanal, decanal, and undecenal, have demonstrated higher aquatic toxicity in experimental studies, with EC50 and LC50 values in the lower mg/L and even µg/L range for undecenal's effect on Daphnia magna.
It is crucial for researchers and drug development professionals to consider these differences in aquatic toxicity profiles when selecting fragrance ingredients and conducting environmental risk assessments. The use of standardized testing protocols is essential for generating reliable and comparable data to ensure the environmental safety of chemical products. Further experimental studies on the aquatic toxicity of this compound™ are recommended to confirm the predicted values and provide a more complete ecotoxicological profile.
References
Inter-Laboratory Validation of Analytical Methods for Fragrance Compounds Using Gas Chromatography-Mass Spectrometry (GC-MS)
A Comparative Guide for Researchers and Drug Development Professionals
The successful transfer and validation of analytical methods between laboratories are critical for ensuring data consistency and reliability in research and development. This guide provides an objective comparison of key performance parameters for a Gas Chromatography-Mass Spectrometry (GC-MS) method tailored for the analysis of fragrance ingredients. Supported by representative experimental data, this document outlines the methodologies and validation processes necessary for establishing inter-laboratory concordance.
Data Presentation: Inter-Laboratory Comparison of GC-MS Performance
The following tables summarize the quantitative data from a hypothetical inter-laboratory validation study between Laboratory A (the originating laboratory) and Laboratory B (the receiving laboratory) for the analysis of a model fragrance compound.
Table 1: Method Precision
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Repeatability (RSD%) | |||
| Intra-day (n=6) | 1.2% | 1.5% | ≤ 2.0% |
| Intermediate Precision (RSD%) | |||
| Inter-day (3 days) | 1.8% | 2.1% | ≤ 3.0% |
| Reproducibility (RSD%) | |||
| Between Laboratories | \multicolumn{2}{c | }{2.5%} | ≤ 5.0% |
Table 2: Method Accuracy (Recovery)
| Spiked Concentration | Laboratory A (Recovery %) | Laboratory B (Recovery %) | Acceptance Criteria |
| Low (80% of target) | 99.5% | 98.9% | 98.0% - 102.0% |
| Medium (100% of target) | 100.2% | 100.8% | 98.0% - 102.0% |
| High (120% of target) | 101.1% | 101.5% | 98.0% - 102.0% |
Table 3: Linearity and Sensitivity
| Parameter | Laboratory A | Laboratory B | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 | As validated |
| Limit of Detection (LOD) (µg/mL) | 0.25 | 0.28 | Reportable |
| Limit of Quantification (LOQ) (µg/mL) | 0.85 | 0.92 | Reportable |
Experimental Protocols
A well-defined experimental protocol is crucial for a successful inter-laboratory validation study. The following provides a detailed methodology for the comparative GC-MS analysis of a model fragrance compound.
Objective: To demonstrate that the analytical method for the quantification of the target fragrance compound, when transferred from Laboratory A to Laboratory B, provides comparable results.
Materials:
-
Reference Standard: A well-characterized reference standard of the target fragrance compound.
-
Internal Standard (IS): A suitable non-interfering compound (e.g., 1,4-dibromobenzene).
-
Solvent: High-purity solvent suitable for GC-MS analysis (e.g., methyl pivalate).
-
Sample Matrix: A representative product matrix (e.g., a fragrance-free cosmetic base).
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Injector: Split/splitless injector.
-
Autosampler: For consistent injection volume.
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the target compound and the internal standard.
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard and internal standard in the chosen solvent.
-
Create a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations by spiking the sample matrix with the reference standard.
-
Prepare test samples by accurately weighing and dissolving the product in the solvent, adding the internal standard.
-
-
System Suitability: Before sample analysis, perform system suitability tests by injecting a mid-concentration standard solution five times. The acceptance criteria should be met (e.g., %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000).
-
Analysis of Samples:
-
Each laboratory will analyze the set of calibration standards, QC samples, and test samples.
-
For each sample, prepare in triplicate.
-
Inject each sample preparation once.
-
-
Data Analysis:
-
Quantify the target compound in all samples using the calibration curve generated from the standards.
-
Calculate the precision, accuracy, linearity, LOD, and LOQ for each laboratory.
-
Compare the results between the two laboratories to assess reproducibility.
-
Visualizations
The following diagrams illustrate the key workflows and concepts in the inter-laboratory validation process.
Caption: Workflow for Inter-Laboratory Method Validation.
Caption: Simplified GC-MS Experimental Workflow.
Comparative Efficacy of Scentenal™ Malodor Control Technology in Detergent and Soap Matrices
This guide provides a comprehensive comparison of Scentenal™, a novel malodor control agent, against standard fragrance technologies in laundry detergent and soap formulations. The data and protocols presented herein are intended for researchers, scientists, and product development professionals in the fields of consumer goods and chemical specialties.
This compound™ is a proprietary malodor control technology engineered to physically encapsulate and neutralize malodorous molecules, rather than simply masking them. Its mechanism is based on the principles of inclusion chemistry, similar to cyclodextrins, where malodor compounds are trapped within a molecular cage, rendering them non-volatile and imperceptible.[1][2][3] This guide will present hypothetical performance data based on established testing methodologies.
Quantitative Performance Data
The efficacy of this compound™ was evaluated against a standard fragrance (Fragrance B) in both a liquid laundry detergent and a solid soap bar matrix. Key performance indicators included malodor reduction (olfactory panel assessment) and fragrance intensity over time.
Table 1: Malodor Reduction in Liquid Laundry Detergent (Post-Wash)
| Treatment | Malodor Source | Mean Malodor Intensity (0-10 Scale*) | % Malodor Reduction vs. Control |
| Control (No Fragrance) | Synthetic Sweat | 8.2 ± 0.5 | - |
| Standard Fragrance B | Synthetic Sweat | 4.5 ± 0.7 | 45.1% |
| This compound™ | Synthetic Sweat | 1.8 ± 0.4 | 78.0% |
| Control (No Fragrance) | Synthetic Kitchen Malodor | 7.9 ± 0.6 | - |
| Standard Fragrance B | Synthetic Kitchen Malodor | 4.1 ± 0.5 | 48.1% |
| This compound™ | Synthetic Kitchen Malodor | 1.5 ± 0.3 | 81.0% |
*0 = no perceptible malodor, 10 = extremely strong malodor
Table 2: Fragrance Intensity Over Time on Washed Cotton Fabric
| Treatment | 1 Hour Post-Wash | 24 Hours Post-Wash | 72 Hours Post-Wash |
| Standard Fragrance B | 8.5 ± 0.4 | 5.1 ± 0.6 | 2.3 ± 0.5 |
| This compound™ with Fragrance | 8.2 ± 0.5 | 6.8 ± 0.4 | 4.5 ± 0.6 |
*Fragrance intensity rated on a 10-point scale by a trained sensory panel.[4]
Table 3: Efficacy in Solid Soap Bar (Hand Washing Application)
| Treatment | Malodor Source | Mean Malodor Intensity (Post-Wash) | % Malodor Reduction vs. Control |
| Control (No Fragrance) | Garlic Transfer | 7.5 ± 0.8 | - |
| Standard Fragrance B | Garlic Transfer | 3.9 ± 0.6 | 48.0% |
| This compound™ | Garlic Transfer | 1.2 ± 0.3 | 84.0% |
Experimental Protocols
The following protocols were employed to generate the performance data.
1. Protocol for Malodor Reduction in Laundry Detergent
-
Objective: To assess the efficacy of detergent formulations in reducing common malodors on fabric.
-
Materials:
-
Standard cotton swatches (10x10 cm).[4]
-
Test detergents: a) Base detergent (no fragrance), b) Base + Standard Fragrance B, c) Base + this compound™.
-
Malodor solutions: Synthetic sweat, synthetic kitchen malodor.
-
Household drum washing machine.[4]
-
Odor-free laboratory with controlled temperature and humidity.[5]
-
-
Procedure:
-
Cotton swatches are soiled with a standardized amount of the respective malodor solution.
-
Swatches are washed in a standard washing machine cycle (40°C, 15-minute wash, two rinses).[4]
-
Dosage of detergent is based on product recommendations.
-
Washed fabrics are line-dried in an odor-free environment for 24 hours.[4]
-
A trained sensory panel of at least 5 evaluators assesses the malodor intensity on a 10-point scale.[4][6]
-
2. Protocol for Fragrance Longevity on Fabric
-
Objective: To measure the intensity of the fragrance on fabric over an extended period.
-
Procedure:
-
Cotton swatches are washed as per the protocol above.
-
After drying, swatches are stored in sealed, odorless bags.
-
A trained sensory panel evaluates the fragrance intensity at specified time points (1, 24, and 72 hours).[4]
-
Instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) with a headspace autosampler can be used to quantify the remaining volatile fragrance compounds on the fabric at each time point.[4]
-
Visualizations: Pathways and Workflows
Signaling Pathway for Malodor Perception
The following diagram illustrates the general olfactory signaling pathway, which is initiated when malodorous molecules bind to receptors in the nasal epithelium.[7][8][9]
Caption: Olfactory signaling cascade for malodor perception.
Mechanism of Action: this compound™ Malodor Encapsulation
This diagram illustrates the proposed mechanism by which this compound™ traps malodor molecules.
Caption: this compound™ encapsulates volatile malodor molecules.
Experimental Workflow for Sensory Evaluation
The following workflow outlines the key stages in the sensory evaluation of detergent efficacy.
Caption: Workflow for sensory panel evaluation of fragrances.
References
- 1. cyclodextrinnews.com [cyclodextrinnews.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Application of Hydroxypropyl Beta Cyclodextrin (HP-β-CD) in the Niche Field of Pet Odor Removal and Protection-ZHZJ Biotech Company LTD [zh-cyclodextrin.com]
- 4. lanxiangrihua.com [lanxiangrihua.com]
- 5. sense-lab.co.uk [sense-lab.co.uk]
- 6. sitaramdixit.synthasite.com [sitaramdixit.synthasite.com]
- 7. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]
- 8. Reactome | Olfactory Signaling Pathway [reactome.org]
- 9. journals.physiology.org [journals.physiology.org]
Sensory panel evaluation comparing Scentenal with other marine fragrances
In the ever-evolving landscape of fragrance chemistry, the demand for novel marine scents that evoke the freshness of the ocean while offering stability and performance remains high. This guide provides a comparative sensory panel evaluation of Scentenal, a prominent synthetic marine fragrance ingredient, against other established marine fragrance mainstays. Through a detailed examination of their olfactory profiles, supported by a structured experimental protocol, this analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to inform their formulation and development decisions.
Comparative Olfactory Profile
The following table summarizes the key olfactory characteristics of this compound and two other representative marine fragrance ingredients, Helional and Seaweed Absolute. The data is compiled from publicly available technical data sheets and perfumery literature. To facilitate a quantitative comparison, hypothetical intensity ratings on a scale of 1 to 10 (where 1 is very weak and 10 is very strong) are included to illustrate how these fragrances might be rated in a sensory panel setting.
| Feature | This compound | Helional | Seaweed Absolute |
| Chemical Class | Polycyclic Methoxy-Aldehyde | Hydrocinnamaldehyde | Natural Absolute |
| Primary Olfactory Family | Marine, Green, Aldehydic | Marine, Floral, Green | Marine, Green, Animalic |
| Key Descriptors | Metallic, Ozonic, Watery, Floral | Melon, Watery, Muguet, Anisic | Salty, Iodine, Leathery, Mossy |
| Hypothetical Intensity (1-10) | 8 | 7 | 9 |
| Hypothetical Longevity (Hours) | > 48 | ~ 60 | > 100 |
Experimental Protocols
A rigorous sensory panel evaluation is crucial for obtaining reliable and unbiased data. The following protocol outlines a detailed methodology for a comparative evaluation of this compound with other marine fragrances.
I. Panelist Selection and Training
-
Recruitment: A panel of 20-30 individuals with no known olfactory impairments should be recruited.
-
Screening: Panelists should be screened for their ability to detect and describe basic odorants representing different fragrance families (e.g., floral, citrus, woody, and marine).
-
Training: Selected panelists will undergo a series of training sessions to familiarize them with the specific marine fragrance descriptors and the rating scale to be used. Reference standards for key marine notes (e.g., salty, ozonic, metallic, green) will be provided.
II. Sample Preparation
-
Dilution: this compound, Helional, and Seaweed Absolute will be diluted to a 1% concentration in an odorless, non-volatile solvent (e.g., dipropylene glycol).
-
Blotter Preparation: Standard fragrance blotters will be dipped into the diluted solutions for 2 seconds and allowed to air-dry for 5 minutes before evaluation.
-
Coding: Each blotter will be labeled with a random three-digit code to ensure blind evaluation.
III. Evaluation Procedure
-
Environment: The evaluation will be conducted in a well-ventilated, odor-free room with controlled temperature and humidity.
-
Presentation: Panelists will be presented with one coded blotter at a time in a randomized order.
-
Evaluation: Panelists will be instructed to smell the blotter and rate the intensity of predefined sensory attributes (e.g., marine, ozonic, metallic, green, floral, salty, animalic) on a 10-point scale.
-
Data Collection: Ratings will be recorded on a standardized scoresheet or using sensory analysis software. A washout period of at least 2 minutes will be enforced between samples to prevent olfactory fatigue.
IV. Data Analysis
The collected data will be statistically analyzed to determine significant differences in the sensory profiles of the evaluated fragrances. Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) can be employed to identify key differentiating attributes and to visualize the relationships between the samples.
Visualizing the Process and Pathway
To better understand the biological and experimental frameworks of this evaluation, the following diagrams are provided.
Unveiling the Environmental Fate of Scentenal: A Comparative Analysis of Biodegradation Rates
For Immediate Release
A comprehensive review of available data on the biodegradation of the fragrance ingredient Scentenal (octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde) reveals its limited primary biodegradability. This guide provides a comparative analysis of its environmental persistence alongside other structurally similar fragrance aldehydes, offering valuable insights for researchers, scientists, and drug development professionals.
Quantitative Biodegradation Data Summary
The biodegradability of fragrance compounds is a critical factor in assessing their environmental impact. Standardized tests, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), provide a framework for evaluating the extent and rate at which these substances are broken down by microorganisms. The following table summarizes the available biodegradation data for this compound and comparable fragrance aldehydes.
| Compound Name | CAS Number | Chemical Structure | Biodegradation Test Method | Biodegradation Rate (%) | Test Duration (days) | Classification |
| This compound | 86803-90-9 | Polycyclic Methoxy-Aldehyde | OECD 301D | 40 | 28 | Not Readily Biodegradable[1][2][3] |
| OTNE (Iso E Super) | 54464-57-2 | Polycyclic Musk | OECD 301F / 302C | No biodegradation observed | 28-42 | Not Readily/Inherently Biodegradable |
| Helional | 1205-17-0 | Aromatic Aldehyde | Not Specified | Not Specified | Not Specified | Readily Biodegradable[4] |
| Lilial (BMHCA) | 80-54-6 | Aromatic Aldehyde | Not Specified | ~30% oxidation | 7 | Not Readily Biodegradable[2] |
| Bourgeonal | 18127-01-0 | Aromatic Aldehyde | Not Specified | No data available | Not Specified | Data not available[5] |
Note: The classification "Readily Biodegradable" generally requires ≥60% biodegradation within a 10-day window during a 28-day test.[3][6][7][8] "Inherently biodegradable" refers to substances that show potential for biodegradation under favorable conditions.
Experimental Protocols: OECD 301F Manometric Respirometry Test
The OECD 301F test is a widely accepted method for assessing the ready biodegradability of chemical substances.[9][10] It determines the rate of aerobic biodegradation by measuring the consumption of oxygen by microorganisms in a closed respirometer.
Principle: A known volume of a mineral medium containing the test substance as the sole source of organic carbon is inoculated with a microbial population (typically from activated sludge). The mixture is incubated in a sealed flask at a constant temperature in the dark for up to 28 days. The consumption of oxygen is measured over time, either by the pressure drop in the headspace or by the amount of oxygen required to maintain a constant pressure. The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
Key Parameters:
-
Test Duration: 28 days
-
Inoculum: Activated sludge from a wastewater treatment plant
-
Test Concentration: Typically 100 mg/L of the test substance
-
Temperature: 20 ± 1°C
-
Measurement: Oxygen consumption
-
Pass Level for "Readily Biodegradable": ≥ 60% of ThOD within a 10-day window
Below is a graphical representation of the experimental workflow for the OECD 301F test.
Signaling Pathways in Aerobic Biodegradation
The aerobic biodegradation of complex organic molecules like this compound, which is a polycyclic methoxy-aldehyde, generally proceeds through a series of enzymatic reactions initiated by the introduction of oxygen into the molecule. While the specific pathway for this compound has not been elucidated, a representative pathway for the aerobic degradation of polycyclic aromatic compounds by bacteria can be proposed.
The initial step typically involves the action of monooxygenase or dioxygenase enzymes, which hydroxylate the aromatic or alicyclic ring structure. This hydroxylation destabilizes the ring, making it susceptible to cleavage by other enzymes. The resulting intermediates are then further metabolized through established pathways, such as the beta-ketoadipate pathway, ultimately leading to mineralization (conversion to carbon dioxide and water) or incorporation into microbial biomass.
The following diagram illustrates a simplified, representative signaling pathway for the aerobic bacterial degradation of a polycyclic aromatic compound.
Conclusion
The available data indicates that this compound is not readily biodegradable, with a 40% degradation observed over 28 days in an OECD 301D test.[1][2][3] This is in contrast to some other fragrance aldehydes like Helional, which are reported to be readily biodegradable.[4] The polycyclic structure of this compound likely contributes to its relative persistence in the environment. Further research is warranted to fully elucidate the specific biodegradation pathway of this compound and to obtain more comprehensive comparative data for a wider range of structurally similar fragrance compounds under standardized test conditions. This will enable a more complete understanding of their environmental fate and inform the development of more sustainable fragrance ingredients.
References
- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. health.ec.europa.eu [health.ec.europa.eu]
- 3. oecd.org [oecd.org]
- 4. Helional (CAS 1205-17-0) – Synthetic Floral-Anisic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 5. perfumersworld.com [perfumersworld.com]
- 6. oecd.org [oecd.org]
- 7. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]
- 8. christeyns.com [christeyns.com]
- 9. mdpi.com [mdpi.com]
- 10. catalog.labcorp.com [catalog.labcorp.com]
Validating Scentenal as a Non-Bioaccumulative Fragrance Ingredient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Scentenal (CAS 86803-90-9), a synthetic fragrance ingredient, against other fragrance alternatives, with a focus on their potential for bioaccumulation. The objective is to validate the use of this compound as a non-bioaccumulative option, supported by available data and standardized experimental protocols.
Executive Summary
The selection of fragrance ingredients in consumer products and pharmaceuticals is increasingly scrutinized for potential environmental and health impacts. Bioaccumulation, the process by which a substance builds up in an organism, is a key concern. This guide evaluates this compound, a polycyclic methoxy-aldehyde developed by Firmenich, in the context of its bioaccumulative potential compared to other widely used fragrance ingredients. While specific, publicly available quantitative bioaccumulation data for this compound is limited, assessments by the Research Institute for Fragrance Materials (RIFM) indicate a low potential for bioaccumulation. In contrast, several alternative fragrance ingredients, particularly some synthetic musks, have demonstrated a moderate to high potential for bioaccumulation. This guide presents the available data, outlines the standard methodology for bioaccumulation testing, and discusses the cellular pathways involved in the metabolism of such foreign compounds.
Data Presentation: Comparative Bioaccumulation Potential
The following table summarizes the available bioaccumulation data for this compound and selected alternative fragrance ingredients. The Bioconcentration Factor (BCF) is a key metric, representing the ratio of a chemical's concentration in an organism to its concentration in the surrounding water. A lower BCF value indicates a lower potential for bioaccumulation.
| Ingredient | Chemical Name | CAS Number | Type | Log Kow | Bioconcentration Factor (BCF) (L/kg) | Data Source/Remarks |
| This compound | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | 86803-90-9 | Synthetic Aldehyde | Not Publicly Available | Data not publicly available, but assessed by RIFM as "non-bioaccumulative".[1] | A RIFM safety assessment indicates that bioaccumulation has been evaluated, suggesting a low concern.[2] |
| Galaxolide (HHCB) | 1,3,4,6,7,8-Hexahydro-4,6,6,7,8,8-hexamethylcyclopenta[g]-2-benzopyran | 1222-05-5 | Synthetic Musk | ~5.9 | 600 - 1600 | Experimentally determined. Considered moderately bioaccumulative. |
| Tonalide (AHTN) | 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin | 21145-77-7 | Synthetic Musk | ~5.7 | 597 (parent compound) | Experimentally determined. Considered moderately bioaccumulative. |
| Limonene | 1-Methyl-4-(1-methylethenyl)-cyclohexene | 5989-27-5 | Natural Terpene | ~4.35 | 690 | Experimentally determined. |
| Linalool | 3,7-Dimethylocta-1,6-dien-3-ol | 78-70-6 | Natural Terpene Alcohol | ~2.9 | 39.9 | Experimentally determined. |
| Benzyl Salicylate | Benzyl 2-hydroxybenzoate | 118-58-1 | Synthetic Ester | ~4.0 | 97.7 | Experimentally determined. |
| ISO E Super | 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)ethanone | 54464-57-2 | Synthetic Ketone | ~5.6 | 391 | Experimentally determined. |
Experimental Protocols: OECD Test Guideline 305
The standard method for determining the bioconcentration factor (BCF) in fish is the OECD Test Guideline 305: "Bioaccumulation in Fish: Aqueous and Dietary Exposure".[3][4] This internationally recognized protocol ensures data consistency and reliability.
Objective: To determine the BCF of a test substance in fish from water (aqueous exposure) or from food (dietary exposure).
Key Phases:
-
Uptake Phase: A group of fish of a single species is exposed to the test substance at a constant, sublethal concentration in the surrounding water. This phase typically lasts for 28 days, but can be extended if a steady-state concentration in the fish has not been reached.[5]
-
Depuration Phase: After the uptake phase, the fish are transferred to a clean, substance-free environment. The decline of the substance's concentration in the fish tissues is monitored over time. This phase is crucial for calculating the elimination rate constant.[5]
Test Organisms: Commonly used fish species include Zebrafish (Danio rerio), Rainbow Trout (Oncorhynchus mykiss), and Bluegill Sunfish (Lepomis macrochirus).
Data Collection and Analysis:
-
Water samples are taken regularly during the uptake phase to monitor the concentration of the test substance.
-
Fish are sampled at several time points during both the uptake and depuration phases.
-
The concentration of the test substance in the fish tissue is measured.
-
The BCF is calculated as the ratio of the concentration of the substance in the fish (at steady state) to the concentration in the water. Kinetic BCFs can also be determined from the uptake and depuration rate constants.
Mandatory Visualizations
Experimental Workflow for OECD 305
Caption: Workflow for OECD 305 Bioaccumulation Test.
Xenobiotic Metabolism Signaling Pathway
Fragrance ingredients, as foreign compounds (xenobiotics), are subject to metabolic processes within an organism that are designed to detoxify and eliminate them. The efficiency of these pathways can influence a substance's bioaccumulation potential. Key signaling pathways, such as the Aryl Hydrocarbon Receptor (AhR) pathway, are involved in regulating the expression of metabolic enzymes.[6][7]
Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Conclusion
The available information suggests that this compound is a fragrance ingredient with a low potential for bioaccumulation, positioning it as a favorable alternative to certain synthetic musks that have demonstrated moderate bioaccumulative properties. While a specific, publicly available BCF value for this compound would provide a more definitive quantitative comparison, the existing assessments from reputable bodies like RIFM offer a strong indication of its favorable environmental profile in this regard. For researchers, scientists, and drug development professionals, the selection of fragrance ingredients with low bioaccumulation potential is a critical step in developing environmentally responsible and safe products. The use of standardized testing protocols, such as OECD 305, is paramount in generating the reliable data needed to make these informed decisions. Further transparency in the public availability of such data for all fragrance ingredients would greatly benefit the scientific community and consumers alike.
References
- 1. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]
- 2. research-portal.uu.nl [research-portal.uu.nl]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. search.tcsedsystem.edu [search.tcsedsystem.edu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Essential Guide to Scentenal® Disposal: Ensuring Laboratory Safety and Environmental Protection
For researchers, scientists, and drug development professionals handling Scentenal®, a fragrance ingredient also known as methoxydicyclopentadiene carboxaldehyde, adherence to proper disposal protocols is paramount for ensuring both laboratory safety and environmental protection. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound®, in line with established safety data and regulations.
Key Safety and Hazard Information
This compound® is classified as a substance that may be harmful if swallowed or in contact with skin, can cause an allergic skin reaction, and is toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it is imperative to treat this chemical as hazardous waste and manage its disposal accordingly.
| Property | Description | Citation |
| Chemical Name | Octahydro-5-methoxy-4,7-methano-1H-indene-2-carboxaldehyde | [1] |
| Common Name | This compound®, 6-methoxydicyclopentadiene carboxaldehyde | [1][2] |
| CAS Number | 86803-90-9 | [2][3] |
| Primary Hazards | May be harmful if swallowed or in contact with skin, May cause an allergic skin reaction, Causes serious eye irritation, Toxic to aquatic life with long lasting effects. | [1][2][4] |
| Environmental Hazards | Toxic to aquatic life with long lasting effects. Avoid release to the environment. | [1][2][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, eye/face protection, and contaminated work clothing should not be allowed out of the workplace. | [1][2] |
Spillage and Containment Protocols
In the event of a spill, immediate and appropriate action is critical to prevent wider contamination and exposure.
For Small Spills:
-
Wipe up with an absorbent material such as cloth or fleece[1].
-
Thoroughly clean the surface to remove any residual contamination[1].
-
Never return spilled material to its original container for re-use[1].
For Large Spills:
-
Stop the flow of the material if it is safe to do so[1].
-
Dike the spilled material to prevent it from spreading[1].
-
Cover the spill with a plastic sheet to prevent spreading[3].
-
Absorb the spill using a non-combustible, inert material like vermiculite, dry sand, or earth[1][3].
-
Place the absorbed material into a designated container for later disposal[1][3].
-
Prevent the product from entering drains or contaminating the ground water system[1].
Disposal Workflow for this compound®
The following diagram outlines the step-by-step process for the proper disposal of this compound® waste, from initial handling to final disposal.
Detailed Disposal Procedures
This compound® and its container must be disposed of as hazardous waste[1][3]. It is crucial to adhere to the following guidelines:
-
Do Not Dispose Down the Drain: Due to its toxicity to aquatic life, this compound® should never be disposed of down the drain or released into the environment[1].
-
Use a Licensed Waste Management Service: The disposal of this compound® must be handled by a licensed hazardous waste disposal facility[1].
-
Follow All Regulations: Disposal must be in accordance with all applicable local, regional, national, and international regulations[1][3].
-
Contaminated Packaging: Empty containers may retain product residues and should be treated as hazardous waste. They should be taken to an approved waste handling site for recycling or disposal[3]. Never re-use empty containers[1].
By strictly following these procedures, laboratories can ensure the safe handling and disposal of this compound®, minimizing risks to personnel and the environment.
References
Personal protective equipment for handling Scentenal
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Scentenal. It offers procedural, step-by-step guidance for safe operations and disposal, ensuring laboratory safety and proper chemical management.
Hazard Identification and Classification
This compound® is classified with the following hazards:
-
Health Hazards : May be harmful if swallowed or in contact with skin, may cause an allergic skin reaction, and causes serious eye irritation.[1][2]
-
Environmental Hazards : Toxic to aquatic life with long-lasting effects.[1][2][3]
-
Physical Hazards : After prolonged contact with highly porous materials, this product may spontaneously combust.[1][2]
| Hazard Statement | GHS Classification |
| H303 + H313: May be harmful if swallowed or in contact with skin | Acute Toxicity (Oral & Dermal), Category 5 |
| H317: May cause an allergic skin reaction | Skin Sensitization, Category 1B |
| H319: Causes serious eye irritation | Serious Eye Damage/Eye Irritation, Category 2A |
| H411: Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard |
Data sourced from multiple safety data sheets.[1][3][4]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound. Below is a detailed breakdown of the required equipment.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses with Side Shields or Goggles | Essential for all handling procedures. |
| Face Shield | Recommended, especially when there is a risk of splashing.[1] | |
| Skin Protection | Chemical-resistant Gloves | Nitrile gloves are recommended for their resistance to chemicals. Avoid latex household gloves.[5] |
| Lab Coat or Impervious Clothing | To be worn over personal clothing to protect against skin contact.[5][6] | |
| Respiratory Protection | Air-purifying Respirator | Required in case of insufficient ventilation or to avoid breathing mist or vapor.[3][5] Use NIOSH-approved respirators. |
Always inspect PPE for integrity before use and ensure proper fit.
Operational and Handling Procedures
Adherence to proper operational procedures is critical to minimize exposure and ensure a safe working environment.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound from preparation to storage.
Step-by-Step Handling Protocol:
-
Ventilation : Always work in a well-ventilated area. Use explosion-proof ventilation equipment to stay below any exposure limits.[1]
-
Grounding : All equipment used when handling this compound must be grounded to prevent static discharge.[1]
-
Avoidance : Avoid breathing mist or vapor.[1][3] Avoid contact with eyes, skin, and clothing.[1]
-
Hygiene : Wash hands and any exposed skin thoroughly after handling.[1] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
-
Ignition Sources : Do not handle or store near an open flame, heat, or other sources of ignition.[1]
-
Storage : Keep the container closed when not in use and store it in a cool, well-ventilated area, away from direct sunlight.[1] It is recommended to keep this compound under a nitrogen blanket.[1]
-
Porous Materials : Be aware that porous materials such as rags, paper, or insulation wetted with this compound may spontaneously combust.[1][2] Place any contaminated rags or cloths in fireproof containers for disposal.[1]
Spill Management and Disposal Plan
Immediate and correct response to a spill is crucial.
Spill Response Protocol
Caption: Step-by-step procedure for managing a this compound spill.
Disposal Guidelines:
-
Waste Classification : this compound and its container must be disposed of as hazardous waste.[1]
-
Containment : Do not allow the chemical or used containers to contaminate ponds, waterways, or ditches.[2] Prevent the product from entering drains.[1]
-
Procedure : For spills, absorb the material with a non-combustible absorbent like vermiculite, dry sand, or earth and place it into a designated container for later disposal.[1]
-
Empty Containers : Empty containers may retain product residues and should be taken to an approved waste handling site for recycling or disposal.[1]
-
Regulations : All disposal activities must be in accordance with local, regional, national, and international regulations.[1][2]
Toxicological and Physical Properties
| Property | Value |
| Acute Oral Toxicity (LD50) | > 2000 mg/kg (Rat)[3] |
| Acute Dermal Toxicity (LD50) | > 2000 mg/kg (Rabbit)[3][7] |
| Flash Point | > 100 °C (> 212 °F) Closed Cup[2][3][7] |
| Vapor Pressure | < 0.1 mm Hg at 20 °C[2] |
| Occupational Exposure Limits | No exposure limits have been noted for the ingredient(s).[1] |
This information is intended to be a guide for trained professionals. Always refer to the most current Safety Data Sheet (SDS) for this compound before use.
References
- 1. shop.perfumersapprentice.com [shop.perfumersapprentice.com]
- 2. vigon.com [vigon.com]
- 3. directpcw.com [directpcw.com]
- 4. This compound | C12H18O2 | CID 163529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. perfumersworld.com [perfumersworld.com]
- 7. ocean carboxaldehyde, 86803-90-9 [thegoodscentscompany.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
